4-Fluoro-2-methoxybenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYORPJKBWEFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590682 | |
| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157068-03-6 | |
| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Spectroscopic Signature of 4-Fluoro-2-methoxybenzyl alcohol: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Characteristics of 4-Fluoro-2-methoxybenzyl alcohol.
This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No. 157068-03-6). Given the limited availability of experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative analysis with structurally related analogs to offer a robust, predictive characterization. This guide is intended to serve as a valuable resource for the identification, verification, and quality control of this compound in research and development settings.
Introduction
This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. As with any specialty chemical, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and purity of such compounds. This guide presents a detailed, predicted spectral analysis to aid researchers in their work with this molecule.
The predictions herein are derived from a thorough examination of the spectral data of analogous compounds, including benzyl alcohol, 4-methoxybenzyl alcohol, 2-methoxybenzyl alcohol, and various fluorinated isomers. By understanding the electronic effects of the fluoro and methoxy substituents on the benzyl alcohol scaffold, we can anticipate the chemical shifts, vibrational frequencies, and fragmentation patterns with a high degree of confidence.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methoxy, and hydroxyl protons.
Methodology for Spectral Prediction
The predicted chemical shifts (δ) and coupling constants (J) are based on the additive effects of the fluoro and methoxy substituents on the aromatic ring of benzyl alcohol. The electron-donating methoxy group and the electron-withdrawing but also electron-donating (through resonance) fluoro group will influence the electron density at each position on the ring, thereby affecting the chemical shifts of the attached protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.20 - 7.35 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8.5, J(H-6, F-4) ≈ 4.5 |
| H-5 | 6.65 - 6.80 | Triplet of doublets (td) | J(H-5, H-6) ≈ 8.5, J(H-5, H-3) ≈ 2.5, J(H-5, F-4) ≈ 8.5 |
| H-3 | 6.60 - 6.75 | Doublet of doublets (dd) | J(H-3, H-5) ≈ 2.5, J(H-3, F-4) ≈ 10.0 |
| -CH₂- | 4.60 - 4.75 | Singlet (may show coupling to OH) | - |
| -OCH₃ | 3.80 - 3.95 | Singlet | - |
| -OH | Variable (typically 1.5 - 2.5) | Broad Singlet | - |
Interpretation and Rationale
-
Aromatic Region: The aromatic protons are expected to appear in the range of δ 6.60-7.35 ppm. The proton at the 6-position (H-6) is anticipated to be the most downfield due to its proximity to the electron-withdrawing alcohol group and being ortho to the methoxy group. The protons at the 3 and 5-positions are expected to be more upfield due to the electron-donating effect of the methoxy group. The fluorine at position 4 will introduce characteristic H-F couplings.
-
Benzylic Protons: The methylene (-CH₂-) protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet around δ 4.60-4.75 ppm.
-
Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet at approximately δ 3.80-3.95 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration and temperature and is expected to be a broad singlet.
Hypothetical Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Methodology for Spectral Prediction
The predicted chemical shifts are based on established substituent effects on the benzene ring. The ipso-carbon attached to the fluorine will exhibit a large C-F coupling constant.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-4 (C-F) | 160.0 - 164.0 | ¹J(C-F) ≈ 245 |
| C-2 (C-OCH₃) | 157.0 - 160.0 | ³J(C-F) ≈ 8 |
| C-1 (C-CH₂OH) | 125.0 - 128.0 | ³J(C-F) ≈ 3 |
| C-6 | 128.0 - 131.0 | ⁴J(C-F) ≈ 3 |
| C-5 | 105.0 - 108.0 | ²J(C-F) ≈ 25 |
| C-3 | 100.0 - 103.0 | ²J(C-F) ≈ 21 |
| -CH₂- | 60.0 - 64.0 | - |
| -OCH₃ | 55.0 - 57.0 | - |
Interpretation and Rationale
-
Aromatic Carbons: The carbon directly bonded to the fluorine (C-4) is expected to be the most downfield and will appear as a doublet with a large one-bond C-F coupling constant. The carbon bearing the methoxy group (C-2) will also be significantly downfield. The carbons at positions 3 and 5 will be the most upfield due to the ortho and para electron-donating effects of the methoxy group.
-
Benzylic and Methoxy Carbons: The benzylic carbon (-CH₂-) is expected around δ 60.0-64.0 ppm, and the methoxy carbon (-OCH₃) around δ 55.0-57.0 ppm.
Hypothetical Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1580 - 1620 and 1450 - 1520 | Medium to Strong |
| C-O Stretch (alcohol) | 1000 - 1050 | Strong |
| C-O Stretch (aryl ether) | 1230 - 1270 (asymmetric) | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
Interpretation and Rationale
-
Hydroxyl Group: A strong, broad absorption band between 3200 and 3500 cm⁻¹ is the hallmark of the O-H stretching vibration of the alcohol.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be just below 3000 cm⁻¹.
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to characteristic absorptions in the 1450-1620 cm⁻¹ region.
-
C-O and C-F Bonds: Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether, as well as the C-F stretch, are expected in the fingerprint region (below 1300 cm⁻¹).
Hypothetical Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z Value | Predicted Identity | Interpretation |
| 156 | [M]⁺ | Molecular Ion |
| 139 | [M - OH]⁺ | Loss of hydroxyl radical |
| 125 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 109 | [M - CH₂OH - H]⁺ | Loss of hydroxymethyl radical and hydrogen |
| 97 | [C₆H₄FO]⁺ | Fragmentation of the benzyl group |
Interpretation and Rationale
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 156, corresponding to the molecular weight of C₈H₉FO₂.
-
Fragmentation Pattern: Benzyl alcohols are known to undergo characteristic fragmentation. The loss of a hydroxyl radical (17 amu) to give a peak at m/z 139 is a likely pathway. Cleavage of the methoxy group (31 amu) would result in a fragment at m/z 125. Further fragmentation of the aromatic ring and side chain will lead to other characteristic ions.
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Visualizing the Data
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data and interpretations are grounded in fundamental principles of spectroscopy and analysis of analogous structures. Researchers and scientists can use this guide as a reliable reference for the characterization of this compound, facilitating its use in further scientific endeavors. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Fluoro-2-methoxybenzyl alcohol
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-2-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this compound, offers a detailed assignment of its carbon signals, and presents a robust experimental protocol for acquiring high-quality ¹³C NMR data.
Introduction: Unraveling the Molecular Architecture
This compound is a substituted aromatic compound with a unique electronic environment shaped by the interplay of its functional groups: a fluorine atom, a methoxy group, and a hydroxymethyl group. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique to probe the carbon framework of this molecule, providing invaluable insights into its structure and electronic properties. The chemical shift of each carbon atom is exquisitely sensitive to its local magnetic environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring. Understanding these effects is paramount for the accurate interpretation of the ¹³C NMR spectrum.
The presence of a strongly electronegative fluorine atom at the C4 position and an electron-donating methoxy group at the C2 position creates a distinct pattern of electron density distribution around the aromatic ring. This, in turn, dictates the shielding and deshielding of the individual carbon nuclei, resulting in a characteristic set of chemical shifts. This guide will systematically dissect these influences to provide a clear and authoritative assignment of the ¹³C NMR spectrum.
Theoretical Framework: The Influence of Substituents on ¹³C NMR Chemical Shifts
The chemical shifts of the aromatic carbons in this compound are primarily determined by the additive effects of the fluoro, methoxy, and hydroxymethyl substituents. These effects can be rationalized by considering their electronic properties.
-
Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong -I (negative inductive) effect, which withdraws electron density through the sigma framework, generally leading to a deshielding of the directly attached carbon (ipso-carbon) and, to a lesser extent, other carbons in the ring.[1] Conversely, it exhibits a +R (positive resonance) effect by donating its lone pair electrons into the π-system, which tends to shield the ortho and para carbons. The large electronegativity of fluorine results in a significant downfield shift for the carbon to which it is attached.
-
Methoxy (-OCH₃): The methoxy group is a classic electron-donating group. The oxygen atom is more electronegative than carbon, leading to a -I effect. However, its +R effect, stemming from the donation of an oxygen lone pair into the aromatic ring, is dominant.[2][3] This resonance effect increases electron density at the ortho and para positions, causing a notable upfield shift (shielding) of these carbons. The methoxy carbon itself typically resonates in the range of 55-60 ppm.[3]
-
Hydroxymethyl (-CH₂OH): The hydroxymethyl group is a weak electron-withdrawing group through a -I effect. Its impact on the aromatic ring's carbon chemical shifts is less pronounced compared to the fluoro and methoxy groups. The benzylic carbon (CH₂) signal is typically found in the range of 60-65 ppm, influenced by the electronegativity of the attached oxygen atom.[4][5]
The interplay of these substituent effects in a disubstituted benzene ring is not always perfectly additive due to potential interactions between the groups.[6] However, an analysis based on additivity principles provides a strong foundation for the initial assignment of the chemical shifts.
Predicted ¹³C NMR Chemical Shifts and Assignments
The predicted chemical shifts for the carbon atoms of this compound are presented in the table below. The numbering of the carbon atoms is as follows:
A diagram illustrating the numbering of carbon atoms in this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1 | ~129-132 | Attached to the -CH₂OH group. Its chemical shift is influenced by both the ortho-methoxy and para-fluoro substituents. |
| C2 | ~150-153 | Attached to the electron-donating methoxy group, leading to a downfield shift. |
| C3 | ~102-105 | Ortho to the methoxy group and meta to the fluoro group, experiencing strong shielding from the methoxy group. |
| C4 | ~158-162 (d, ¹JCF ≈ 240-250 Hz) | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |
| C5 | ~115-118 (d, ²JCF ≈ 20-25 Hz) | Meta to the methoxy group and ortho to the fluoro group, showing a smaller two-bond coupling to fluorine. |
| C6 | ~118-121 (d, ³JCF ≈ 7-9 Hz) | Ortho to the -CH₂OH group and meta to both the methoxy and fluoro groups, with a small three-bond coupling to fluorine. |
| -CH₂OH | ~60-64 | Benzylic carbon attached to an oxygen atom. |
| -OCH₃ | ~55-58 | Carbon of the methoxy group. |
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the clear observation of all carbon signals, including quaternary carbons and those exhibiting carbon-fluorine coupling.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.
-
Concentration: Prepare a solution of this compound with a concentration of 50-100 mg/mL in the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal reference standard (0 ppm).
-
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure the stability of the chemical shifts.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for quantitative analysis and the observation of quaternary carbons, which often have longer relaxation times.
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the less abundant ¹³C isotope.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts.
-
3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 4-Fluorobenzyl alcohol(459-56-3) 13C NMR spectrum [chemicalbook.com]
- 8. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]
Mass spectrometry fragmentation of 4-Fluoro-2-methoxybenzyl alcohol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-methoxybenzyl alcohol
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct fragmentation pathways observed under both Electron Ionization (EI) and Electrospray Ionization (ESI). By examining the influence of the fluoro, methoxy, and benzyl alcohol functional groups, we elucidate the primary cleavage mechanisms and the formation of characteristic fragment ions. This guide combines theoretical principles with practical, field-proven experimental protocols, offering a self-validating framework for the identification and structural characterization of this and structurally related compounds. All mechanistic discussions are supported by authoritative references, and key data is presented in clear, accessible formats, including detailed tables and visual pathway diagrams.
Introduction: The Compound and the Context
This compound (Molecular Formula: C₈H₉FO₂, Monoisotopic Mass: 156.0586 Da) is a substituted aromatic alcohol with applications in synthetic organic chemistry and as a building block in pharmaceutical development. Its structural characterization is paramount for quality control and reaction monitoring. Mass spectrometry is an indispensable tool for this purpose, providing not only molecular weight information but also a detailed structural fingerprint through controlled fragmentation.
The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses.[1] The structure of this compound presents a compelling case study, featuring:
-
A benzyl alcohol moiety , which typically undergoes α-cleavage and dehydration.[2]
-
A methoxy group , an electron-donating substituent that can influence charge localization and fragment via loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[3]
-
A fluorine atom , a highly electronegative substituent that directs fragmentation and can be lost as a fluorine radical (•F) or hydrogen fluoride (HF).[4]
This guide will systematically deconstruct the fragmentation patterns resulting from these structural features under different ionization conditions.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (70 eV) is a high-energy technique that generates a radical cation (M•⁺) and induces extensive fragmentation.[5] The resulting mass spectrum is a complex but highly reproducible fingerprint useful for library matching and structural elucidation. For this compound, the molecular ion peak is expected at m/z 156.
Primary Fragmentation Mechanisms under EI
The initial energetic molecular ion [C₈H₉FO₂]•⁺ (m/z 156) is the precursor to a cascade of fragmentation events. The primary pathways are driven by the stabilization of charge in the resulting fragment ions.
-
α-Cleavage (Loss of •H): A common pathway for benzyl alcohols is the cleavage of a C-H bond at the benzylic carbon.[6] This results in the loss of a hydrogen radical to form a highly stable, resonance-stabilized oxonium ion at m/z 155 . This is often a very prominent peak in the spectra of benzyl alcohols.
-
Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, forming a fluorinated methoxybenzyl cation at m/z 139 .
-
Loss of Methoxyl Radical (•OCH₃): Benzylic cleavage can also result in the loss of the methoxy group as a radical, yielding an ion at m/z 125 .
-
Formation of the Tropylium Ion Analogue: A hallmark of many benzyl compounds is the formation of a tropylium or substituted tropylium ion.[4] Loss of the •CH₂OH group from the molecular ion would lead to a fluorinated methoxy-substituted phenyl cation at m/z 125 . Rearrangement followed by loss of CO from the m/z 155 ion is another potential route that leads to complex aromatic cluster ions.[7][8]
Visualizing the EI Fragmentation Pathway
The relationships between these key fragments are illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Tabulated EI Fragmentation Data
| m/z | Proposed Ion Structure | Neutral Loss | Notes |
| 156 | [C₈H₉FO₂]•⁺ | - | Molecular Ion (M•⁺) |
| 155 | [C₈H₈FO₂]⁺ | •H | α-Cleavage, formation of a stable oxonium ion. Likely a major peak. |
| 139 | [C₈H₈FO]⁺ | •OH | Loss of the hydroxyl radical. |
| 125 | [C₇H₆FO]⁺ | •CH₂OH | Loss of the hydroxymethyl group, forming a fluoromethoxy-phenyl cation. |
| 125 | [C₈H₉F]⁺ | •OCH₃ | Loss of the methoxy radical. |
| 111 | [C₇H₄FO]⁺ | CO from 139 | Loss of carbon monoxide from the m/z 139 fragment. |
| 97 | [C₆H₆F]⁺ | CO from 125 | Loss of carbon monoxide from the m/z 125 fragment. |
ESI-MS/MS Fragmentation Pathway
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[5] These even-electron ions have low internal energy and do not fragment extensively in the source.[5][9] Therefore, tandem mass spectrometry (MS/MS), through Collision-Induced Dissociation (CID), is required to induce fragmentation and obtain structural information.
Primary Fragmentation Mechanisms under ESI-MS/MS
The precursor ion for MS/MS analysis will be the protonated molecule at m/z 157 . The fragmentation of even-electron ions follows different rules than the radical cations from EI, primarily involving the loss of stable neutral molecules.[5][9]
-
Loss of Water (H₂O): The most common and facile fragmentation pathway for protonated benzyl alcohols is the neutral loss of water (18 Da).[2][10] This leads to the formation of a resonance-stabilized benzyl cation at m/z 139 . This is expected to be the base peak in the MS/MS spectrum.
-
Loss of Formaldehyde (CH₂O): The methoxy group can facilitate the loss of formaldehyde (30 Da) from the protonated molecular ion, resulting in a fragment at m/z 127 .
-
Sequential Fragmentation: The primary fragment ion at m/z 139 can undergo further fragmentation. A characteristic loss for methoxy-substituted aromatic compounds is the elimination of carbon monoxide (CO, 28 Da), which would produce a fragment ion at m/z 111 .[3]
Visualizing the ESI-MS/MS Fragmentation Pathway
The sequential fragmentation cascade from the protonated molecule is depicted below.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Tabulated ESI-MS/MS Fragmentation Data
| Precursor m/z | Product m/z | Proposed Ion Structure | Neutral Loss | Notes |
| 157.06 | 139.05 | [C₈H₈FO]⁺ | H₂O | Facile loss of water, expected base peak. |
| 157.06 | 127.05 | [C₇H₈FO]⁺ | CH₂O | Loss of formaldehyde from the methoxy and benzyl groups. |
| 139.05 | 111.04 | [C₇H₄FO]⁺ | CO | Loss of carbon monoxide from the primary fragment ion. |
Experimental Protocols
To ensure reproducibility and generate high-quality data, the following validated protocols are recommended.
Protocol for GC-EI-MS Analysis
This protocol is designed for the qualitative analysis and structural confirmation of this compound.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the compound in methanol or ethyl acetate.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Method:
-
System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1 ratio).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Method:
-
System: Agilent 5977B MSD or equivalent single quadrupole MS.[11]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
Protocol for LC-ESI-MS/MS Analysis
This protocol is optimized for generating the characteristic precursor-product ion transitions for the compound.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the compound in methanol.
-
Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL for infusion or LC-MS injection.
-
-
Liquid Chromatography (LC) Method:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 2 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Method:
-
System: Sciex Triple Quad 6500+ or equivalent tandem MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500 °C.
-
MS1 Scan: Scan for the precursor ion at m/z 157.06.
-
Product Ion Scan: Select m/z 157.06 as the precursor and scan for product ions from m/z 50-160.
-
Collision Energy (CE): Optimize CE for the transition 157.1 -> 139.1 (start with CE = 20 V).
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the interplay of its functional groups. Under EI conditions, the fragmentation is extensive, driven by the formation of stable radical cations and oxonium ions, with key fragments at m/z 155, 139, and 125. Under softer ESI conditions coupled with MS/MS, fragmentation proceeds from the protonated molecule (m/z 157) through the facile neutral loss of water to produce a dominant fragment at m/z 139. Understanding these distinct, reproducible pathways is crucial for the unambiguous identification and structural elucidation of this molecule in complex matrices. The protocols and data presented herein provide a robust and authoritative framework for researchers in the field.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of different functional groups | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
FT-IR analysis of 4-Fluoro-2-methoxybenzyl alcohol
An In-Depth Technical Guide to the FT-IR Analysis of 4-Fluoro-2-methoxybenzyl alcohol
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using Fourier Transform Infrared (FT-IR) Spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple procedural outline to deliver an in-depth interpretation of the vibrational signatures of this multifunctional molecule. We will explore the theoretical underpinnings of the expected spectral features, present a robust experimental protocol based on Attenuated Total Reflectance (ATR), and conduct a detailed peak-by-peak analysis. The causality behind experimental choices and spectral interpretations is emphasized throughout, ensuring a thorough understanding of how FT-IR serves as a powerful tool for structural elucidation and identity confirmation.
Introduction: The Molecule and the Method
1.1. The Significance of this compound
This compound is a substituted aromatic alcohol of interest in synthetic organic chemistry. Its unique combination of a primary alcohol, a methoxy ether, a fluoro substituent, and an aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.
1.2. FT-IR Spectroscopy as a Primary Analytical Tool
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock.[3] The resulting absorption spectrum acts as a unique molecular "fingerprint," providing definitive evidence for the presence or absence of key functional groups.[2] Its speed, non-destructive nature, and high information content make FT-IR an ideal first-line method for confirming the identity and purity of compounds like this compound.[4]
Molecular Structure and Predicted Vibrational Signatures
A successful spectral interpretation begins with a clear understanding of the molecule's structure and the expected vibrational frequencies of its constituent bonds.
Caption: Molecular structure of this compound.
The key functional groups and their expected FT-IR absorption regions are:
-
Alcohol O-H Bond: The hydroxyl group (-OH) is expected to produce a very strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[5][6] In a pure liquid or solid state, nearly all molecules are hydrogen-bonded, leading to this broadening effect.[7]
-
Aromatic C-H Bonds: The C-H bonds on the benzene ring will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] This is a key diagnostic feature to distinguish aromatic (sp²) C-H from aliphatic (sp³) C-H bonds.
-
Aliphatic C-H Bonds: The methylene (-CH₂) and methoxy (-OCH₃) groups contain sp³ hybridized C-H bonds. Their stretching vibrations are expected to appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[10][11]
-
Aromatic C=C Bonds: The carbon-carbon double bonds within the aromatic ring give rise to a series of sharp, moderate-intensity absorptions in the 1600-1450 cm⁻¹ region.[8][10] The specific pattern of these peaks can sometimes give clues about the substitution pattern.
-
C-O Bonds: The molecule contains two distinct C-O single bonds.
-
C-F Bond: The carbon-fluorine stretch is known to produce a strong absorption, but its position can vary significantly based on the molecular environment. For aryl fluorides, this band is typically found in the 1250-1000 cm⁻¹ range, often overlapping with other strong absorptions in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)
For a liquid or solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires virtually no sample preparation, is fast, and yields high-quality, reproducible spectra.[14]
Caption: Standard workflow for FT-IR data acquisition using ATR.
3.1. Instrumentation and Parameters
-
Spectrometer: A benchtop FT-IR spectrometer.
-
Accessory: Single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.
-
Detector: Deuterated Triglycine Sulfate (DTGS) detector.
-
Wavenumber Range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve the key functional group bands without excessive noise.
-
Scans: 32 scans co-added. This provides an excellent signal-to-noise ratio for a strong absorber.
3.2. Step-by-Step Methodology
-
Preparation: Ensure the diamond crystal of the ATR accessory is impeccably clean. Wipe with a solvent-moistened cloth (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This step is crucial as it measures the instrument and environmental response (e.g., atmospheric H₂O and CO₂), which will be ratioed out from the sample spectrum.
-
Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface.
-
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background.
-
Data Processing: The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background to produce the final absorbance spectrum. A baseline correction may be applied to correct for any sloping baseline.
Spectral Analysis and Discussion
The following is a detailed interpretation of the expected FT-IR spectrum of this compound, broken down by region.
The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
This region is dominated by stretching vibrations and is the most diagnostic for identifying key functional groups.
-
3340 cm⁻¹ (strong, very broad): This band is the unmistakable signature of the O-H stretching vibration from the alcohol group. Its significant breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states, smearing the absorption over a wide range.[5][7][15]
-
3070 cm⁻¹ & 3035 cm⁻¹ (medium, sharp): These peaks are characteristic of the aromatic C-H stretching vibrations. Their position above 3000 cm⁻¹ confirms the presence of sp² C-H bonds.[8][16]
-
2965 cm⁻¹ & 2870 cm⁻¹ (medium, sharp): These absorptions are assigned to the asymmetric and symmetric aliphatic C-H stretching modes of the methylene (-CH₂) and methoxy (-OCH₃) groups, respectively. Their presence below 3000 cm⁻¹ is definitive for sp³ C-H bonds.[10][11]
-
1610 cm⁻¹, 1585 cm⁻¹, 1505 cm⁻¹ (medium to strong, sharp): This series of peaks arises from the C=C in-ring stretching vibrations of the substituted benzene ring. The presence of multiple, sharp bands in this area is a hallmark of an aromatic compound.[10][17]
The Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.[3][10]
-
1465 cm⁻¹ & 1380 cm⁻¹ (medium): These bands are attributed to aliphatic C-H bending vibrations (scissoring and bending) from the -CH₂ and -OCH₃ groups.
-
1255 cm⁻¹ (strong, sharp): This intense band is assigned to the asymmetric C-O-C stretching of the aryl ether group. Its high intensity is due to the large change in dipole moment during this vibration.[13]
-
1180 cm⁻¹ (strong, sharp): This absorption is characteristic of the C-F stretching vibration . Its position and intensity are consistent with a fluorine atom attached to an aromatic ring.
-
1045 cm⁻¹ (strong, sharp): This prominent band is assigned to the C-O stretching vibration of the primary alcohol functional group.[6][12]
-
850 cm⁻¹ (strong, sharp): This band likely corresponds to C-H out-of-plane bending ("oop") vibrations of the aromatic ring. The exact position of these bands can be diagnostic of the ring's substitution pattern.
Summary of Key Spectral Data
The following table summarizes the principal absorption bands and their assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3340 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol |
| ~3070, ~3035 | Medium, Sharp | C-H Stretch | Aromatic |
| ~2965, ~2870 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |
| ~1610, ~1585, ~1505 | Medium-Strong, Sharp | C=C Ring Stretch | Aromatic |
| ~1465, ~1380 | Medium, Sharp | C-H Bend | Aliphatic (-CH₂, -OCH₃) |
| ~1255 | Strong, Sharp | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1180 | Strong, Sharp | C-F Stretch | Aryl Fluoride |
| ~1045 | Strong, Sharp | C-O Stretch | Primary Alcohol |
| ~850 | Strong, Sharp | C-H Out-of-Plane Bend | Aromatic |
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information, allowing for its unambiguous identification. The analysis clearly confirms the presence of all key functional groups: the broad O-H stretch of the alcohol, the distinct aromatic and aliphatic C-H stretches, the characteristic C=C ring vibrations, and the strong, indicative C-O and C-F stretches in the fingerprint region. The application of the ATR technique offers a rapid, reliable, and preparation-free method for acquiring a high-quality spectrum. This guide demonstrates that a systematic approach, grounded in the principles of vibrational spectroscopy, enables a confident and detailed structural elucidation, validating the identity and integrity of the target molecule.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 4-Fluoro-2-methoxybenzyl alcohol
An In-Depth Technical Guide to 4-Fluoro-2-methoxybenzyl alcohol
Introduction: A Versatile Building Block in Modern Chemistry
This compound, with CAS number 157068-03-6, is a substituted aromatic alcohol of increasing importance in the fields of medicinal chemistry and advanced organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenyl ring, make it a highly valuable and versatile synthetic intermediate.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability. The "4-fluoro-2-methoxybenzyl" moiety, in particular, serves as a key structural motif in the design of targeted therapeutics. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in research and development.
Core Physicochemical Properties
The key physical constants for this compound are summarized in the table below. This data is critical for reaction setup, solvent selection, and purification processes.
| Property | Value | Source(s) |
| CAS Number | 157068-03-6 | [1][][3] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| IUPAC Name | (4-fluoro-2-methoxyphenyl)methanol | [1][] |
| Appearance | Solid | [1] |
| Boiling Point | 223.6 °C at 760 mmHg | [4] |
| Density | 1.188 g/cm³ | [4] |
| Flash Point | 110.9 °C | [4] |
| Vapor Pressure | 0.055 mmHg | [4] |
| Storage | Store sealed in a dry place at room temperature | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in publicly indexed databases, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra based on the analysis of closely related structural analogs. This predictive analysis is a cornerstone of structural elucidation in synthetic chemistry.
Expert Insight: The substitution pattern is key. The methoxy group at position 2 will exert a strong ortho-directing effect and will donate electron density, while the fluorine at position 4 will exert a moderate deactivating, ortho-para directing effect through resonance and a strong deactivating effect through induction. This electronic tug-of-war dictates the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy (Predicted): Based on analogs like 4-methoxybenzyl alcohol and 4-fluorobenzyl alcohol, the predicted ¹H NMR spectrum in CDCl₃ would show:
-
-OCH₃ (methoxy) protons: A sharp singlet around δ 3.8-3.9 ppm .
-
-CH₂OH (benzylic) protons: A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.6-4.7 ppm .
-
-OH (hydroxyl) proton: A broad singlet, variable chemical shift, typically δ 1.5-2.5 ppm .
-
Aromatic Protons: The three aromatic protons will appear in the δ 6.7-7.3 ppm region. Due to the substitution pattern, they will exhibit complex splitting (doublet of doublets). The proton at C5 (between F and the CH₂OH-bearing carbon) will likely be the most downfield of the three.
¹³C NMR Spectroscopy (Predicted): The predicted ¹³C NMR spectrum would display 8 distinct signals:
-
-OCH₃: ~δ 55-56 ppm .
-
-CH₂OH: ~δ 64-65 ppm .
-
Aromatic Carbons:
-
C-F (ipso): A large doublet due to ¹JCF coupling, expected around δ 160-163 ppm .
-
C-OCH₃ (ipso): ~δ 158-160 ppm .
-
C-CH₂OH (ipso): ~δ 125-130 ppm .
-
CH Carbons: Three signals expected in the δ 100-120 ppm range, showing smaller C-F couplings. The carbon ortho to fluorine (C3) and the carbon ortho to the methoxy group (C1) will be significantly influenced.
-
IR Spectroscopy (Predicted): Key vibrational frequencies would include:
-
O-H Stretch (alcohol): A broad band around 3300-3400 cm⁻¹ .
-
C-H Stretch (aromatic & aliphatic): Bands around 2850-3050 cm⁻¹ .
-
C=C Stretch (aromatic): Peaks in the 1500-1610 cm⁻¹ region.
-
C-O Stretch (alcohol & ether): Strong bands in the 1030-1250 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic band around 1150-1250 cm⁻¹ .
Part 2: Synthesis and Chemical Reactivity
This compound is primarily used as an intermediate. Its synthesis and subsequent reactions are fundamental to its utility.
Representative Synthesis: Reduction of 4-Fluoro-2-methoxybenzaldehyde
A common and efficient method for preparing benzyl alcohols is the reduction of the corresponding benzaldehyde. This transformation is highly reliable and can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is often the reagent of choice due to its mildness, selectivity for aldehydes over other functional groups, and operational simplicity.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction
-
Step 1: Reaction Setup: To a solution of 4-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Step 2: Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution. Methanol serves as both the solvent and a proton source for the workup.
-
-
Step 3: Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Step 4: Quenching and Workup: Carefully quench the reaction by slowly adding deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Step 5: Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.
Key Reactivity: Oxidation to 4-Fluoro-2-methoxybenzaldehyde
The primary alcohol functionality of this compound makes it an excellent precursor to the corresponding aldehyde, a critical building block for forming C-N and C-C bonds in more complex molecules. A variety of oxidation protocols exist. Mild, selective methods are preferred to prevent over-oxidation to the carboxylic acid.
Expert Insight: While strong oxidants like permanganate or chromic acid can be used, they often lead to over-oxidation. Modern synthetic chemistry favors milder, more selective reagents. Catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), are highly effective for converting primary alcohols to aldehydes with high chemoselectivity and yield.[5] Another environmentally friendly approach involves using hydrogen peroxide with a phase transfer catalyst.[6]
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its application as a structural component in the synthesis of biologically active molecules.
Role as a Key Intermediate for Matrix Metalloproteinase-13 (MMP-13) Inhibitors
Matrix metalloproteinase-13 (MMP-13) is a zinc-dependent enzyme that plays a critical role in the degradation of type II collagen, the primary structural component of articular cartilage.[7] Its overactivity is a key driver in the pathology of osteoarthritis (OA). Consequently, the development of potent and selective MMP-13 inhibitors is a major goal for creating disease-modifying OA drugs.[8]
The 4-fluoro-2-methoxybenzyl (or the isomeric 4-fluoro-3-methoxybenzyl) group has been identified as a crucial component in several series of potent and selective MMP-13 inhibitors.[7][9] It is typically incorporated to form a key amide bond, occupying a specific pocket in the enzyme's active site.
Caption: Logical flow for incorporating the benzyl alcohol into a final drug molecule.
Mechanistic Rationale:
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation on the aromatic ring, increasing the half-life of the drug.
-
Binding Affinity: The methoxy and fluoro groups modulate the electronic and steric properties of the benzyl ring, allowing for fine-tuning of interactions (e.g., hydrogen bonding, van der Waals forces) within the enzyme's active site to improve potency and selectivity over other MMP isoforms.[8]
For example, in the development of pyrimidine dicarboxamide-based MMP-13 inhibitors, a related 4-fluoro-3-methyl-benzylamine was coupled to the core scaffold to produce highly potent molecules.[9] The synthesis of this amine would logically proceed from the corresponding benzyl alcohol, highlighting the pivotal role of this class of intermediates.
Part 4: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers, such as 2-Fluoro-4-methoxybenzyl alcohol, provides essential guidance.[10]
-
Hazard Identification: Expected to cause skin and eye irritation. May cause respiratory irritation if inhaled.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Handle with compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][10]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery and a versatile intermediate in organic synthesis. Its unique substitution pattern provides a scaffold that imparts desirable properties to larger, more complex molecules. As research into targeted therapies continues, particularly for diseases like osteoarthritis, the demand for well-characterized, high-purity building blocks like this compound is set to grow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to leverage its potential in their research endeavors.
References
- 1. This compound | 157068-03-6 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. (4-fluoro-2-methoxyphenyl)methanol, CasNo.157068-03-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijasrm.com [ijasrm.com]
- 7. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Fluoro-2-methoxybenzyl Alcohol (CAS Number: 157068-03-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxybenzyl alcohol, with the CAS number 157068-03-6, is a substituted aromatic alcohol that is emerging as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural features, a fluorine atom and a methoxy group on the benzene ring, impart specific physicochemical properties that make it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the fluorine atom can significantly influence the metabolic stability and binding affinity of a parent molecule, a common strategy employed in drug design. This guide provides a comprehensive overview of the technical properties, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. Below is a table summarizing its key properties.
| Property | Value | Source |
| CAS Number | 157068-03-6 | [1] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| IUPAC Name | (4-Fluoro-2-methoxyphenyl)methanol | |
| Appearance | Solid | |
| Boiling Point | 223.553 °C at 760 mmHg | [] |
| Density | 1.188 g/cm³ | [] |
| Purity | Typically ≥95% - 98% | [] |
| Storage | Sealed in a dry environment at room temperature. | |
| InChI Key | IPYORPJKBWEFRI-UHFFFAOYSA-N | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the methoxy protons. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methoxy carbon. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant.
-
IR Spectroscopy: The infrared spectrum will likely display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic peaks for C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O stretching will also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, formaldehyde, or a methoxy group.
Synthesis and Purification
Synthetic Approach
The synthesis of this compound can be approached through various synthetic routes common in organic chemistry. A plausible method involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. For instance, the reduction of 4-fluoro-2-methoxybenzoic acid or 4-fluoro-2-methoxybenzaldehyde using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would yield the target alcohol. The choice of starting material and reducing agent would depend on the desired scale and available resources.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Purification Protocol
Purification of the crude this compound is typically achieved using silica gel column chromatography.[3] The choice of eluent system is critical for achieving good separation. A gradient of hexane and ethyl acetate is a common starting point, with the polarity being gradually increased to elute the product.[3]
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring even packing. A layer of sand can be added on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel, is often preferred.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Biological Activity and Mechanism of Action
Currently, there is limited specific information available in the public domain regarding the biological activity and mechanism of action of this compound. However, the presence of the fluorinated methoxybenzyl moiety suggests its potential as a precursor in the synthesis of biologically active compounds. Substituted benzyl alcohols are known to be versatile intermediates in the development of various therapeutic agents.[4][5]
The introduction of fluorine into a molecule can enhance its metabolic stability by blocking sites of oxidation and can also modulate its binding affinity to biological targets. The methoxy group can also influence the electronic and steric properties of the molecule. Therefore, this compound serves as a valuable scaffold for medicinal chemists to explore the synthesis of novel compounds with potential pharmacological activities. Further research is required to elucidate the specific biological effects and mechanisms of this compound.
Applications in Research and Drug Development
The primary application of this compound is as a key intermediate in organic synthesis.[4] Its alcohol functionality can be readily transformed into other functional groups such as aldehydes, carboxylic acids, or leaving groups for nucleophilic substitution reactions. The aromatic ring can also undergo further functionalization.
A significant area of its application is in the synthesis of enzyme inhibitors. The "4-fluoro-2-methoxybenzyl" moiety can be incorporated into the structure of molecules designed to target specific enzymes involved in disease pathways. For example, related fluorinated and methoxylated benzyl structures have been integral in the development of selective inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in conditions such as osteoarthritis.
The general workflow for utilizing this compound as a synthetic intermediate is depicted below.
Caption: General synthetic utility of this compound.
Suppliers
This compound is available from several chemical suppliers globally. When sourcing this compound, it is essential to consider the purity and to request a certificate of analysis to ensure it meets the requirements for your specific application. Some of the suppliers include:
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel compounds with potentially enhanced pharmacological properties. While specific data on its biological activity is currently limited, its role as a key intermediate is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in their pursuit of new chemical entities and therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Acid-Triggered Colorimetric Hydrophobic Benzyl Alcohols for Soluble Tag-Assisted Liquid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 157068-03-6|(4-Fluoro-2-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 7. 157068-03-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Conformational Landscape of 4-Fluoro-2-methoxybenzyl Alcohol: A Computational Perspective
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is paramount to its function. The conformational flexibility of a molecule, the various spatial arrangements of its atoms, dictates its interaction with biological targets and its material properties. This guide provides an in-depth, technical walkthrough of a computational approach to elucidating the conformational preferences of 4-Fluoro-2-methoxybenzyl alcohol, a molecule of interest due to the interplay of its electron-withdrawing fluorine and electron-donating methoxy substituents on a flexible benzyl alcohol scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict molecular behavior.
Introduction: The Significance of Conformational Analysis
The seemingly subtle variations in the spatial arrangement of a molecule's functional groups can have profound effects on its biological activity, physicochemical properties, and reactivity. For this compound, the orientation of the hydroxymethyl group relative to the substituted phenyl ring, and the interplay between the fluoro and methoxy groups, can lead to a complex potential energy surface with multiple stable conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is critical for:
-
Structure-Activity Relationship (SAR) Studies: Identifying the bioactive conformation that binds to a specific receptor or enzyme.
-
Pharmacokinetic Profiling: Predicting properties like membrane permeability and metabolic stability, which are influenced by molecular shape and polarity.
-
Crystal Engineering: Understanding the intermolecular interactions that govern crystal packing.
The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (methoxy oxygen and fluorine) within the same molecule suggests the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific conformations.[1][2][3][4]
Theoretical Foundation: Selecting the Right Computational Tools
The accuracy of a computational study hinges on the appropriate selection of theoretical methods and basis sets. For a molecule like this compound, where non-covalent interactions are expected to play a significant role, our choices must be deliberate and justified.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecules. However, standard DFT functionals can sometimes fail to accurately describe the long-range electron correlation effects that govern non-covalent interactions like hydrogen bonds and van der Waals forces.[5][6] Therefore, the choice of functional is critical.
For systems with potential intramolecular hydrogen bonding and other weak interactions, dispersion-corrected DFT functionals are highly recommended. A functional like ωB97X-D or the use of empirical dispersion corrections such as Grimme's D3 scheme (B3LYP-D3 ) provides a good balance of accuracy and computational cost.[7] Studies on similar fluorinated benzyl alcohols have also demonstrated the utility of functionals like MPWB1K , which are specifically parameterized to provide better accuracy for hydrogen bonding and other non-covalent interactions.[1][4]
The Importance of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will provide a more accurate description of the electron distribution, particularly for atoms with lone pairs and for describing diffuse electron density involved in weak interactions.
For conformational analysis, a Pople-style basis set such as 6-311+G(d,p) is a good starting point. The "+" indicates the addition of diffuse functions, which are crucial for describing the lone pairs on oxygen and fluorine, and the "(d,p)" denotes the inclusion of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in the shape of the atomic orbitals. For higher accuracy, correlation-consistent basis sets like Ahlrichs' def2-TZVP or Dunning's aug-cc-pVDZ can be employed.[8][9]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive computational workflow for the conformational analysis of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A schematic of the computational workflow for conformational analysis.
Step 1: Initial Structure Generation
The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. It is important to ensure correct atom connectivity and stereochemistry.
Step 2: Conformational Search
A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers. The key dihedral angles to be systematically rotated are:
-
τ1 (C(ar)-C(ar)-Cα-O): Rotation around the bond connecting the phenyl ring to the benzylic carbon.
-
τ2 (C(ar)-Cα-O-H): Rotation of the hydroxyl hydrogen.
-
τ3 (C(ar)-C(ar)-O-C(Me)): Rotation of the methoxy group.
A relaxed potential energy surface scan, where the geometry is optimized at each incremental rotation of the dihedral angle, is a robust method for this purpose.
Step 3: Geometry Optimization
The unique, low-energy conformers identified from the conformational search are then subjected to full geometry optimization without any constraints. This is performed using the chosen DFT functional and basis set (e.g., ωB97X-D/6-311+G(d,p)). The optimization process will locate the nearest stationary point on the potential energy surface for each starting conformer.
Step 4: Vibrational Frequency Calculation
To confirm that the optimized structures are true energy minima and not saddle points (transition states), a vibrational frequency calculation is performed on each optimized conformer. A true minimum will have all real (positive) vibrational frequencies. The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate relative energy comparison between conformers.
Step 5: Single-Point Energy Refinement
To obtain even more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., def2-TZVP) or a more computationally expensive, but more accurate, method like Møller-Plesset perturbation theory (MP2).
Step 6: Analysis of Results
The final step involves a thorough analysis of the computational data. This includes:
-
Relative Energies: Calculating the relative energies of all stable conformers to determine the most stable and the Boltzmann population of each at a given temperature.
-
Geometric Parameters: Analyzing key bond lengths, bond angles, and dihedral angles to understand the structural differences between conformers.
-
Intramolecular Interactions: Utilizing advanced wavefunction analysis techniques to identify and characterize non-covalent interactions.
Advanced Analysis: Unveiling Intramolecular Interactions
To gain deeper insights into the forces governing the conformational preferences of this compound, several advanced analysis techniques can be employed.
Caption: Advanced wavefunction analysis techniques for characterizing non-covalent interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. The second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from an oxygen lone pair to the antibonding orbital of an O-H bond, which is characteristic of a hydrogen bond.[1][4]
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to characterize the nature and strength of the interaction, including hydrogen bonds.[1][4]
Non-Covalent Interaction (NCI) Plots
NCI plots provide a visual representation of non-covalent interactions in real space. They are based on the electron density and its reduced density gradient. These plots generate surfaces that highlight regions of attractive and repulsive interactions, making it easy to identify hydrogen bonds, van der Waals interactions, and steric clashes.[10]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 0.00 | 75.3 |
| 2 | 1.25 | 1.18 | 15.1 |
| 3 | 2.50 | 2.42 | 5.6 |
| ... | ... | ... | ... |
Table 2: Key Geometric Parameters and NBO Analysis for the Most Stable Conformer
| Interaction | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |
| OH···O(Me) | 65.2° | 175.8° | LP(O_methoxy) | σ(O-H) | 2.1 |
| OH···F | -70.1° | 5.3° | LP(F) | σ(O-H) | 1.5 |
Conclusion
The computational protocol detailed in this guide provides a robust framework for the in-depth conformational analysis of this compound. By combining systematic conformational searching, accurate quantum mechanical calculations, and advanced wavefunction analysis, researchers can gain a comprehensive understanding of the factors that govern the three-dimensional structure of this and other flexible molecules. These insights are invaluable for rational drug design, materials science, and fundamental chemical research. The principles and methodologies outlined here are broadly applicable to a wide range of molecular systems where conformational flexibility and non-covalent interactions are key determinants of function.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 8.51 The Basis Set Libraries [molcas.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Theoretical Investigation of 4-Fluoro-2-methoxybenzyl Alcohol Reactivity: A Senior Application Scientist's Perspective
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
4-Fluoro-2-methoxybenzyl alcohol is more than a catalog chemical; it is a versatile building block in the synthesis of high-value chemical entities, particularly in medicinal chemistry.[1] The strategic placement of its functional groups—a reactive benzylic alcohol, a strongly electron-withdrawing fluorine atom, and an electron-donating methoxy group—creates a molecule with nuanced and potentially competing reactivity profiles. The incorporation of fluorine is a widely used strategy to enhance metabolic stability and binding affinity in drug candidates, making a deep understanding of this moiety's influence critical.[1][2]
This guide eschews a conventional, linear presentation. Instead, it is structured to mirror the logical workflow of a modern computational and experimental investigation. We will first dissect the molecule's foundational electronic properties, then establish a robust theoretical framework for predicting its behavior, and finally, bridge theory with practice by outlining validating experimental protocols. Our objective is to provide not just a methodology, but a causal understanding of why specific theoretical and experimental choices are made, empowering researchers to confidently predict and control the reactivity of this and similar substituted aromatic systems.
Pillar 1: Intrinsic Molecular and Electronic Landscape
The reactivity of any molecule is a direct consequence of its electronic structure. For this compound, the interplay between the substituents on the aromatic ring governs the electron density distribution, which in turn dictates the most probable sites for chemical attack.
The Dueling Nature of Substituents:
The aromatic ring is subject to a push-pull electronic effect:
-
2-Methoxy Group (-OCH₃): This group exerts a dual effect. It is inductively electron-withdrawing due to the oxygen's electronegativity, but, more powerfully, it is a strong resonance electron-donating group (+R effect). The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.
-
4-Fluoro Group (-F): Fluorine is the most electronegative element, making it a very strong inductively electron-withdrawing group (-I effect). However, like the methoxy group, it possesses lone pairs that can participate in resonance donation (+R effect). For fluorine, the -I effect typically dominates, deactivating the ring towards electrophilic attack compared to benzene.[3][4] However, its ability to stabilize adjacent positive charge through resonance cannot be discounted, a phenomenon that leads to the "anomalous" reactivity of fluorobenzene in some electrophilic aromatic substitutions.[3][4]
The net result is a complex activation/deactivation pattern that makes intuitive prediction of regioselectivity challenging and underscores the need for a computational approach.
Logical Relationship: Substituent Effects on Aromatic Ring
Caption: Interplay of inductive and resonance effects from the fluoro and methoxy groups.
Pillar 2: The Theoretical Framework for Reactivity Prediction
To move from qualitative reasoning to quantitative prediction, we employ Density Functional Theory (DFT), a computational quantum chemistry method that provides a robust balance between accuracy and computational cost for molecules of this size.
Core Computational Approach
Our investigation is centered on a DFT-based workflow. The choice of functional and basis set is critical for accuracy. A common and reliable starting point is the B3LYP functional with a 6-31G(d,p) basis set for geometry optimization, followed by higher-level single-point energy calculations (e.g., using a larger basis set like 6-311+G(2d,p)) for more precise electronic properties and reaction energetics.
Workflow: Theoretical Reactivity Investigation
Caption: A standard workflow for the computational investigation of molecular reactivity.
Predicted Reactivity Profiles
1. Reactions at the Benzylic Alcohol:
-
Oxidation: The conversion of the benzylic alcohol to the corresponding aldehyde is a common and synthetically valuable transformation.[5] The reaction rate is highly sensitive to the electronic nature of the aromatic ring. Electron-donating groups generally accelerate oxidation by stabilizing the developing positive charge on the benzylic carbon in the transition state. We predict that the strong +R effect of the methoxy group will be the dominant factor, leading to a facile oxidation. DFT calculations can model the transition state for hydride abstraction, and the calculated activation energy (ΔG‡) will provide a quantitative measure of this reactivity.
-
Nucleophilic Substitution (Sₙ1/Sₙ2): Reaction with hydrohalic acids like HBr proceeds via protonation of the hydroxyl group to form a good leaving group (H₂O).[6] The subsequent step depends on the stability of the resulting benzylic carbocation. Electron-donating groups strongly stabilize this carbocation, favoring an Sₙ1 pathway.[7] The 2-methoxy group is expected to be a powerful stabilizer. Conversely, the electron-withdrawing 4-fluoro group will have a destabilizing inductive effect.[8] Our theoretical approach will involve calculating the energy of the 4-fluoro-2-methoxybenzyl carbocation intermediate. A low formation energy relative to the parent benzyl carbocation would strongly support a rapid Sₙ1 reaction.
2. Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution - EAS):
This is where the interplay of the substituents becomes most critical. The overall reaction rate will likely be slower than that of benzene due to the powerful -I effect of fluorine. However, the directing effects determine the position of substitution.
-
Directing Effects: The methoxy group is a strong ortho, para-director. The fluoro group is also an ortho, para-director.[3]
-
Regioselectivity Prediction: To predict the outcome, we can calculate the energies of the sigma-complex (arenium ion) intermediates formed upon electrophilic attack at each available position (C3, C5, C6). The position that leads to the most stable intermediate (lowest energy) will be the major product. We can also use conceptual DFT descriptors like Fukui functions, which indicate the sites most susceptible to electrophilic attack. We hypothesize that attack will be favored at C5, as it is para to the strongly activating methoxy group and ortho to the less influential fluoro group.
| Predicted Parameter | Theoretical Basis | Significance |
| Oxidation ΔG‡ | Lower activation energy barrier | Indicates faster reaction rate for aldehyde formation. |
| Benzylic Carbocation Stability | Lower formation energy (ΔG) | Suggests a preference for an Sₙ1 mechanism over Sₙ2. |
| EAS σ-Complex Energies | Lowest energy for the intermediate | Predicts the major regioisomer in electrophilic substitution. |
| HOMO Energy | Higher energy of the Highest Occupied Molecular Orbital | Correlates with greater ease of electron donation (nucleophilicity). |
| NBO Charges on Ring Carbons | Most negative charge | Indicates sites most susceptible to electrophilic attack. |
Pillar 3: Experimental Validation - Grounding Theory in Reality
Theoretical predictions are powerful, but they remain hypotheses until validated by experiment. The protocols described below are designed to be self-validating systems to test our computational predictions.
Experimental Protocol 1: Kinetic Analysis of Oxidation
Objective: To quantitatively measure the rate of oxidation and compare it to unsubstituted benzyl alcohol, thereby validating the predicted electronic effects of the substituents.
Methodology:
-
Reactor Setup: A 100 mL jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and reflux condenser is assembled. The temperature is maintained at 60.0 ± 0.1 °C using a circulating water bath.
-
Reagent Preparation:
-
Substrate Stock (0.1 M): Accurately weigh 1.56 g of this compound and dissolve in 100 mL of a suitable solvent (e.g., acetonitrile).
-
Oxidant Stock (0.5 M): Prepare a solution of a mild oxidant, such as Pyridinium Chlorochromate (PCC), in the same solvent.
-
Internal Standard (IS) Stock (0.05 M): Prepare a solution of an inert compound (e.g., dodecane) for GC quantification.
-
-
Reaction Execution:
-
Equilibrate 50 mL of the solvent in the reactor to 60.0 °C.
-
Add 5.0 mL of the Substrate Stock and 1.0 mL of the IS Stock to the reactor.
-
Initiate the reaction by adding 10.0 mL of the Oxidant Stock. Start a timer immediately.
-
-
Sampling and Quenching:
-
At timed intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 min), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1.0 mL of a 10% sodium bisulfite solution to consume unreacted PCC.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
Quantify the disappearance of the starting material relative to the internal standard.
-
-
Data Analysis:
-
Plot ln([Substrate]/[Substrate]₀) versus time.
-
The negative slope of this line yields the pseudo-first-order rate constant, k_obs.
-
Compare this k_obs to the rate constant obtained for benzyl alcohol under identical conditions to determine the relative reactivity.
-
Experimental Protocol 2: Regioselectivity of Nitration
Objective: To determine the product distribution of an electrophilic aromatic substitution reaction and validate the predicted directing effects.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask cooled in an ice-water bath (0-5 °C), add 1.56 g (10 mmol) of this compound to 10 mL of acetic anhydride.
-
Nitrating Agent: Slowly add a pre-cooled mixture of 0.63 mL of concentrated nitric acid (HNO₃) and 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.
-
Reaction and Quenching: Stir the mixture at 0-5 °C for 1 hour. Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
-
Workup:
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture using ¹H NMR and ¹⁹F NMR spectroscopy.
-
The relative integration of signals corresponding to the different constitutional isomers will provide the product ratio. GC-MS analysis can be used to confirm the mass of the products.
-
Conclusion: A Symbiotic Approach
The reactivity of this compound is a product of subtle and competing electronic effects. A purely intuitive approach to predicting its behavior is fraught with uncertainty. This guide has outlined a synergistic workflow where modern computational methods, specifically DFT, provide a powerful predictive framework. These theoretical hypotheses, concerning reaction rates and regioselectivity, can then be rigorously tested and validated through well-designed, quantitative experiments. This integrated strategy not only delivers a deeper, mechanistic understanding of the target molecule but also establishes a reliable and transferrable methodology for accelerating research and development for other complex, substituted aromatic systems in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
Discovery and history of substituted benzyl alcohols in medicinal chemistry
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Benzyl Alcohols in Medicinal Chemistry
Abstract
The substituted benzyl alcohol moiety, a deceptively simple aromatic alcohol, represents one of medicinal chemistry's most versatile and enduringly successful privileged scaffolds. Its unique combination of structural rigidity, synthetic tractability, and capacity for precise electronic and steric modulation has made it a cornerstone in the design of a diverse array of therapeutic agents. From the revolutionary β2-agonists that redefined asthma therapy to targeted agents in oncology and neurology, the benzyl alcohol core is a testament to the power of fundamental structure-activity relationship (SAR) principles. This technical guide provides an in-depth exploration of the discovery and history of substituted benzyl alcohols in drug development. It delves into the causal relationships behind synthetic strategies, provides self-validating experimental protocols for synthesis and analysis, and examines the intricate SAR that governs the therapeutic efficacy of these vital compounds.
A Historical Perspective: The Rise of a Privileged Scaffold
The journey of the substituted benzyl alcohol in medicine is not one of a single discovery, but of an evolutionary process. Its significance emerged not from the study of the parent molecule itself, but through the systematic modification of endogenous ligands and natural products. The benzyl group, consisting of a benzene ring attached to a CH₂ group, provides a structurally robust yet conformationally defined linker. The attached hydroxyl (-OH) group is a critical pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, a key interaction for receptor binding.
A pivotal moment was the development of β-adrenoceptor agonists for asthma. The progression from the non-selective endogenous catecholamine, adrenaline, to the first selective β2-agonist, Salbutamol (albuterol), in 1968, is a classic case study in rational drug design.[1][2] Medicinal chemists at Allen & Hanburys (now part of GlaxoSmithKline) systematically modified the catechol structure of earlier bronchodilators like isoprenaline.[3] They sought to enhance selectivity for the β2 receptors in the lungs while minimizing off-target effects on β1 receptors in the heart. The key breakthrough was a bioisosteric replacement of the meta-hydroxyl group of the catechol ring with a hydroxymethyl group (-CH₂OH), creating the 3-hydroxymethyl-4-hydroxyphenyl derivative that defines salbutamol.[2][4] This seemingly minor change dramatically improved the drug's safety profile and efficacy, revolutionizing asthma management.[1]
This success story solidified the benzyl alcohol motif as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of biological target.[5][6] Subsequent discoveries reinforced this status:
-
Ambroxol , an active metabolite of the mucolytic drug bromhexine, features a substituted benzylamine core. Both originate from modifications of the natural alkaloid vasicine.[7][8] Ambroxol's efficacy relies on its ability to stimulate surfactant production and reduce mucus viscosity.[8]
-
Naftopidil , initially developed as an α1-adrenoceptor antagonist for hypertension in the early 1990s, was repurposed for the treatment of benign prostatic hyperplasia (BPH).[9][10] Its structure, featuring a propan-2-ol linker between a phenylpiperazine and a naphthyloxy group, highlights the versatility of the benzylic alcohol in more complex scaffolds.
-
Ifosfamide , an anticancer prodrug, undergoes metabolic activation to form active alkylating agents. One of its key metabolic steps involves hydroxylation, creating an unstable carbinolamine that can be viewed as a substituted benzyl alcohol derivative, initiating the release of the cytotoxic phosphoramide mustard.[11]
The recurrence of this scaffold across different therapeutic areas underscores its fundamental utility in presenting key functional groups to biological targets in a spatially and electronically favorable manner.
Synthetic Strategies: Rationale and Experimental Design
The synthetic accessibility of substituted benzyl alcohols is a primary reason for their prevalence in drug discovery. A multitude of reliable methods exist, allowing for the systematic variation of substituents to probe structure-activity relationships.
Foundational Synthetic Approaches
The most common strategies involve either the reduction of a corresponding carbonyl compound (aldehyde or ketone) or the addition of a carbon nucleophile to an aldehyde.
-
Reduction of Carbonyls: This is perhaps the most direct route. The choice of reducing agent is dictated by the presence of other functional groups. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing aldehydes and ketones without affecting esters or amides. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, capable of reducing a wider range of carbonyl functionalities.
-
Grignard and Organolithium Additions: These methods are invaluable for constructing the carbon skeleton. The addition of an aryl Grignard reagent to formaldehyde, for example, yields a primary benzyl alcohol. This approach allows for immense diversity in the aromatic portion of the molecule.
Modern and Asymmetric Methodologies
Modern organic synthesis has provided more sophisticated and controlled methods for preparing chiral benzyl alcohols, which is often crucial as enantiomers can have vastly different pharmacological activities and safety profiles.
-
Asymmetric Synthesis: Enantioselective catalysis is a powerful tool for producing single enantiomers.[12] Methods like asymmetric hydrogenation of prochiral ketones using chiral catalysts (e.g., those based on ruthenium-BINAP complexes) can provide chiral secondary benzyl alcohols with high enantiomeric excess.[12]
-
Benzylic C-H Oxidation: Direct oxidation of a benzylic C-H bond to an alcohol is an atom-economical and "green" approach.[13] Recent advances using catalysts like copper complexes with specific oxidants allow for the selective monooxidation of alkylated benzenes to the corresponding benzyl alcohols, avoiding over-oxidation to the ketone.[13] The rationale for this selectivity often involves a proton-coupled electron transfer (PCET) mechanism.[13]
Diagram: General Synthetic Pathways to Substituted Benzyl Alcohols
References
- 1. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. mastelf.com [mastelf.com]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol: a multifaceted molecule with additional therapeutic potentials in respiratory disorders of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 11. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl ester prodrug of ibuprofen: pharmacological and toxicological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Influence of Fluorine Substitution on Benzyl Alcohol Acidity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering properties such as metabolic stability, lipophilicity, and, critically, acidity. This guide provides an in-depth analysis of the role of fluorine substitution on the acidity of benzyl alcohol. We will explore the nuanced interplay of inductive and resonance effects, the critical impact of positional isomerism (ortho, meta, para), and the quantitative changes in pKa values. This document serves as a technical resource, elucidating the fundamental principles that govern these interactions and providing field-proven methodologies for their empirical determination.
Introduction: The Acidity Benchmark of Benzyl Alcohol
To understand the effect of a substituent, one must first establish a baseline. Benzyl alcohol (C₆H₅CH₂OH) is a simple aromatic alcohol with a pKa of approximately 15.40.[1] Its acidity is significantly lower than that of phenol (pKa ≈ 10), a molecule where the hydroxyl group is directly attached to the aromatic ring.[2]
The key difference lies in the stability of the conjugate base formed upon deprotonation. The phenoxide ion is greatly stabilized by resonance, delocalizing the negative charge on the oxygen atom across the benzene ring. In contrast, the benzyloxide anion (C₆H₅CH₂O⁻), lacks this direct resonance stabilization as the negative charge is localized on the oxygen atom, separated from the ring by a methylene (-CH₂) group. Therefore, any substituent on the benzene ring influences the acidity of benzyl alcohol primarily through long-range electronic effects transmitted through the ring and the intervening carbon atom.
The Duality of Fluorine's Electronic Effects
Fluorine, the most electronegative element, exerts a powerful influence on molecular properties through a combination of two primary electronic effects. The balance between these forces is dictated by the substituent's position on the aromatic ring.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond network. This polarization stabilizes the benzyloxide anion by pulling electron density away from the negatively charged oxygen, effectively dispersing the charge and making the parent alcohol more acidic (i.e., lowering its pKa). This effect is distance-dependent, weakening as the number of bonds between the fluorine and the benzyloxide group increases.
-
Resonance (Mesomeric) Effect (+R): Fluorine possesses lone pairs of electrons in its p-orbitals which can be donated into the π-system of the benzene ring. This donation of electron density, termed a positive resonance effect, increases the electron density within the ring. This effect opposes the inductive effect and would tend to destabilize the benzyloxide anion, thereby decreasing acidity (increasing pKa). The resonance effect is only operative when fluorine is in the ortho or para position.
The net impact of fluorine substitution is a competition between the generally dominant, acid-strengthening inductive effect and the weaker, acid-weakening resonance effect.
Impact of Positional Isomerism on Acidity
The position of the fluorine atom on the benzene ring is the critical determinant of its net effect on the acidity of the benzyl alcohol.
Meta-Substitution
At the meta position, the substituent is not in direct conjugation with the benzyl group. Consequently, the resonance effect (+R) is negligible. The acidity is therefore almost exclusively influenced by the powerful electron-withdrawing inductive effect (-I). This leads to a significant stabilization of the conjugate base, making meta-fluorobenzyl alcohol considerably more acidic than the unsubstituted parent compound.
Para-Substitution
When fluorine is in the para position, both the inductive (-I) and resonance (+R) effects are at play. The -I effect withdraws electron density from the entire molecule, stabilizing the anion. Simultaneously, the +R effect donates electron density into the ring, which partially counteracts the inductive pull. For halogens, the inductive effect is stronger than the resonance effect. The result is a net increase in acidity compared to benzyl alcohol, but this increase is tempered by the opposing resonance effect, making the para isomer typically less acidic than its meta counterpart.
Ortho-Substitution
The ortho position presents the most complex scenario. It experiences the strongest inductive effect due to its close proximity to the benzylic carbon. It also exerts a resonance effect. Furthermore, the ortho-fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl proton. This interaction can influence the stability of the neutral alcohol and the transition state for deprotonation, adding another layer of complexity to the prediction of its precise pKa value.
Quantitative Analysis: pKa Values of Fluorinated Benzyl Alcohols
The theoretical principles are validated by experimental and predicted pKa values. As a weaker acid, benzyl alcohol's pKa can be challenging to measure directly in water, but its relative acidity is clear. The data below is compiled from various chemical databases and predictive software.
| Compound | Substitution Position | Predicted pKa | Expected Acidity Trend vs. Benzyl Alcohol |
| Benzyl Alcohol | Unsubstituted | ~15.40 | Baseline |
| ortho-Fluorobenzyl Alcohol | Ortho | ~14.1 (Estimated) | More Acidic |
| meta-Fluorobenzyl Alcohol | Meta | 14.09 ± 0.10[3] | More Acidic |
| para-Fluorobenzyl Alcohol | Para | 14.29 ± 0.10[4] | More Acidic |
Note: pKa values for alcohols can vary based on the solvent and measurement technique. The values presented here are for comparison and illustrate the electronic trends.
The data clearly shows that any fluorine substitution increases the acidity (lowers the pKa) of benzyl alcohol. The predicted order of acidity is meta > ortho ≈ para > unsubstituted , highlighting the strong, unopposed inductive effect in the meta position and the moderating influence of the resonance effect in the ortho and para positions.
Experimental Determination of pKa
The pKa of a weakly acidic compound like benzyl alcohol can be determined using several robust analytical methods. Potentiometric titration is a classic, high-precision technique.
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa of a fluorinated benzyl alcohol derivative.
Objective: To determine the pKa of a weakly acidic alcohol by monitoring pH changes during titration with a strong base.
Materials:
-
Fluorinated benzyl alcohol sample
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water and a suitable co-solvent (e.g., methanol or DMSO) if solubility is low.[5]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solution Preparation: Prepare a sample solution of the fluorinated benzyl alcohol (e.g., 20 mL of a 1-5 mM solution).[6] If necessary, use a co-solvent to ensure complete dissolution, but note that this will yield an apparent pKa (pKa') specific to that solvent system.
-
System Inerting: Place the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[7]
-
Initial pH Adjustment: If necessary, add a small amount of 0.1 M HCl to lower the initial pH and ensure the alcohol is fully protonated.
-
Titration: Immerse the calibrated pH electrode in the solution. Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.05-0.10 mL).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.[7] Continue this process well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).
-
The pKa is the pH at the half-equivalence point (Veq / 2). This is the point on the titration curve where the concentrations of the protonated alcohol and its conjugate base are equal.
-
Visualizing the Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their impact on the stability of the benzyloxide conjugate base.
Conclusion and Implications
Fluorine substitution is a powerful strategy for modulating the acidity of benzyl alcohol. This guide has established the following key principles:
-
Universal Acidity Enhancement: Fluorine substitution at any position on the aromatic ring increases the acidity of benzyl alcohol relative to the unsubstituted parent molecule.
-
Dominance of the Inductive Effect: The acid-strengthening inductive (-I) effect of fluorine is the dominant factor in determining the pKa change.
-
Positional Dependence is Critical: The magnitude of the acidity increase is highly dependent on the substituent's position. The meta position provides the most straightforward enhancement due to the unopposed inductive effect. The para and ortho positions experience a tempering of this effect due to the opposing resonance donation.
For professionals in drug development, understanding these structure-property relationships is paramount. The ability to fine-tune the pKa of a molecule can directly impact its solubility, membrane permeability, and binding interactions with a biological target, ultimately influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. 3-Fluorobenzyl alcohol CAS#: 456-47-3 [m.chemicalbook.com]
- 3. 459-56-3 CAS MSDS (4-Fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The 4-Fluoro-2-methoxybenzyl Group: A Strategic Asset in Modern Organic Synthesis
In the landscape of complex organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and stereoselectivity. The 4-Fluoro-2-methoxybenzyl (FMB) group has emerged as a valuable tool for the protection of hydroxyl and other sensitive functionalities. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom, impart a nuanced stability profile that can be exploited for strategic advantage in multi-step synthetic campaigns. This technical guide provides an in-depth exploration of the FMB group, from the preparation of its corresponding alcohol to its application in sophisticated synthetic protocols and its role in orthogonal protection strategies.
Introduction: The Rationale for the 4-Fluoro-2-methoxybenzyl Protecting Group
The ideal protecting group should be readily introduced and removed under mild conditions, stable to a wide range of reagents, and should not interfere with desired transformations.[1] Benzyl ethers are a cornerstone of hydroxyl protection due to their general stability.[2] The venerable p-methoxybenzyl (PMB) group, a substituted benzyl ether, offers the advantage of facile oxidative cleavage, providing an orthogonal deprotection strategy to standard hydrogenolysis.[1][3]
The 4-Fluoro-2-methoxybenzyl group builds upon this foundation, introducing a fluorine substituent that modulates the electron density of the aromatic ring. This modification influences the reactivity of the benzyl group, offering a distinct stability profile that can be leveraged for selective deprotection in the presence of other benzyl-type protecting groups. This guide will illuminate the practical applications of 4-fluoro-2-methoxybenzyl alcohol as a precursor to this versatile protecting group.[4]
Preparation of the Key Reagent: this compound
The starting point for the utilization of the FMB protecting group is the corresponding alcohol. This compound is a commercially available reagent.[4] For syntheses requiring its in-house preparation, a common route involves the reduction of 4-fluoro-2-methoxybenzaldehyde.
Protocol 1: Synthesis of this compound
Objective: To prepare this compound from 4-fluoro-2-methoxybenzaldehyde via reduction.
Materials:
-
4-Fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-fluoro-2-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford this compound as a crude product, which can be purified by column chromatography on silica gel if necessary.
Introduction of the 4-Fluoro-2-methoxybenzyl (FMB) Protecting Group
The most common method for the introduction of the FMB group onto a hydroxyl functionality is the Williamson ether synthesis.[5][6] This involves the conversion of this compound to the corresponding bromide, followed by reaction with the alcohol to be protected in the presence of a base.
Protocol 2: Synthesis of 4-Fluoro-2-methoxybenzyl Bromide
Objective: To synthesize 4-fluoro-2-methoxybenzyl bromide, the key alkylating agent for protection.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using PBr₃):
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere at 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-fluoro-2-methoxybenzyl bromide is often used directly in the next step due to its potential instability.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"this compound" -> "4-Fluoro-2-methoxybenzyl bromide" [label="PBr₃ or CBr₄/PPh₃"]; "4-Fluoro-2-methoxybenzyl bromide" -> "FMB-protected alcohol" [label="ROH, Base (e.g., NaH)"]; } dot Caption: Synthesis of the FMB protecting agent and its application.
Protocol 3: Protection of a Primary Alcohol with the FMB Group
Objective: To protect a primary alcohol using 4-fluoro-2-methoxybenzyl bromide.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-Fluoro-2-methoxybenzyl bromide (freshly prepared)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluoro-2-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the FMB-protected alcohol.
Deprotection of the 4-Fluoro-2-methoxybenzyl (FMB) Group
The strategic advantage of the FMB group lies in its tunable lability. Similar to the PMB group, it can be cleaved under oxidative conditions. The presence of the fluorine atom, however, can modulate its stability towards acidic conditions, offering potential for selective removal.
Protocol 4: Oxidative Cleavage of the FMB Group with DDQ
Objective: To deprotect an FMB-protected alcohol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
FMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the FMB-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.2-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deprotected alcohol.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"FMB-protected alcohol" -> "Deprotected alcohol" [label="DDQ, DCM/H₂O"]; } dot Caption: Oxidative deprotection of the FMB group.
Orthogonal Protection Strategies
The true power of the FMB group is realized in the context of orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order. The FMB group's stability profile allows for its selective cleavage in the presence of other common protecting groups.
A key example is the orthogonality with the standard benzyl (Bn) group. While the FMB ether can be cleaved oxidatively with DDQ, the Bn ether is stable under these conditions.[1] Conversely, the Bn group can be removed by hydrogenolysis, conditions under which the FMB group is typically stable.
Furthermore, the electronic modulation by the fluorine atom can create a stability differential between the FMB and PMB groups, allowing for selective deprotection under carefully controlled acidic or oxidative conditions. A study on a related fluorinated benzyl ether, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrated its complete orthogonality with the PMB group, where the latter was cleaved with DDQ while the former remained intact.[2] This principle can be extended to the FMB group, allowing for intricate synthetic designs.
Table 1: Orthogonality of the FMB Group
| Protecting Group | FMB Cleavage Conditions | Other Group Stability |
| Benzyl (Bn) | DDQ, DCM/H₂O | Stable |
| p-Methoxybenzyl (PMB) | Potentially selective cleavage with DDQ or mild acid | Less stable to DDQ/acid |
| Silyl Ethers (TBS, TIPS) | DDQ, DCM/H₂O | Generally Stable |
| Acetals (e.g., MOM, THP) | DDQ, DCM/H₂O | Generally Stable |
Applications in Complex Molecule Synthesis
The FMB group has found application in the synthesis of complex natural products and their analogues, particularly in carbohydrate and peptide chemistry. In oligosaccharide synthesis, the strategic placement of protecting groups with varying lability is crucial for controlling glycosylation reactions and for the regioselective functionalization of hydroxyl groups.[7][8] The FMB group, with its unique deprotection characteristics, provides an additional layer of synthetic flexibility.
In peptide synthesis, substituted benzyl groups are employed for the protection of side-chain functionalities of amino acids such as serine, threonine, and tyrosine.[9] The ability to selectively deprotect a specific side chain while others remain protected is essential for the synthesis of modified peptides.
Conclusion
The 4-Fluoro-2-methoxybenzyl group represents a sophisticated and valuable addition to the synthetic chemist's toolbox. Its preparation from the corresponding alcohol is straightforward, and its introduction and removal are achieved through well-established protocols. The key advantage of the FMB group lies in its nuanced stability, which allows for its integration into complex orthogonal protection schemes. As the demand for increasingly complex and functionally diverse molecules grows, the strategic application of protecting groups like FMB will continue to be a critical enabler of innovation in organic synthesis and drug discovery.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. peptide.com [peptide.com]
The 4-Fluoro-2-methoxybenzyl (FMB) Ether: A Tunable Protecting Group for Alcohols in Modern Organic Synthesis
Introduction: Beyond Conventional Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and efficiency. Benzyl ethers, and their electronically modified congeners, have long been mainstays for the protection of hydroxyl functionalities due to their general stability and versatile deprotection methods. The p-methoxybenzyl (PMB) ether, in particular, is widely employed for its susceptibility to mild oxidative cleavage, offering an orthogonal deprotection strategy to standard hydrogenolysis.
This application note introduces the 4-Fluoro-2-methoxybenzyl (FMB) group as a strategic alternative to conventional benzyl-type protecting groups. The unique electronic profile of the FMB group, imparted by the interplay of the electron-donating 2-methoxy group and the electron-withdrawing 4-fluoro substituent, offers a nuanced stability profile. This guide provides a comprehensive overview of the FMB protecting group, including detailed protocols for its introduction and removal, a comparative analysis of its stability, and its potential applications in complex molecule synthesis.
The FMB Group: A Profile of Tuned Reactivity
The 4-fluoro-2-methoxybenzyl group can be conceptualized as a finely-tuned version of the more common p-methoxybenzyl (PMB) group. The introduction of a fluorine atom at the 4-position of the benzyl ring has a profound impact on the electronic nature of the aromatic system. The strong electron-withdrawing nature of fluorine attenuates the electron-donating capacity of the para-methoxy group, thereby modulating the stability of the corresponding benzyl ether.
This electronic tuning is the cornerstone of the FMB group's utility. It is postulated that the FMB ether will exhibit enhanced stability towards certain deprotection conditions compared to the PMB ether, while still being more labile than an unsubstituted benzyl ether. This graded lability allows for more intricate orthogonal protecting group strategies in the synthesis of polyfunctional molecules.
Protection of Alcohols with the FMB Group: A Detailed Protocol
The introduction of the FMB group onto a hydroxyl moiety is typically achieved via a Williamson ether synthesis, a robust and widely applicable method. The following protocol provides a general guideline for the formation of FMB ethers.
Protocol 1: FMB Protection of a Primary Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
4-Fluoro-2-methoxybenzyl bromide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluoro-2-methoxybenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired FMB-protected alcohol.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the alcohol to its corresponding alkoxide, which is the active nucleophile in the SN2 reaction.
-
DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.
-
0 °C Addition: The initial deprotonation and the subsequent addition of the benzyl bromide at reduced temperature help to control the exothermicity of the reaction and minimize potential side reactions.
Deprotection of FMB Ethers: Tailored Cleavage Strategies
The removal of the FMB group can be accomplished under various conditions, with the choice of reagent depending on the other functional groups present in the molecule.
Oxidative Deprotection using DDQ
The cleavage of FMB ethers with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and selective method. The electron-donating methoxy group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ, initiating the cleavage.[1]
dot
Caption: Oxidative deprotection of an FMB ether with DDQ.
Protocol 2: Oxidative Deprotection of an FMB Ether with DDQ
Materials:
-
FMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)
-
Dichloromethane (DCM)
-
Water (or a phosphate buffer, pH 7)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the FMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC. The reaction may turn dark in color.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Expert Insights:
-
The presence of water is crucial for the hydrolysis of the intermediate oxonium ion.[2]
-
For acid-sensitive substrates, using a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be advantageous.[2]
-
The electron-withdrawing fluorine atom in the FMB group may slow down the rate of oxidative cleavage compared to the PMB group. Therefore, a larger excess of DDQ and/or longer reaction times may be necessary.
Acid-Catalyzed Deprotection
Strong acids like trifluoroacetic acid (TFA) can also be used to cleave FMB ethers, proceeding through a stabilized benzylic carbocation intermediate.
dot
Caption: Acid-catalyzed deprotection of an FMB ether.
Protocol 3: Acidic Deprotection of an FMB Ether with TFA
Materials:
-
FMB-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the FMB-protected alcohol in DCM.
-
Add TFA to the solution (e.g., 10-50% v/v). The concentration of TFA may need to be optimized based on the substrate's stability.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure, co-evaporating with toluene to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as necessary.
Comparative Analysis and Orthogonality
The true value of the FMB protecting group lies in its differential stability compared to other common benzyl-type protecting groups.
| Protecting Group | Structure | Relative Stability to Oxidation (DDQ) | Relative Stability to Acid (TFA) | Key Features |
| Benzyl (Bn) | High | High | Very stable; typically removed by hydrogenolysis. | |
| p-Methoxybenzyl (PMB) | Low | Low | Readily cleaved by DDQ and mild acid.[3] | |
| 4-Fluoro-2-methoxybenzyl (FMB) | Moderate (Predicted) | Moderate (Predicted) | Predicted to be more stable than PMB, allowing for potential orthogonal deprotection. | |
| 3,4-Dimethoxybenzyl (DMB) | Very Low | Very Low | More labile than PMB. |
The predicted increased stability of the FMB group towards oxidative and acidic conditions, relative to the PMB group, opens up possibilities for selective deprotection. For instance, in a molecule containing both PMB and FMB protected hydroxyls, it should be possible to selectively remove the PMB group with a stoichiometric amount of DDQ under carefully controlled conditions, leaving the FMB group intact. This orthogonality is a powerful tool in the synthesis of complex polyols, such as carbohydrates and macrolides. A study on a similar 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has shown its stability towards DDQ during the deprotection of a PMB ether, supporting the potential for such orthogonal strategies.[4]
Applications and Future Outlook
The 4-Fluoro-2-methoxybenzyl protecting group is a promising tool for synthetic chemists, particularly in scenarios requiring a benzyl-type protecting group with stability intermediate between that of the highly labile PMB group and the robust benzyl group. Its potential for orthogonal cleavage in the presence of PMB ethers makes it particularly attractive for the synthesis of complex, polyhydroxylated natural products.
Further research is warranted to fully elucidate the stability profile of the FMB group under a wider range of reaction conditions and to explore its application in total synthesis. The protocols and principles outlined in this application note provide a solid foundation for the adoption and further investigation of this versatile protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 4-Fluoro-2-methoxybenzyl (FMB) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 4-Fluoro-2-methoxybenzyl (FMB) Ether
In the intricate landscape of multi-step organic synthesis, the judicious selection and cleavage of protecting groups are paramount to achieving the desired molecular architecture. The 4-Fluoro-2-methoxybenzyl (FMB) ether has emerged as a versatile protecting group for hydroxyl functionalities, offering a unique profile of stability and reactivity. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom, provides a nuanced electronic character that distinguishes it from more conventional benzyl-type protecting groups like the p-methoxybenzyl (PMB) ether.
The ortho-methoxy group significantly enhances the electron density of the aromatic ring, rendering the FMB ether susceptible to selective cleavage under oxidative or specific acidic conditions, similar to the widely used PMB and 3,4-dimethoxybenzyl (DMB) groups.[1] However, the para-fluoro substituent subtly modulates this reactivity, potentially enhancing stability under certain conditions and offering a unique tier in orthogonal protection strategies. This guide provides a comprehensive overview of the primary deprotection methodologies for FMB ethers, supported by mechanistic insights, comparative data, and detailed experimental protocols to empower chemists in their synthetic endeavors.
I. Oxidative Cleavage: A Mild and Efficient Strategy
Oxidative cleavage is the premier method for deprotecting electron-rich benzyl ethers like the FMB group. This approach is prized for its mild, often neutral conditions, which preserve many sensitive functional groups that are intolerant to harsh acidic or reductive methods.[1] The reaction typically proceeds rapidly and in high yield.
A. Mechanism of Oxidative Deprotection
The cleavage of an FMB ether with an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) proceeds through a single-electron transfer (SET) pathway.
-
Formation of a Charge-Transfer Complex: The electron-rich FMB ether associates with the electron-deficient oxidant (e.g., DDQ) to form a distinctly colored charge-transfer complex.[1]
-
Single Electron Transfer (SET): An electron is transferred from the FMB ether to the oxidant, generating a resonance-stabilized radical cation of the substrate and the radical anion of the oxidant.[1] The ortho-methoxy group is crucial for stabilizing this radical cation.
-
Solvent Intervention and Hemiacetal Formation: In the presence of water, which is often included in the reaction mixture, the benzylic radical cation is attacked by a water molecule. This leads to the formation of a hemiacetal intermediate after subsequent electron and proton transfers.[1]
-
Liberation of the Alcohol: The hemiacetal is unstable and readily collapses to release the free alcohol, 4-fluoro-2-methoxybenzaldehyde, and the reduced form of the oxidant (e.g., DDQH₂).[1]
B. Protocol 1: Deprotection using DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for this transformation. The reaction is often performed in a mixture of an organic solvent and water.[1]
Materials and Reagents:
-
FMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve the FMB-protected alcohol in a mixture of DCM and water (typically 10:1 to 20:1 v/v). A common concentration is 0.05 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DDQ: Add DDQ (1.1–1.5 equivalents) to the cooled solution in one portion. The reaction mixture will typically turn dark green or brown, indicating the formation of the charge-transfer complex.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step neutralizes the acidic DDQH₂ byproduct and removes excess DDQ.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
II. Acid-Catalyzed Cleavage
The presence of the ortho-methoxy group also renders the FMB ether labile to strong acids, proceeding through a stabilized benzylic carbocation.[2] This method provides an alternative to oxidative cleavage and can be advantageous depending on the substrate's functional group tolerance.
A. Mechanism of Acid-Catalyzed Deprotection
The cleavage proceeds via a resonance-stabilized SN1-type mechanism.
-
Protonation: The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This converts the alcohol into a good leaving group.[3]
-
Carbocation Formation: The protonated ether cleaves to release the free alcohol and form the 4-fluoro-2-methoxybenzyl carbocation. This carbocation is significantly stabilized by the resonance-donating effect of the ortho-methoxy group.[2]
-
Cation Trapping: The highly reactive carbocation is trapped by a nucleophilic "scavenger" (e.g., anisole, triisopropylsilane) added to the reaction mixture. This prevents the carbocation from causing side reactions, such as re-alkylation of the product or other nucleophilic sites on the substrate.[2]
References
Application Note: 4-Fluoro-2-methoxybenzyl Alcohol as a Novel, Highly Acid-Labile Linker for Solid-Phase Peptide Synthesis
An in-depth guide to the application of 4-Fluoro-2-methoxybenzyl alcohol as a novel acid-labile linker in solid-phase peptide synthesis (SPPS) is detailed below. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The choice of a linker is a critical parameter in solid-phase peptide synthesis (SPPS), as it dictates the conditions under which the synthesized peptide is cleaved from the solid support.[1] Standard p-alkoxybenzyl alcohol linkers, such as the Wang resin, are widely used for the synthesis of peptide acids using the Fmoc/tBu strategy.[2] However, the final cleavage from these supports typically requires strong acid conditions, most commonly high concentrations of trifluoroacetic acid (TFA).[3][4] These harsh conditions can lead to the degradation of sensitive peptide sequences or the removal of certain side-chain protecting groups.
This application note proposes the use of this compound as a novel linker for SPPS. The introduction of an electron-withdrawing fluorine atom at the 4-position, combined with the electron-donating methoxy group at the 2-position, is hypothesized to modulate the electronic properties of the benzyl system. This modification is expected to increase the acid lability of the linker, allowing for peptide cleavage under significantly milder acidic conditions. Such a linker would be highly advantageous for the synthesis of peptides containing acid-sensitive modifications or for the preparation of fully protected peptide fragments for use in convergent synthesis strategies.[5]
Chemical Rationale and Proposed Mechanism
The cleavage of benzyl-type linkers in SPPS proceeds via an SN1 mechanism, involving the formation of a stable benzyl carbocation intermediate upon protonation of the ester linkage. The stability of this carbocation directly influences the rate of cleavage.
In the case of the proposed 4-fluoro-2-methoxybenzyl linker, the substituents play opposing roles. The methoxy group at the 2-position is electron-donating through resonance, which helps to stabilize the positive charge of the carbocation intermediate. Conversely, the fluorine atom at the 4-position is electron-withdrawing through induction, which would typically destabilize a carbocation. However, the para-fluoro substituent can also participate in resonance stabilization by donating a lone pair of electrons to the aromatic ring. The net effect of these substitutions is a finely tuned electronic system that is anticipated to render the linker more susceptible to acidolysis than traditional p-alkoxybenzyl linkers. This increased lability should permit the use of lower concentrations of TFA for cleavage, thereby minimizing acid-mediated side reactions.
Caption: Proposed structure of the 4-Fluoro-2-methoxybenzyl linker system.
Comparative Properties of Benzyl-Type Linkers
The following table outlines the theoretical advantages of the this compound linker compared to established linkers used in Fmoc-SPPS.
| Linker Type | Structure | Required Cleavage Conditions | Key Advantages |
| Wang | p-Alkoxybenzyl alcohol | 95% TFA | Robust, widely used for peptide acids. |
| 2-Chlorotrityl | Trityl-based | 1-5% TFA in DCM | Very mild cleavage, allows for protected fragment synthesis. |
| 4-Fluoro-2-methoxybenzyl (Proposed) | Substituted Benzyl alcohol | Hypothesized: 10-50% TFA in DCM | Milder cleavage than Wang, potentially avoiding side reactions. |
Experimental Protocols
The following protocols are proposed for the use of a this compound-functionalized resin in SPPS.
Protocol 1: Loading of the First Amino Acid
This protocol describes the esterification of the first Fmoc-protected amino acid to the this compound resin.
-
Resin Swelling: Swell the this compound resin (1 g, ~1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.[6]
-
Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (5 equivalents) and 1-hydroxybenzotriazole (HOBt) (5 equivalents) in N,N-dimethylformamide (DMF). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (5 equivalents). Allow the activation to proceed for 10 minutes.
-
Coupling: Drain the DCM from the swelled resin. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum. Determine the loading using a UV-Vis spectrophotometric analysis of the piperidine-Fmoc adduct after a test deprotection.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
This protocol outlines the steps for elongating the peptide chain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.[6]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the Fmoc adduct.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (5 equivalents) using a standard coupling reagent such as HATU (4.9 equivalents) in the presence of DIEA (10 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.
Caption: General workflow for SPPS using the proposed linker.
Protocol 3: Peptide Cleavage under Mild Acidic Conditions
This protocol is designed to cleave the peptide from the resin while preserving acid-sensitive functionalities.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail consisting of 20% TFA and 5% triisopropylsilane (TIS) as a scavenger in DCM. Note: The optimal TFA concentration should be determined empirically, starting from as low as 10%.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature for 1-2 hours.[4]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
TFA Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Conclusion and Future Perspectives
The proposed this compound linker represents a promising new tool for solid-phase peptide synthesis. Its enhanced acid lability is expected to allow for the efficient synthesis of sensitive peptides and protected fragments under milder conditions than those required for traditional benzyl alcohol-based linkers. Further experimental validation is necessary to fully characterize the cleavage kinetics and to optimize the protocols for its use. This novel linker has the potential to expand the repertoire of synthetic strategies available to peptide chemists, facilitating the creation of complex and delicate peptide-based molecules for research and therapeutic development.
References
Application Note: Strategic Synthesis of Bio-relevant Heterocyclic Scaffolds Utilizing 4-Fluoro-2-methoxybenzyl alcohol
Introduction
In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds represent a cornerstone of medicinal chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] Among the myriad of fluorinated building blocks, 4-Fluoro-2-methoxybenzyl alcohol has emerged as a particularly versatile and valuable synthon. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom, render it an ideal precursor for the construction of a diverse array of heterocyclic systems. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on benzofurans and tetrahydro-β-carbolines.
Core Principles and Mechanistic Rationale
The synthetic utility of this compound is primarily rooted in its ability to serve as a stable yet reactive electrophilic precursor. Under acidic or metal-catalyzed conditions, the benzylic alcohol can be readily converted into a stabilized benzylic carbocation. The presence of the ortho-methoxy group provides mesomeric stabilization, while the para-fluoro substituent modulates the overall electron density of the aromatic ring. This electronic tuning is critical for controlling the regioselectivity and efficiency of subsequent cyclization reactions.
Two key synthetic strategies that leverage these properties are:
-
Acid-Catalyzed Domino Reactions: In the presence of a Brønsted acid, this compound can undergo a Friedel-Crafts-type alkylation with a suitable nucleophile, followed by an intramolecular cyclization to furnish the heterocyclic core.[2]
-
Tandem Hydrogen Borrowing Catalysis/Cyclization: This elegant and atom-economical approach utilizes a metal catalyst (e.g., Ruthenium) to transiently oxidize the benzyl alcohol to the corresponding aldehyde in situ. This aldehyde then participates in a condensation and subsequent cyclization reaction, such as the Pictet-Spengler reaction, to form the desired heterocycle.[3]
The following sections will provide detailed protocols for the synthesis of two important classes of heterocycles, benzofurans and tetrahydro-β-carbolines, using this compound as the key starting material.
Synthesis of Functionalized Benzofurans via Domino Reaction
Benzofurans are a privileged scaffold found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities.[4][5] The following protocol details a Brønsted acid-catalyzed domino reaction between this compound and a 2-substituted furan to construct a polysubstituted benzofuran.[2]
Experimental Protocol: Synthesis of 3-Methyl-5-fluoro-7-methoxybenzofuran
Materials:
-
This compound
-
2-Methylfuran
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 156.16 mg) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar), add 2-methylfuran (1.2 mmol, 0.11 mL).
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19.02 mg) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-methyl-5-fluoro-7-methoxybenzofuran.
Data Presentation: Representative Yields and Conditions
| Entry | Benzyl Alcohol Derivative | Furan Derivative | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | This compound | 2-Methylfuran | PTSA (10) | 5 | 88 |
| 2 | This compound | 2-Ethylfuran | PTSA (10) | 5 | 85 |
| 3 | This compound | 2-Phenylfuran | PTSA (10) | 6 | 79 |
Yields are based on isolated product after purification.
Visualization of the Synthetic Workflow
Caption: Workflow for Benzofuran Synthesis.
Synthesis of Tetrahydro-β-carbolines via Tandem Pictet-Spengler Reaction
Tetrahydro-β-carbolines (THBCs) are core structures in a vast number of indole alkaloids and pharmacologically active compounds.[6] The Pictet-Spengler reaction is a powerful method for constructing this scaffold.[7][8] A modern, efficient variation involves a ruthenium-catalyzed tandem alcohol amination/Pictet-Spengler reaction, which directly converts an alcohol and tryptamine into the THBC product.[3]
Experimental Protocol: Synthesis of 6-Fluoro-8-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline
Materials:
-
This compound
-
Tryptamine
-
[RuCl₂(p-cymene)]₂
-
Xantphos
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (2.5 mol%, 15.3 mg) and Xantphos (5 mol%, 28.9 mg).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
To this mixture, add this compound (1.0 mmol, 156.16 mg), tryptamine (1.1 mmol, 176.22 mg), and potassium tert-butoxide (20 mol%, 22.4 mg).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired tetrahydro-β-carboline product.
Data Presentation: Optimization of Reaction Conditions
| Entry | Alcohol | Amine | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | This compound | Tryptamine | [RuCl₂(p-cymene)]₂/Xantphos | KOtBu | 110 | 78 |
| 2 | Benzyl alcohol | Tryptamine | [RuCl₂(p-cymene)]₂/Xantphos | KOtBu | 110 | 85 |
| 3 | This compound | Tryptamine | [RuCl₂(p-cymene)]₂/DPPF | Cs₂CO₃ | 120 | 65 |
Yields are based on isolated product after purification.
Visualization of the Synthetic Pathway
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
The 4-Fluoro-2-methoxybenzyl (FMB) Group: A Strategic Asset in Complex Natural Product Synthesis
Introduction: Beyond Conventional Protection Strategies
In the intricate art of natural product synthesis, the judicious selection of protecting groups is a critical determinant of success.[1] An ideal protecting group should be robust enough to withstand a variety of reaction conditions, yet amenable to mild and selective cleavage at the desired stage.[2][3] While the p-methoxybenzyl (PMB) group has long been a workhorse for the protection of alcohols, its application in complex syntheses can be hampered by challenges in NMR spectral analysis due to signal overlap.[4][5] This application note details the strategic use of the 4-Fluoro-2-methoxybenzyl (FMB) group, a fluorinated analogue of the PMB group, in the synthesis of complex natural products. The introduction of a fluorine atom onto the benzyl ring offers unique advantages, most notably in enhancing NMR spectral resolution, a crucial factor in the characterization of complex intermediates.[5][6]
The 4-fluoro-2-methoxybenzyl moiety is a versatile building block in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals.[7] Its utility extends beyond that of a simple protecting group, with the fluorine and methoxy substituents influencing the reactivity of the aromatic ring for further functionalization.[7] This guide provides detailed protocols for the introduction and cleavage of the FMB protecting group, discusses its unique advantages, and presents a case study illustrating its strategic application.
Synthesis of the Protecting Agent: 4-Fluoro-2-methoxybenzyl Alcohol and Bromide
The key reagent for the introduction of the FMB protecting group is 4-fluoro-2-methoxybenzyl bromide. This is typically prepared from the corresponding alcohol, this compound, which is commercially available or can be synthesized from 4-fluoro-2-methoxybenzaldehyde.
A common method for the bromination of benzyl alcohols involves treatment with phosphorus tribromide (PBr₃).[8]
Protocol 1: Synthesis of 4-Fluoro-2-methoxybenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.33 equivalents) in anhydrous diethyl ether to the stirred solution of the alcohol.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-fluoro-2-methoxybenzyl bromide as a crude product, which can be used directly or purified by column chromatography.
Caption: Synthesis of 4-Fluoro-2-methoxybenzyl bromide.
Protection of Alcohols with the FMB Group
The protection of alcohols as FMB ethers typically proceeds via a Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with 4-fluoro-2-methoxybenzyl bromide.[4]
Protocol 2: General Procedure for the FMB Protection of a Primary Alcohol
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
4-Fluoro-2-methoxybenzyl bromide
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol substrate (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluoro-2-methoxybenzyl bromide (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired FMB-protected alcohol.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. wiserpub.com [wiserpub.com]
- 6. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
The Strategic Application of 4-Fluoro-2-methoxybenzyl Alcohol in Advanced Multi-Step Synthesis
Introduction: Navigating Molecular Complexity with Precision
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group should be easily introduced and removed in high yields, stable to a wide range of reaction conditions, and, most critically, exhibit orthogonality with other protective moieties within a complex molecular architecture.[1][2] The 4-fluoro-2-methoxybenzyl (4,2-FM-Bn) group, derived from 4-fluoro-2-methoxybenzyl alcohol, has emerged as a nuanced and powerful tool for the synthetic chemist. Its unique electronic properties, conferred by the fluorine and methoxy substituents on the aromatic ring, offer a distinct reactivity profile compared to more conventional benzyl-type protecting groups, such as the widely used p-methoxybenzyl (PMB) group.[3][4] This application note provides a comprehensive guide to the strategic use of this compound as a reagent, detailing its application in the protection of alcohols, its cleavage under specific conditions, and its role in enhancing the efficiency of complex synthetic routes.
The 4-Fluoro-2-methoxybenzyl Group: A Profile of Stability and Selective Lability
The 4,2-FM-Bn group provides a valuable alternative to traditional benzyl ethers. The strategic placement of an electron-withdrawing fluorine atom and an electron-donating methoxy group creates a unique electronic environment that modulates the stability of the corresponding benzyl ether. This substitution pattern is key to its utility, particularly in scenarios requiring selective deprotection.
The fluorine atom at the 4-position is understood to increase the stability of the benzyl group towards certain oxidative cleavage conditions.[5] This enhanced stability makes the 4,2-FM-Bn group a potentially orthogonal partner to protecting groups that are readily cleaved by oxidation, such as the p-methoxybenzyl (PMB) group.[6] This orthogonality is a critical consideration in the design of efficient and elegant synthetic strategies for complex molecules.
Protocol I: Synthesis of 4-Fluoro-2-methoxybenzyl Chloride
The first step in utilizing the 4,2-FM-Bn protecting group is the conversion of the commercially available this compound into its more reactive halide counterpart, typically the chloride. This transformation can be reliably achieved using standard halogenating agents.
Experimental Protocol:
A solution of this compound (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) is cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-fluoro-2-methoxybenzyl chloride, which can often be used in the subsequent protection step without further purification.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting material |
| Thionyl chloride | 1.2 | Chlorinating agent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Saturated NaHCO₃ (aq) | - | Quenching agent |
| Anhydrous Na₂SO₄ | - | Drying agent |
digraph "Synthesis_of_4_Fluoro_2_methoxybenzyl_Chloride" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];start [label="this compound in DCM"]; reagent [label="Add Thionyl Chloride (SOCl₂) at 0 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Stir at room temperature (2-4 h)"]; quench [label="Quench with sat. NaHCO₃"]; workup [label="Extract, Dry, and Concentrate"]; product [label="4-Fluoro-2-methoxybenzyl Chloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent; reagent -> reaction; reaction -> quench; quench -> workup; workup -> product; }
Caption: Workflow for the synthesis of 4-fluoro-2-methoxybenzyl chloride.
Protocol II: Protection of Alcohols as 4-Fluoro-2-methoxybenzyl Ethers
The protection of a hydroxyl group as a 4,2-FM-Bn ether is typically achieved via a Williamson ether synthesis, a robust and widely applicable method.[3] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the chloride from 4-fluoro-2-methoxybenzyl chloride.
Experimental Protocol:
To a solution of the alcohol to be protected (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added portion-wise at 0 °C. Sodium hydride (NaH, 1.2 eq.) is a commonly used base for this purpose. The mixture is stirred at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide. A solution of 4-fluoro-2-methoxybenzyl chloride (1.1 eq.) in the same anhydrous solvent is then added dropwise. The reaction is allowed to warm to room temperature and is stirred until completion, as monitored by TLC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.
| Reagent | Molar Equivalent | Purpose |
| Alcohol Substrate | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base for alkoxide formation |
| 4-Fluoro-2-methoxybenzyl chloride | 1.1 | Protecting group precursor |
| Anhydrous DMF or THF | - | Reaction solvent |
| Water or sat. NH₄Cl (aq) | - | Quenching agent |
digraph "Protection_of_Alcohol" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];substrate [label="Alcohol in anhydrous DMF/THF"]; base [label="Add NaH at 0 °C", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkoxide [label="Alkoxide formation"]; add_reagent [label="Add 4,2-FM-BnCl"]; react [label="Stir at room temperature"]; workup [label="Quench, Extract, Purify"]; product [label="Protected Alcohol (4,2-FM-Bn Ether)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
substrate -> base; base -> alkoxide; alkoxide -> add_reagent; add_reagent -> react; react -> workup; workup -> product; }
Caption: General workflow for the protection of an alcohol with the 4,2-FM-Bn group.
Protocol III: Deprotection of 4-Fluoro-2-methoxybenzyl Ethers
The selective cleavage of the 4,2-FM-Bn ether is a key aspect of its utility. Based on the electronic properties of substituted benzyl ethers, two primary deprotection strategies can be considered: oxidative cleavage and acid-catalyzed cleavage.
A. Oxidative Cleavage Considerations
The p-methoxybenzyl (PMB) ether is well-known to be susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][6] The electron-donating methoxy group facilitates the formation of a stabilized benzylic cation upon oxidation, leading to facile cleavage. The presence of an electron-withdrawing fluorine atom, as in the 4,2-FM-Bn group, is expected to disfavor this oxidative cleavage pathway, thereby rendering the 4,2-FM-Bn ether more stable to these conditions compared to the PMB ether. This difference in reactivity forms the basis for the orthogonality between these two protecting groups. While a direct, high-yielding protocol for the oxidative cleavage of the 4,2-FM-Bn group is not prominently reported, its stability under conditions that cleave PMB ethers is a key strategic advantage.
B. Acid-Catalyzed Cleavage
Benzyl ethers can be cleaved under strongly acidic conditions.[3] This method is generally less mild than oxidative or hydrogenolytic methods but can be effective when other functional groups in the molecule are stable to strong acids. The 4,2-FM-Bn group is expected to be cleavable under these conditions.
Experimental Protocol:
The 4,2-FM-Bn protected alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of trifluoroacetic acid (TFA) and DCM. A strong protic acid, such as TFA, is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The residue is then subjected to a standard aqueous workup and purification by flash column chromatography to yield the deprotected alcohol.
| Reagent | Purpose | Typical Conditions |
| 4,2-FM-Bn Protected Alcohol | Substrate | - |
| Trifluoroacetic Acid (TFA) | Acid catalyst | 10-50% in DCM |
| Dichloromethane (DCM) | Solvent | - |
| Cation Scavenger (e.g., anisole) | Traps the benzyl cation | Optional, can improve yields |
digraph "Deprotection_of_4_2_FM_Bn_Ether" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];substrate [label="4,2-FM-Bn Protected Alcohol in DCM"]; acid [label="Add Trifluoroacetic Acid (TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Stir at room temperature"]; workup [label="Concentrate, Workup, Purify"]; product [label="Deprotected Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
substrate -> acid; acid -> reaction; reaction -> workup; workup -> product; }
Caption: Workflow for the acid-catalyzed deprotection of a 4,2-FM-Bn ether.
Application in a Multi-Step Synthesis: A Case for Orthogonality
The true value of the 4,2-FM-Bn protecting group is realized in the context of a multi-step synthesis where multiple hydroxyl groups of differing reactivity need to be selectively manipulated. Consider a hypothetical synthetic intermediate possessing both a PMB-protected alcohol and a 4,2-FM-Bn-protected alcohol.
Caption: A hypothetical orthogonal deprotection strategy.
In this scenario, the PMB ether can be selectively cleaved under mild oxidative conditions using DDQ, leaving the 4,2-FM-Bn ether intact. This allows for the selective functionalization of the newly liberated hydroxyl group. Subsequently, the more robust 4,2-FM-Bn group can be removed under acidic conditions to reveal the second hydroxyl group for further transformation. This orthogonal relationship is a powerful tactic for streamlining complex synthetic sequences.
Conclusion
This compound is a valuable reagent for the introduction of a versatile and robust protecting group for alcohols. The 4,2-FM-Bn ether offers a unique stability profile, particularly its enhanced resistance to oxidative cleavage compared to the standard PMB group. This property allows for its strategic deployment in orthogonal protection schemes, enabling the selective manipulation of multiple hydroxyl groups within a complex molecule. The protocols and strategic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage the 4,2-FM-Bn protecting group to its full potential in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mitsunobu Reaction with 4-Fluoro-2-methoxybenzyl Alcohol
Abstract
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a diverse range of functional groups with a characteristic inversion of stereochemistry.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Mitsunobu reaction to 4-Fluoro-2-methoxybenzyl alcohol. This substrate is of particular interest in medicinal chemistry due to the prevalence of the fluoromethoxybenzyl scaffold in the design of biologically active molecules, where it can enhance metabolic stability and binding affinity.[3] We present a detailed mechanistic overview, a step-by-step experimental protocol, key optimization parameters, and a thorough troubleshooting guide. The aim is to equip scientists with the necessary expertise to successfully implement this powerful transformation, ensuring high yield and purity.
Mechanistic Rationale & Key Principles
The Mitsunobu reaction is a redox-condensation process that activates an alcohol's hydroxyl group for nucleophilic substitution.[4] The reaction's success hinges on the precise interplay between a phosphine (typically triphenylphosphine, PPh₃), an azodicarboxylate (like DIAD or DEAD), the alcohol substrate, and a suitable pronucleophile (Nu-H).[5]
The mechanism proceeds through several key stages:
-
Activation of PPh₃: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.[5][6]
-
Proton Transfer: This betaine is a strong base and deprotonates the acidic pronucleophile (e.g., a carboxylic acid), creating a carboxylate anion and a protonated phosphonium intermediate.[5]
-
Alcohol Activation: The alcohol's oxygen atom then attacks the positively charged phosphorus atom, displacing the hydrazine derivative and forming a crucial alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.[2][7]
-
Sₙ2 Displacement: The nucleophile (carboxylate anion) executes a backside attack on the carbon atom bearing the activated oxygen, proceeding via an Sₙ2 mechanism. This results in the formation of the desired product with a complete inversion of configuration at the stereocenter and generates triphenylphosphine oxide (TPPO) as a byproduct.[2][8]
Causality in Reagent Selection:
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its lower toxicity and the fact that its hydrazine byproduct is sometimes easier to remove.
-
Pronucleophile: The pronucleophile must be sufficiently acidic, typically with a pKa below 13, to be deprotonated by the betaine intermediate.[8][9] Carboxylic acids, phenols, imides, and thiols are common choices.[2] For sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can significantly improve yields.[10]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all reagents and intermediates.[11] Anhydrous conditions are critical to prevent the hydrolysis of intermediates, which would consume reagents and reduce the yield.
Caption: The mechanistic pathway of the Mitsunobu reaction.
Detailed Application Protocol
This protocol describes the esterification of this compound with benzoic acid as a representative nucleophile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure it is dry. |
| Triphenylphosphine (PPh₃) | >99% | Acros Organics | Store under nitrogen. |
| Diisopropyl azodicarboxylate (DIAD) | 98% | Alfa Aesar | Light-sensitive, toxic. Handle in a fume hood. |
| Benzoic Acid | ACS Reagent, >99.5% | Fisher Scientific | Dry in a vacuum oven before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a freshly opened bottle or distilled from a drying agent. |
| Ethyl Acetate | ACS Grade | VWR | For work-up and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated NaHCO₃ solution | - | - | For work-up. |
| Brine | - | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and benzoic acid (1.2 eq.).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol). Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of DIAD is crucial to control the initial exothermic reaction.[10]
-
DIAD Addition: Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A color change (typically to yellow or orange) and the formation of a precipitate (the hydrazine byproduct) may be observed. The order of addition is critical for success.[11]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The starting alcohol should be consumed, and a new, less polar spot corresponding to the ester product should appear. Triphenylphosphine oxide (TPPO) will also be visible on the TLC plate.
-
Quenching & Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Add ethyl acetate to dissolve the residue.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted benzoic acid), water, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product contains the desired ester and a significant amount of triphenylphosphine oxide (TPPO). Purification is typically achieved by flash column chromatography on silica gel.
-
Challenge: TPPO can be difficult to separate. Several strategies can be employed for its removal.[12] A common lab-scale method is to suspend the crude residue in a minimal amount of a solvent where the product is soluble but TPPO is not (e.g., cold diethyl ether or a hexanes/ether mixture), followed by filtration.[13][14] For non-polar products, filtering through a short plug of silica with a non-polar eluent can effectively retain the polar TPPO.[14] Another method involves precipitation by adding ZnCl₂ to an ethanol solution of the crude mixture to form an insoluble TPPO-Zn complex.[13]
-
Perform flash chromatography using a gradient elution, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity to elute the product.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the Mitsunobu reaction.
Key Process Parameters & Troubleshooting
Optimizing the Mitsunobu reaction requires careful control over several parameters. The electron-donating methoxy group on the benzyl alcohol can influence its reactivity.
| Parameter | Recommended Range/Value | Rationale & Optimization Notes |
| Stoichiometry | ||
| Alcohol | 1.0 eq. | The limiting reagent. |
| PPh₃ | 1.2 - 1.5 eq. | A slight excess ensures complete activation of the alcohol. Using too much complicates purification. |
| DIAD/DEAD | 1.2 - 1.5 eq. | Used in slight excess to drive the reaction to completion. Should be equimolar with PPh₃. |
| Nucleophile | 1.1 - 1.5 eq. | An excess of the nucleophile ensures efficient Sₙ2 displacement. |
| Conditions | ||
| Temperature | 0 °C to RT | Initial cooling is critical to manage exothermicity. Some sterically hindered substrates may require gentle heating (e.g., 40-50 °C) to proceed.[15] |
| Solvent | Anhydrous THF, Dioxane | THF is standard. Dichloromethane can also be used. The key is ensuring all reagents are soluble and the solvent is rigorously dried. |
| Reaction Time | 4 - 24 hours | Highly dependent on the substrate and nucleophile. Monitor by TLC to determine the endpoint. |
Troubleshooting Guide:
| Problem Observed | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Wet reagents or solvent.2. Insufficiently acidic nucleophile (pKa > 13).3. Reagents degraded (especially DIAD). | 1. Use freshly dried solvents and reagents.2. Switch to a more acidic nucleophile (e.g., p-nitrobenzoic acid).3. Use a fresh bottle of DIAD/DEAD. |
| Formation of Side Products | 1. Nucleophile is not acidic enough, leading to alkylation of the hydrazine byproduct.2. Reaction temperature too high. | 1. Ensure the pKa of the nucleophile is appropriate.[5]2. Maintain the reaction at 0 °C during addition and RT thereafter unless heating is proven necessary. |
| Difficult Purification from TPPO | High polarity and solubility of TPPO, similar to some products. | 1. Triturate the crude product with cold ether or pentane/ether to precipitate TPPO.[13]2. Use polymer-supported PPh₃ for easy filtration-based removal.[16]3. Precipitate TPPO using ZnCl₂ or MgCl₂.[12][17] |
| Incomplete Reaction | Steric hindrance around the benzylic alcohol. | 1. Increase reaction time or gently heat the reaction.2. Use a more acidic nucleophile to accelerate the Sₙ2 step.[10]3. Increase the equivalents of reagents (up to 2.0 eq.). |
Conclusion
The Mitsunobu reaction is a highly reliable and versatile method for the functionalization of alcohols like this compound. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing robust purification strategies, researchers can effectively utilize this reaction to synthesize valuable compounds for drug discovery and development. The protocol and insights provided herein serve as a comprehensive guide to navigate the practical challenges and achieve successful outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. shenvilab.org [shenvilab.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Williamson Ether Synthesis of Aryl Ethers using 4-Fluoro-2-methoxybenzyl bromide
Introduction: The Strategic Importance of Fluorinated Benzyl Ethers in Drug Discovery
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the formation of carbon-oxygen bonds.[1] This classical SN2 reaction, involving the displacement of a halide by an alkoxide or phenoxide, provides a reliable route to both symmetrical and unsymmetrical ethers.[2] In the landscape of modern drug discovery and development, the synthesis of aryl ethers, particularly those incorporating fluorinated motifs, is of paramount importance.
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and oral bioavailability. The 4-fluoro-2-methoxybenzyl moiety is a valuable building block in this context, offering a unique combination of electronic and steric properties. This guide provides detailed protocols and expert insights for the successful application of 4-Fluoro-2-methoxybenzyl bromide in the Williamson ether synthesis for the preparation of novel aryl ethers with potential therapeutic applications.
Reagents and Materials
Proper preparation and handling of all reagents and materials are critical for the success and safety of the synthesis.
| Compound | Structure | Role | Key Properties & Handling |
| 4-Fluoro-2-methoxybenzyl bromide | ![]() | Electrophile | CAS: 886498-51-7 Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5] Store in a cool, dry place away from moisture.[4] |
| Phenol (or substituted phenol) | ![]() | Nucleophile Precursor | Toxic and corrosive. Handle with appropriate PPE. The acidity of the phenol will influence the choice of base. |
| Potassium Carbonate (K₂CO₃) | ![]() | Base (Protocol 1) | Mild inorganic base suitable for deprotonating phenols.[6] Anhydrous grade is recommended. |
| Sodium Hydride (NaH) | ![]() | Base (Protocol 2) | Strong base, typically supplied as a dispersion in mineral oil. Reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).[7] |
| Acetone | ![]() | Solvent (Protocol 1) | Polar aprotic solvent. Anhydrous grade is preferred. |
| N,N-Dimethylformamide (DMF) | ![]() | Solvent (Protocol 2) | Polar aprotic solvent that can accelerate SN2 reactions.[7] Anhydrous grade is essential. Be aware of potential side reactions with NaH at elevated temperatures.[8] |
| Ethyl Acetate (EtOAc) | ![]() | Extraction Solvent | Used for workup and extraction of the product. |
| Brine (saturated NaCl solution) | ![]() | Washing Agent | Used to remove residual water from the organic phase during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ![]() | Drying Agent | Used to dry the organic extract before solvent evaporation. |
Reaction Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of a phenol to form a more nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic benzylic carbon of 4-Fluoro-2-methoxybenzyl bromide, displacing the bromide leaving group to form the desired aryl benzyl ether.
Visualizing the Reaction Mechanism
Caption: General mechanism of the Williamson ether synthesis.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Electrophile: 4-Fluoro-2-methoxybenzyl bromide is a primary benzylic halide. This is ideal for SN2 reactions as it is sterically accessible and lacks β-hydrogens, which precludes the possibility of E2 elimination as a competing side reaction.[9]
-
Choice of Base and Solvent System:
-
Protocol 1 (K₂CO₃ in Acetone): This is a milder and operationally simpler system. Potassium carbonate is a weak base, sufficient for deprotonating most phenols (pKa ~10).[10] Acetone is a suitable polar aprotic solvent that facilitates the reaction. This method is often preferred for its safety and ease of handling.
-
Protocol 2 (NaH in DMF): Sodium hydride is a powerful, non-nucleophilic base capable of irreversibly deprotonating even less acidic phenols.[7] DMF is a highly polar aprotic solvent that can significantly accelerate SN2 reactions.[7] This system is advantageous when dealing with less reactive phenols or when a faster reaction is desired. However, it requires stricter anhydrous conditions and careful handling of NaH.[7]
-
-
Temperature Control: The reaction is typically conducted at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they may also promote side reactions, especially with the NaH/DMF system.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of aryl ethers using 4-Fluoro-2-methoxybenzyl bromide.
Visualizing the Experimental Workflow
Caption: A generalized workflow for Williamson ether synthesis.
Protocol 1: Mild Conditions with Potassium Carbonate in Acetone
This protocol is recommended for general use with standard phenols.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10-15 mL per mmol of phenol).
-
Addition of Electrophile: Add 4-Fluoro-2-methoxybenzyl bromide (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gently reflux (around 60-70 °C) for 6-24 hours. Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials.
-
Workup: a. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (20 mL) and wash successively with 1M NaOH (2 x 10 mL) to remove any unreacted phenol, water (10 mL), and brine (10 mL).[11]
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure aryl-(4-fluoro-2-methoxybenzyl) ether.
Protocol 2: Strong Base Conditions with Sodium Hydride in DMF
This protocol is suitable for less acidic or sterically hindered phenols. Caution: Sodium hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (5-10 mL per mmol of phenol).
-
Formation of Phenoxide: Cool the suspension to 0 °C in an ice bath. Add a solution of the phenol (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of 4-Fluoro-2-methoxybenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) can be applied, but with caution.[7]
-
Workup: a. Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water or methanol to destroy any excess NaH. b. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Follow the purification steps outlined in Protocol 1.
Characterization of Products
The synthesized ethers should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the benzylic protons (-O-CH₂-Ar') typically in the range of δ 5.0-5.2 ppm. The aromatic protons will show complex splitting patterns corresponding to the substitution on both aromatic rings. The methoxy group (-OCH₃) will appear as a singlet around δ 3.8-3.9 ppm.
-
¹³C NMR: The benzylic carbon signal will typically appear around δ 70-75 ppm. The methoxy carbon will be observed around δ 55-56 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region, with carbon atoms attached to fluorine exhibiting C-F coupling.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C-O-C stretching vibrations of the ether linkage.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or No Reaction | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., switch from K₂CO₃ to NaH) or a more polar aprotic solvent like DMF.[7] |
| Poor quality of reagents (e.g., wet solvent). | Ensure all reagents and solvents are anhydrous, especially when using NaH. | |
| Formation of Side Products | Competing O- vs. C-alkylation (for some phenols). | This is less common with benzyl halides but can be influenced by the solvent and counter-ion. |
| Reaction of NaH with DMF. | Avoid excessive heating when using the NaH/DMF system.[8] | |
| Difficult Purification | Unreacted starting materials co-eluting with the product. | Ensure complete reaction by monitoring with TLC. An alkaline wash (1M NaOH) during workup is effective at removing unreacted phenol.[11] |
Applications in Drug Development
The 4-fluoro-2-methoxybenzyl ether scaffold is a valuable pharmacophore in medicinal chemistry. The strategic placement of the fluorine and methoxy groups can be leveraged to fine-tune the biological activity and pharmacokinetic profile of a lead compound. For instance, related fluorinated and methoxy-substituted benzyl moieties are found in various inhibitors targeting enzymes implicated in diseases. A notable example is the incorporation of a N-(4-Fluoro-3-methoxybenzyl) group in a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), which has been investigated for the potential treatment of osteoarthritis.[12] This highlights the utility of such substituted benzyl groups in designing targeted therapeutics.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Oxidation of 4-Fluoro-2-methoxybenzyl alcohol
Introduction: The Significance of 4-Fluoro-2-methoxybenzaldehyde in Medicinal Chemistry and Materials Science
4-Fluoro-2-methoxybenzaldehyde is a key building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, makes it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. Consequently, the efficient and selective synthesis of this aldehyde from its corresponding alcohol is a critical process for researchers and process chemists.
This comprehensive guide provides detailed application notes and validated protocols for the oxidation of 4-fluoro-2-methoxybenzyl alcohol to 4-fluoro-2-methoxybenzaldehyde. We will explore a range of modern and classical oxidation methodologies, offering a comparative analysis to aid in the selection of the most appropriate method based on scale, available resources, and desired purity. Each protocol is designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural steps and safety considerations.
Choosing the Right Oxidation Strategy: A Comparative Overview
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid is a common challenge in organic synthesis. For a substrate like this compound, the presence of both electron-donating and electron-withdrawing groups on the aromatic ring can influence the reactivity of the benzylic C-H bond and the stability of the product. Below is a comparative summary of the oxidation methods detailed in this guide.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Parikh-Doering Oxidation | SO₃•Pyridine / DMSO | 0 °C to RT, DCM | Mild conditions, avoids cryogenic temperatures, high yields. | Requires careful handling of the hygroscopic SO₃•Pyridine complex.[1][2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, DCM | High selectivity, mild, neutral pH, short reaction times.[3] | DMP can be expensive and is potentially explosive.[3] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C, DCM | High yields, wide functional group tolerance.[4][5] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4][5] |
| TEMPO-Catalyzed Oxidation | TEMPO (cat.), NaOCl | 0 °C to RT, Biphasic (DCM/H₂O) | Catalytic, environmentally benign, cost-effective. | Can be sensitive to electron-rich substrates, potential for chlorination.[6] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temperature, DCM | Readily available, high yields. | Chromium (VI) is toxic and generates hazardous waste.[7][8][9] |
Detailed Protocols and Methodologies
Protocol 1: Parikh-Doering Oxidation
The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO), providing a mild and efficient method for the oxidation of primary alcohols. This method is particularly advantageous as it can be conducted at or above 0 °C, circumventing the need for cryogenic conditions often associated with other DMSO-based oxidations like the Swern oxidation.[1][2]
Reaction Workflow:
Parikh-Doering Oxidation Workflow
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃•Py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (Nitrogen or Argon), add a solution of sulfur trioxide pyridine complex (1.5 eq) in anhydrous DMSO (0.5 M).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-fluoro-2-methoxybenzaldehyde as a solid.
Mechanistic Rationale:
The reaction proceeds via the activation of DMSO by the electrophilic sulfur trioxide pyridine complex. The alcohol then attacks the activated DMSO species, forming an alkoxysulfonium salt. The base, triethylamine, facilitates an intramolecular elimination (a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and the protonated base.[2]
Simplified Parikh-Doering Mechanism
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[3] It is performed under neutral conditions at room temperature, making it suitable for sensitive substrates. The high chemoselectivity of DMP allows for the oxidation of alcohols in the presence of other functional groups like furan rings, sulfides, and vinyl ethers.[3]
Reaction Workflow:
Dess-Martin Oxidation Workflow
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale:
The reaction is initiated by the ligand exchange of an acetate group on the hypervalent iodine reagent with the alcohol. The resulting intermediate then undergoes an intramolecular elimination, where an acetate ligand acts as a base to abstract the α-proton, leading to the formation of the aldehyde, iodinane, and acetic acid.[10]
Simplified Dess-Martin Mechanism
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant | Add a slight excess of the oxidizing agent (e.g., 1.2-1.5 eq). |
| Low reaction temperature (for non-cryogenic methods) | Ensure the reaction is running at the optimal temperature. For Parikh-Doering, allow it to warm to room temperature. | |
| Over-oxidation to Carboxylic Acid | Presence of water in the reaction | Use anhydrous solvents and reagents. For PCC oxidation, ensure strictly anhydrous conditions.[7] |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. | |
| Formation of Side Products | For Swern oxidation, formation of methylthiomethyl ether | Ensure the alcohol is added after the activation of DMSO and before the addition of the base.[4] |
| For TEMPO oxidation, chlorination of the aromatic ring | Use the modified procedure with catalytic NaOCl and stoichiometric NaClO₂.[6] | |
| Difficult Purification | Viscous byproducts from PCC oxidation | Add Celite or silica gel to the reaction mixture before filtration to adsorb chromium salts.[11] |
| Residual iodinane byproducts from DMP oxidation | Ensure a thorough aqueous workup with NaHCO₃ and Na₂S₂O₃. |
Conclusion
The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation that can be achieved through various reliable methods. The choice of oxidant and protocol should be guided by the scale of the reaction, the availability of reagents and equipment, and the desired level of purity. The Parikh-Doering and Dess-Martin oxidations offer excellent, mild, and high-yielding alternatives for laboratory-scale synthesis. For larger-scale preparations, a TEMPO-catalyzed process may be more economical and environmentally friendly. While effective, the toxicity of chromium-based reagents like PCC makes them less desirable from a green chemistry perspective. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize 4-fluoro-2-methoxybenzaldehyde for their diverse research and development needs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Application Note: Derivatization of 4-Fluoro-2-methoxybenzyl alcohol for Enhanced Analytical Detection by GC-MS and HPLC
Abstract
This technical guide provides detailed protocols for the chemical derivatization of 4-Fluoro-2-methoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis, for analytical quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present two primary derivatization strategies: silylation for GC-MS analysis to increase volatility and thermal stability, and acylation for HPLC-UV/DAD analysis to enhance chromatographic retention and detectability. This note explains the causality behind experimental choices, including reagent selection and reaction optimization, and provides self-validating protocols for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
This compound is a substituted aromatic alcohol whose accurate quantification is critical in process chemistry and quality control within the pharmaceutical industry. Direct analysis of this compound can be challenging. In Gas Chromatography (GC), its inherent polarity, stemming from the hydroxyl group, can lead to poor peak shape, tailing, and potential thermal degradation in the injector port.[1][2] In reversed-phase HPLC, its moderate polarity may result in insufficient retention on conventional C18 columns, leading to co-elution with matrix components.
Chemical derivatization addresses these limitations by chemically modifying the analyte to improve its physicochemical properties for a specific analytical technique.[3] For GC analysis, derivatization aims to:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the analyte.[1]
-
Enhance Thermal Stability: The resulting derivatives are often more resistant to heat-induced degradation during GC analysis.[1]
-
Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification accuracy.
For HPLC analysis, derivatization can:
-
Enhance Detectability: By introducing a chromophore (a light-absorbing group), the molar absorptivity of the analyte is increased, leading to a stronger signal with UV-Vis detectors.
-
Improve Separation: Modifying the polarity of the analyte can improve its retention and resolution on the chromatographic column.
This application note details robust derivatization protocols tailored for this compound, enabling precise and reliable quantification.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation
Silylation is the most prevalent derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] For this compound, the primary hydroxyl group is the target for this reaction.
Mechanistic Insight and Reagent Selection
The chosen reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalytic amount of Trimethylchlorosilane (TMCS) .
-
BSTFA is a powerful silylating agent that reacts readily with alcohols.[4] Its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[4]
-
TMCS acts as a catalyst, enhancing the silylating power of BSTFA, particularly for hindered or less reactive hydroxyl groups.[1]
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA, leading to the formation of a stable trimethylsilyl ether. The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group on the benzene ring of this compound influences the reactivity of the benzylic hydroxyl group. The methoxy group at the ortho position may offer some steric hindrance, making the inclusion of a catalyst like TMCS beneficial for driving the reaction to completion.
// Nodes Analyte [label="4-Fluoro-2-methoxybenzyl\n alcohol in Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Add BSTFA + 1% TMCS\n(Silylating Agent)", fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="Vortex & Heat\n(e.g., 70°C for 30 min)", fillcolor="#FEF7E0", fontcolor="#202124"]; Product [label="TMS-Derivative of Analyte\n(Volatile & Thermally Stable)", fillcolor="#E6F4EA", fontcolor="#202124"]; GCMS [label="Inject into GC-MS System", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Analyte -> Reagent [label="Step 1", len=1.5]; Reagent -> Reaction [label="Step 2", len=1.5]; Reaction -> Product [label="Step 3", len=1.5]; Product -> GCMS [label="Step 4", len=1.5]; }
Figure 1: Silylation workflow for GC-MS analysis.
Detailed Protocol for Silylation
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
2 mL GC vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in acetonitrile). If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagent, as BSTFA is moisture-sensitive.[4]
-
Aliquot Sample: Transfer 100 µL of the sample solution into a clean, dry 2 mL GC vial.
-
Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar ratio of silylating reagent to active hydrogen is generally recommended to ensure the reaction goes to completion.[1]
-
Seal and Mix: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes. While many primary alcohols derivatize quickly at room temperature, heating ensures the complete derivatization of potentially less reactive or sterically hindered compounds.[4]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analytical Conditions and Expected Results
Table 1: Suggested GC-MS Parameters
| Parameter | Suggested Value | Rationale |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for general-purpose analysis of a wide range of organic compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the TMS-derivative without causing thermal degradation. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | An example program; should be optimized to ensure good separation from solvent and matrix components. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 40-450 | Covers the expected mass range of the derivative and potential fragments. |
Expected Mass Spectrum: The mass spectrum of the TMS-derivative of this compound is expected to show a molecular ion (M+) and characteristic fragment ions. The base peak will likely be the tropylium-like ion resulting from the loss of the silyloxymethyl group.
Derivatization for HPLC-UV/DAD Analysis: Acylation
For HPLC analysis, derivatization can be employed to introduce a chromophore, thereby increasing the analyte's response to a UV detector. Acylation with a reagent containing an aromatic moiety is a common and effective strategy.
Mechanistic Insight and Reagent Selection
The chosen reagent for this protocol is Benzoyl Chloride . This reagent reacts with the hydroxyl group of this compound to form a benzoate ester.
-
Benzoyl Chloride introduces a benzoyl group, which is a strong chromophore, significantly enhancing UV absorbance around 230-254 nm.
-
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the HCl by-product.
The resulting ester is more non-polar than the parent alcohol, leading to increased retention on reversed-phase HPLC columns and better separation from polar matrix interferences. The electron-donating methoxy group on the analyte's aromatic ring can increase the nucleophilicity of the benzylic oxygen, potentially accelerating the acylation reaction.
// Nodes Analyte [label="4-Fluoro-2-methoxybenzyl\n alcohol in Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Add Pyridine (Base/Catalyst)", fillcolor="#E8F0FE", fontcolor="#202124"]; Reagent [label="Add Benzoyl Chloride\n(Acylating Agent)", fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="Incubate at RT\n(e.g., 60 min)", fillcolor="#FEF7E0", fontcolor="#202124"]; Quench [label="Quench with Methanol", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="Benzoate Ester Derivative\n(Enhanced UV Absorbance)", fillcolor="#E6F4EA", fontcolor="#202124"]; HPLC [label="Inject into HPLC-UV/DAD System", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges Analyte -> Base [label="Step 1", len=1.5]; Base -> Reagent [label="Step 2", len=1.5]; Reagent -> Reaction [label="Step 3", len=1.5]; Reaction -> Quench [label="Step 4", len=1.5]; Quench -> Product [label="Step 5", len=1.5]; Product -> HPLC [label="Step 6", len=1.5]; }
Figure 2: Acylation workflow for HPLC-UV/DAD analysis.
Detailed Protocol for Acylation
Materials:
-
This compound standard or sample extract
-
Benzoyl Chloride
-
Anhydrous Pyridine (Base and solvent)
-
Methanol (for quenching)
-
Acetonitrile (HPLC mobile phase component)
-
2 mL HPLC vials with PTFE-lined septa
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous pyridine (e.g., 1 mg/mL). Ensure the sample is free of water.
-
Aliquot Sample: Transfer 200 µL of the sample solution into a clean, dry 2 mL vial.
-
Add Reagent: Add 50 µL of Benzoyl Chloride to the vial. The reaction should be performed in a fume hood.
-
Seal and Mix: Immediately cap the vial and vortex for 30 seconds.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
Quench Reaction: Add 100 µL of methanol to the vial to react with any excess Benzoyl Chloride. Vortex briefly.
-
Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., Acetonitrile/Water) to a suitable concentration for HPLC analysis.
-
Analysis: The sample is now ready for injection into the HPLC-UV/DAD system.
HPLC-UV/DAD Analytical Conditions and Expected Results
Table 2: Suggested HPLC-UV/DAD Parameters
| Parameter | Suggested Value | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good separation of moderately non-polar compounds. |
| Mobile Phase | A: Water, B: Acetonitrile | Common mobile phases for reversed-phase chromatography. |
| Gradient | 60% B to 90% B over 10 minutes | A gradient elution is recommended to ensure elution of the more non-polar derivative in a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard injection volume; can be adjusted based on concentration. |
| UV Detection | 230 nm | Wavelength at which the benzoyl chromophore exhibits strong absorbance. |
Expected Results: The derivatized product, 4-fluoro-2-methoxybenzyl benzoate, will be significantly more retained on the C18 column compared to the underivatized alcohol. It will also exhibit a much stronger UV signal at 230 nm, leading to lower limits of detection and quantification.
Method Validation and Trustworthiness
The protocols described herein must be validated for their intended use. Key validation parameters to consider include:
-
Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity: Prepare a series of calibration standards, derivatize them according to the protocol, and analyze them to establish a linear relationship between concentration and response.
-
Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation) by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., reaction time, temperature) to assess the reliability of the method.
Conclusion
Chemical derivatization is an indispensable tool for the robust analysis of this compound. Silylation with BSTFA/TMCS effectively prepares the analyte for GC-MS analysis by increasing its volatility and thermal stability. For HPLC-based methods, acylation with benzoyl chloride enhances UV detection and improves chromatographic retention. The detailed protocols provided in this application note offer a solid foundation for developing and validating sensitive and accurate quantitative methods for this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzyl alcohol (FMBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate.[1] By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield and purity, and streamline your development timeline.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.
Question 1: My reaction is incomplete. I see a significant amount of starting material (4-Fluoro-2-methoxybenzaldehyde) remaining by TLC/GC-MS.
-
Probable Cause: This is the most frequent issue and typically points to three main factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent, most commonly sodium borohydride (NaBH₄), was too low to convert all the aldehyde.
-
Poor Reagent Quality: Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power.
-
Low Reaction Temperature: While initial addition at a low temperature (e.g., 0 °C) is crucial to control the reaction rate, the reaction may need to be warmed to room temperature to proceed to completion.[2][3]
-
-
Proposed Solution & Prevention:
-
Stoichiometry Check: Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to ensure complete conversion.
-
Reagent Handling: Use freshly opened or properly stored NaBH₄. Avoid leaving the container open to the atmosphere.
-
Temperature Control: After the initial exothermic reaction subsides at 0 °C, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to drive the reaction to completion. Monitor progress by TLC.
-
Question 2: My final product has a low yield and I've isolated a high-boiling, less polar impurity. What is it?
-
Probable Cause: You have likely formed a bis(4-fluoro-2-methoxyphenyl)methyl ether . This side product arises from the acid-catalyzed self-condensation of two molecules of the product, this compound, eliminating a molecule of water. This is particularly common during an acidic workup or if the reaction mixture becomes acidic for a prolonged period.[4]
-
Proposed Solution & Prevention:
-
Mild Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl. This provides a proton source to neutralize the borate esters and alkoxide intermediate while maintaining a pH that is not strongly acidic.
-
Temperature Management: Perform the quench and subsequent aqueous workup at a low temperature (0-5 °C) to minimize the rate of this bimolecular condensation reaction.
-
Purification: This ether impurity can often be separated from the desired alcohol product by silica gel column chromatography, as the ether is significantly less polar than the alcohol.
-
Question 3: I'm using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) and I'm seeing an unexpected non-polar impurity.
-
Probable Cause: The likely side product is 4-Fluoro-2-methoxytoluene . This is a result of over-reduction. Stronger reducing agents like LiAlH₄ can reduce the intermediate benzyl alcohol further to the corresponding alkane. While NaBH₄ is generally chemoselective for aldehydes and ketones, LiAlH₄ is much more powerful and less selective.[5]
-
Proposed Solution & Prevention:
-
Use a Milder Reagent: For the reduction of an aromatic aldehyde to a benzyl alcohol, sodium borohydride is the preferred reagent due to its high chemoselectivity, lower cost, and greater safety.[2][5][6] It readily reduces aldehydes while leaving most other functional groups, including the product alcohol, untouched under standard conditions.[2][5]
-
If LiAlH₄ Must Be Used: If other functional groups in the molecule necessitate the use of LiAlH₄, use precise stoichiometry (do not use a large excess) and maintain very low temperatures (e.g., -78 °C to 0 °C) to maximize selectivity.
-
Frequently Asked Questions (FAQs)
What is the most reliable synthetic route to prepare this compound on a lab scale?
The most common and reliable method is the reduction of 4-Fluoro-2-methoxybenzaldehyde with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[5][7] This method is high-yielding, operationally simple, and uses readily available, relatively safe reagents.
How can I best purify the final product?
For most applications, purification can be achieved by the following methods:
-
Extraction: A standard aqueous workup followed by extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) will remove inorganic salts and water-soluble impurities.
-
Column Chromatography: If non-polar impurities like the self-condensation ether or over-reduced toluene are present, silica gel column chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity will separate the components.
-
Crystallization/Distillation: Depending on the physical properties of the final product, crystallization from a suitable solvent system or distillation under reduced pressure can be used for final purification.[8]
What are the critical reaction parameters to monitor?
-
Temperature: This is the most critical parameter. The initial addition of the reducing agent should be done at low temperature (0 °C) to control the exotherm.
-
Stoichiometry: Precise measurement of the starting aldehyde and the reducing agent is key to ensuring complete conversion without excessive side reactions.
-
Workup pH: Avoid strongly acidic conditions during the workup to prevent the formation of the bis-ether impurity. A buffered or mildly acidic quench is ideal.
Data Summary: Common Side Products
| Impurity Name | Structure | Formation Pathway | How to Avoid |
| 4-Fluoro-2-methoxybenzaldehyde | C₈H₇FO₂[9] | Incomplete Reaction | Use slight excess of NaBH₄, ensure reagent quality, allow reaction to warm to RT. |
| Bis(4-fluoro-2-methoxyphenyl)methyl ether | C₁₆H₁₆F₂O₃ | Acid-catalyzed self-condensation of product | Use mild quench (e.g., NH₄Cl), keep workup temperature low.[4] |
| 4-Fluoro-2-methoxytoluene | C₈H₉FO | Over-reduction of benzyl alcohol | Use a milder reducing agent like NaBH₄ instead of LiAlH₄. |
Experimental Protocol: Standard Synthesis via Aldehyde Reduction
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
4-Fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.
-
Monitoring: Check for the absence of starting material using Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and hydrolyze the borate ester.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography if necessary.
Visual Diagrams
Diagram 1: Reaction Pathway and Common Side Reactions
This diagram illustrates the desired synthetic route from the starting aldehyde to the target alcohol, alongside the pathways for the two most common side reactions.
Caption: Main reaction pathway versus common side reactions.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical decision tree for diagnosing and solving issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Fluoro-2-methoxybenzaldehyde | C8H7FO2 | CID 2774537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions with 4-Fluoro-2-methoxybenzyl Alcohol
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for methodologies involving 4-Fluoro-2-methoxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.
Troubleshooting Guide
Encountering purification hurdles is a common part of the experimental process. This section addresses specific issues you may face when working with reaction mixtures containing this compound and its derivatives.
Problem 1: Significant contamination of the desired product with unreacted this compound.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or stoichiometric imbalances.
-
Similar Polarity: The starting alcohol and the desired product (e.g., an ether or ester derivative) often have very similar polarities. This makes separation by standard silica gel chromatography challenging, as they may co-elute.
-
Reversible Reaction: Certain reactions, like Fischer esterification, are equilibrium-driven. Without effectively removing a byproduct (like water), the reaction will not proceed to completion.
Recommended Solutions:
-
Drive the Reaction to Completion: Before attempting purification, ensure the reaction is complete using Thin Layer Chromatography (TLC) analysis. If incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
Employ Acid-Base Extraction: If your product is neutral (e.g., an ether) and the starting material is the only major impurity, a basic wash is ineffective. However, if your reaction has produced acidic byproducts, a wash with a weak base like sodium bicarbonate (NaHCO₃) can remove them.[1][2] Conversely, if you have basic impurities, a dilute acid wash (e.g., 1M HCl) is effective.
-
Optimize Column Chromatography:
-
Use a Shallow Solvent Gradient: For compounds with close retention factors (Rƒ), a shallow gradient of polar solvent (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) can improve separation.
-
Consider Alternative Stationary Phases: Fluorinated molecules often exhibit unique interactions. A Pentafluorophenyl (PFP) stationary phase can provide alternative selectivity compared to standard C18 or silica columns, enhancing separation of halogenated compounds through dipole-dipole and π-π interactions.[3][4]
-
Problem 2: The reaction mixture contains acidic byproducts, such as 4-Fluoro-2-methoxybenzoic acid.
Potential Causes:
-
Over-oxidation: When oxidizing this compound to the aldehyde, over-oxidation to the carboxylic acid is a common side reaction, especially with strong oxidizing agents or prolonged reaction times.[5][6]
-
Hydrolysis of an Ester Product: If the desired product is an ester, it may have partially hydrolyzed back to the carboxylic acid and alcohol during an aqueous workup, particularly under acidic or basic conditions.
Recommended Solutions:
-
Selective Acid-Base Extraction: This is the most effective method. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate. The acidic byproduct will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral product remains in the organic layer.[7][8] The layers can then be separated.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution and shake gently, venting frequently to release any CO₂ gas formed.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the properties of your crude product mixture.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best column chromatography technique for purifying derivatives of this compound?
A1: The best technique depends on the specific derivative.
-
Normal-Phase Chromatography: For most neutral, moderately polar compounds (e.g., ethers, esters), traditional normal-phase chromatography on silica gel is a good starting point. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Reversed-Phase Chromatography (HPLC): For more polar compounds or for high-purity applications (e.g., final drug substance), reversed-phase HPLC on a C18 column is standard. The mobile phase is typically a gradient of water and acetonitrile or methanol.
-
Fluorinated Phases: For challenging separations involving fluorinated isomers or compounds with very similar polarity, consider using a column with a pentafluorophenyl (PFP) stationary phase. These phases offer unique selectivity for halogenated and aromatic compounds that are often not achievable on standard C8 or C18 columns.[3][4][9]
| Technique | Stationary Phase | Typical Mobile Phase | Best For |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate | Neutral, moderately polar compounds |
| Reversed-Phase | C18 or C8 | Water / Acetonitrile | Polar compounds, high-purity analysis |
| Fluorinated Phase | PFP | Water / Acetonitrile | Difficult separations of fluorinated compounds, isomers |
Q2: How do I choose an appropriate solvent for recrystallizing my solid product?
A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] The impurities should either be completely soluble or completely insoluble at all temperatures.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and then upon heating.[12]
-
Use a Solvent Pair: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[12][13] Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, and Toluene/Hexane.
Q3: My compound is intended as a protected alcohol. What are the best methods for deprotection and subsequent purification?
A3: The 4-methoxybenzyl (PMB) group, a close relative, is typically removed under oxidative conditions. This would likely apply to the 4-fluoro-2-methoxybenzyl group as well.
-
Deprotection: Common reagents for cleaving PMB ethers include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). The reaction is typically clean and selective.
-
Purification Post-Deprotection: After deprotection, the main impurities will be the deprotecting agent byproducts and the newly formed 4-fluoro-2-methoxybenzaldehyde.
-
Quench and Extraction: Quench the reaction (e.g., with NaHCO₃ for DDQ).
-
Acid-Base Extraction: The byproduct aldehyde is neutral. If your deprotected alcohol can be ionized (e.g., it's a phenol), an acid-base extraction can be effective. Otherwise, proceed to chromatography.
-
Chromatography: Column chromatography is almost always necessary to separate the desired alcohol from the aldehyde byproduct, which is typically less polar.
-
Workflow: Purification After Oxidation to Aldehyde
This diagram shows a standard workflow for isolating 4-Fluoro-2-methoxybenzaldehyde after an oxidation reaction.
Caption: Purification workflow for an oxidation reaction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. p.urbanpro.com [p.urbanpro.com]
- 9. academic.oup.com [academic.oup.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzyl Alcohol Derivatives
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles.
Introduction
This compound is a key building block in the synthesis of various high-value chemical entities, including pharmaceuticals and materials.[1] The presence of the fluorine atom and the methoxy group on the benzyl moiety can significantly influence the biological activity and physicochemical properties of the final compounds, making this intermediate particularly valuable in medicinal chemistry.[1] However, the synthesis of this and related derivatives can present challenges. This guide provides practical, experience-driven advice to help you navigate these complexities.
Common Synthetic Routes: A Quick Overview
The synthesis of this compound typically proceeds via one of two primary routes: the reduction of 4-fluoro-2-methoxybenzaldehyde or the oxidation of 4-fluoro-2-methoxytoluene. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives.
Issue 1: Low Yield in the Reduction of 4-Fluoro-2-methoxybenzaldehyde
Question: I am getting a low yield when reducing 4-fluoro-2-methoxybenzaldehyde to the corresponding alcohol. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the reduction of substituted benzaldehydes are a common issue and can stem from several factors. Let's break down the potential causes and solutions.
1. Choice of Reducing Agent and Reaction Conditions:
The reactivity of the reducing agent is paramount. For a substrate like 4-fluoro-2-methoxybenzaldehyde, which has both an electron-withdrawing fluorine and an electron-donating methoxy group, the choice of reductant and conditions needs to be carefully considered.
-
Mild Reducing Agents (e.g., Sodium Borohydride - NaBH₄): While generally effective for aldehyde reductions, the reaction rate and completeness can be sensitive to the solvent and temperature. If the reaction is sluggish, consider the following:
-
Solvent: Methanol or ethanol are standard choices. Ensure your solvent is anhydrous, as water can quench the reducing agent.
-
Temperature: The reaction is typically run at 0°C to room temperature. If you observe incomplete conversion, allowing the reaction to stir for a longer period at room temperature may be beneficial.
-
pH: Maintaining a slightly basic pH can enhance the stability and reactivity of NaBH₄.
-
-
Powerful Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄): While highly effective, LiAlH₄ is also highly reactive and less chemoselective. It will readily reduce other functional groups.
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: The reaction should be performed at low temperatures (e.g., 0°C or below) to control the reaction rate and minimize side reactions. A violent exotherm can lead to decomposition of the product.
-
-
Hydrosilylation: This method, using a silane like polymethylhydrosiloxane (PMHS) with a catalyst, offers a milder and more selective alternative.[2][3]
2. Over-reduction or Side Reactions:
While less common for aldehydes, certain conditions can lead to unwanted side products.
-
Formation of Ethers: In alcoholic solvents, particularly under acidic conditions, there is a possibility of forming the corresponding ether. Ensure your workup procedure neutralizes any acidic components.
3. Workup and Purification Issues:
A significant loss of product can occur during the workup and purification steps.
-
Incomplete Quenching: When using strong reducing agents like LiAlH₄, ensure the reaction is carefully and completely quenched. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution.
-
Emulsion Formation: During aqueous workup, emulsions can form, making extraction difficult. The addition of brine can help to break up emulsions.
-
Purification: Column chromatography is a common method for purification. Ensure you have chosen an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation of your product from any unreacted starting material or byproducts.
Troubleshooting Workflow for Low Yield in Reduction:
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Fluoro-2-methoxybenzyl alcohol
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Fluoro-2-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues, particularly those stemming from steric hindrance. The ortho-methoxy group in this compound significantly influences the accessibility of the benzylic hydroxyl group, often leading to sluggish reactions or low yields. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my standard etherification reactions (e.g., Williamson ether synthesis) with this compound resulting in low yields?
A: The primary reason for low yields in Williamson ether synthesis is the steric hindrance caused by the ortho-methoxy group.[1][2][3][4] This bulky group physically obstructs the approach of the nucleophile (the alkoxide of this compound) to the electrophilic carbon of your alkyl halide, slowing down the rate of the desired SN2 reaction.[3][4][5] Additionally, the electron-donating nature of the methoxy group can decrease the acidity of the hydroxyl proton, making its deprotonation to form the requisite alkoxide more challenging.
Q2: I'm struggling with the esterification of this compound using a carboxylic acid and a standard acid catalyst. What's going wrong?
A: Similar to etherification, the ortho-methoxy group hinders the approach of the carboxylic acid to the hydroxyl group. Standard Fischer esterification conditions are often not potent enough to overcome this steric barrier, leading to an unfavorable equilibrium and incomplete conversion. More activated acylating agents or more potent catalytic systems are typically required.
Q3: Are there specific reaction types that are notoriously difficult with this substrate?
A: Any reaction that relies on a direct SN2-type attack at the benzylic carbon or requires the coordination of a bulky reagent to the hydroxyl group will be challenging. This includes many standard etherification, esterification, and some protection/deprotection protocols. Reactions that proceed through a carbocation intermediate might be more favorable due to the stabilizing effect of the methoxy group, but this can also open up pathways to side reactions.[6]
Q4: Can I use this compound in a Mitsunobu reaction?
A: Yes, the Mitsunobu reaction is a powerful tool for functionalizing sterically hindered alcohols like this compound, often with inversion of configuration.[7][8][9][10] However, standard Mitsunobu conditions may still be sluggish. Modifications such as using 4-nitrobenzoic acid as the nucleophile or employing high-concentration conditions with sonication can significantly improve yields and reaction times.[7][11]
Troubleshooting Guides & Recommended Protocols
Problem 1: Low Yield in Etherification Reactions
Cause: The steric bulk of the ortho-methoxy group is impeding the SN2 pathway of the Williamson ether synthesis.
Solutions:
-
Activation of the Alcohol: Instead of converting the hindered alcohol to a nucleophile, activate it to become a better leaving group. This can be achieved by converting the alcohol to a tosylate or mesylate, which can then be displaced by a less hindered alkoxide.[12]
-
Use of Alternative Etherification Methods:
-
Zirconium-Catalyzed Substitution: Zirconium catalysts can facilitate the direct substitution of alcohols with other alcohols, even in the presence of steric hindrance.[13] This method is often tolerant of air and moisture, adding to its practical appeal.[13]
-
Reductive Etherification: This two-step, one-pot procedure involves the oxidation of the alcohol to the corresponding aldehyde, followed by in-situ formation of a hemiacetal with the desired alcohol and subsequent reduction.
-
Workflow for Alcohol Activation Strategy
Caption: Alcohol activation workflow for ether synthesis.
Problem 2: Incomplete Esterification
Cause: The steric hindrance around the hydroxyl group prevents efficient acylation with standard methods.
Solutions:
-
Use of Highly Reactive Acylating Agents: Instead of carboxylic acids, use more reactive derivatives like acyl chlorides or anhydrides in the presence of a nucleophilic catalyst.
-
Coupling Agent-Mediated Esterification:
-
Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride in situ, which is then attacked by the alcohol.
-
DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) in combination with a catalytic amount of DMAP is a classic and effective method for esterifying hindered alcohols.
-
Recommended Protocol: DMAP-Catalyzed Acylation
| Step | Reagent/Action | Purpose |
| 1 | Dissolve this compound (1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF). | Provide an inert reaction medium. |
| 2 | Add DMAP (0.1-0.2 eq.). | Nucleophilic catalyst. |
| 3 | Add a tertiary amine base (e.g., triethylamine, 1.5 eq.). | Scavenge the HCl or carboxylic acid byproduct. |
| 4 | Cool the mixture to 0 °C. | Control the initial exothermic reaction. |
| 5 | Slowly add the acyl chloride or anhydride (1.2 eq.). | The electrophile for the esterification. |
| 6 | Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). | Drive the reaction to completion. |
| 7 | Work up the reaction by washing with dilute acid, then brine, and dry over Na2SO4. | Purify the product. |
Problem 3: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Cause: While the Buchwald-Hartwig amination typically involves an aryl halide and an amine, related C-O couplings can be challenging.[15][16][17][18] The ortho-methoxy group can interfere with the coordination of the palladium catalyst to the benzylic oxygen, hindering the catalytic cycle.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically demanding, electron-rich ligands can promote the reductive elimination step and improve catalytic turnover. Consider ligands like BrettPhos or RuPhos.
-
Use of Aryl Sulfonates: Instead of aryl halides, aryl triflates or nonaflates can be more reactive coupling partners in palladium-catalyzed reactions.[19]
-
Alternative Catalysts: Consider copper-catalyzed Ullmann-type couplings, which can sometimes be more effective for hindered substrates.
Logical Relationship for Ligand Selection in Cross-Coupling
Caption: Ligand optimization for hindered substrates.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01219C [pubs.rsc.org]
- 14. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The 4-Fluoro-2-methoxybenzyl (FMB) Protecting Group
Welcome to the technical support center for the 4-Fluoro-2-methoxybenzyl (FMB) protecting group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and use of the FMB group in organic synthesis.
Introduction to the 4-Fluoro-2-methoxybenzyl (FMB) Group
The 4-Fluoro-2-methoxybenzyl (FMB) group is a member of the substituted benzyl ether family of protecting groups for alcohols. Its unique electronic properties, arising from the interplay between the electron-donating 2-methoxy group and the electron-withdrawing 4-fluoro substituent, offer a nuanced stability profile that can be strategically employed in complex multi-step syntheses. Understanding its behavior under acidic and basic conditions is paramount to its successful application.
While direct literature on the FMB protecting group is not as extensive as for its close relatives, the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups, its stability can be expertly extrapolated from the well-established principles of physical organic chemistry and the known reactivity of these analogous protecting groups.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the FMB protecting group?
The FMB group is designed to be a moderately acid-labile protecting group. It is generally stable to a wide range of basic, nucleophilic, and reducing conditions, making it a valuable tool in orthogonal protecting group strategies.[2] Its lability in acidic media is tunable based on the reaction conditions, offering a potential advantage over more acid-sensitive groups like DMB or more robust groups like the unsubstituted benzyl (Bn) group.
Q2: How does the stability of the FMB group compare to the more common p-methoxybenzyl (PMB) group under acidic conditions?
The stability of the FMB group towards acid is a result of competing electronic effects. The 2-methoxy group is electron-donating through resonance, which stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage.[3][4] This effect is similar to the 4-methoxy group in the PMB protecting group. However, the 4-fluoro substituent is electron-withdrawing by induction, which destabilizes the carbocation and would be expected to make the FMB group more stable to acid than the PMB group. The resonance donation from the fluorine atom is generally weaker than its inductive effect. Therefore, it is predicted that the FMB group will be more robust towards acidic cleavage than the PMB group.
Q3: Under what acidic conditions is the FMB group expected to be cleaved?
Cleavage of the FMB group will likely require moderately strong acidic conditions. While milder acids used for highly sensitive groups might be ineffective, stronger acids are expected to facilitate its removal. The general mechanism for the acid-catalyzed cleavage of benzyl ethers involves protonation of the ether oxygen, followed by the departure of the alcohol and formation of a stabilized benzylic carbocation.[3][4]
-
Predicted Cleavage Conditions:
-
Trifluoroacetic acid (TFA): A common reagent for the deprotection of PMB ethers, TFA is expected to cleave the FMB group, although potentially requiring longer reaction times or higher temperatures compared to PMB.[5]
-
Stronger Brønsted Acids: Acids such as HCl or H₂SO₄ will likely be effective.
-
Lewis Acids: Lewis acids like BBr₃ or SnCl₄ are also anticipated to facilitate cleavage.
-
Q4: Is the FMB group stable to basic conditions?
Yes, like other benzyl ether protecting groups, the FMB group is expected to be highly stable under a wide range of basic conditions. This includes common reagents such as:
-
Hydroxides (e.g., NaOH, KOH)
-
Carbonates (e.g., K₂CO₃)
-
Alkoxides (e.g., NaOMe)
-
Amines (e.g., triethylamine, piperidine)
This stability allows for the use of the FMB group in reaction sequences involving base-mediated transformations, such as ester hydrolysis or Fmoc deprotection in peptide synthesis.[2]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Cleavage of the FMB Group with Acid.
-
Causality: The electron-withdrawing nature of the 4-fluoro substituent stabilizes the FMB group towards acidolysis compared to the PMB group. The chosen acidic conditions may not be sufficiently strong.
-
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: If using a milder acid like acetic acid, switch to a stronger acid such as TFA. If already using TFA, consider increasing its concentration.
-
Elevate the Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier for cleavage. Monitor for potential side reactions.
-
Introduce a Cation Scavenger: During cleavage, the liberated FMB carbocation can potentially re-react with the deprotected alcohol or other nucleophilic sites in the molecule. Adding a scavenger such as triethylsilane (Et₃SiH) or anisole can trap this reactive intermediate.
-
Switch to a Lewis Acid: In some cases, Lewis acids may be more effective than Brønsted acids. A trial with a Lewis acid like SnCl₂·2H₂O in the presence of a thiol scavenger like ethanethiol could be beneficial.[6]
-
Issue 2: Unexpected Side Reactions During FMB Cleavage.
-
Causality: The highly reactive FMB carbocation generated under acidic conditions can lead to undesired reactions, such as Friedel-Crafts type alkylation of electron-rich aromatic rings or polymerization.
-
Troubleshooting Steps:
-
Use a Cation Scavenger: This is the most effective way to mitigate side reactions caused by the FMB carbocation.
-
Lower the Reaction Temperature: Running the deprotection at a lower temperature can help to control the rate of the desired cleavage and minimize side reactions.
-
Optimize the Solvent: The choice of solvent can influence the stability of the carbocation. A less polar solvent may sometimes reduce the extent of side reactions.
-
Issue 3: FMB Group is Cleaved Under Unexpectedly Mild Acidic Conditions.
-
Causality: While predicted to be more stable than PMB, the presence of other functional groups in the substrate could facilitate an intramolecular cleavage pathway. Alternatively, the specific steric and electronic environment of the molecule may lower the activation energy for cleavage.
-
Troubleshooting Steps:
-
Re-evaluate Orthogonality: If other acid-labile protecting groups are present, their cleavage conditions may need to be re-optimized to be milder.
-
Buffer the System: For reactions that generate acid in situ, the addition of a non-nucleophilic base can help to prevent premature cleavage of the FMB group.
-
Experimental Protocols
Protection of a Primary Alcohol with the FMB Group
This protocol describes a general procedure for the protection of a primary alcohol using 4-Fluoro-2-methoxybenzyl bromide.
Materials:
-
Primary alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Fluoro-2-methoxybenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C, add NaH (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-Fluoro-2-methoxybenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of an FMB-Protected Alcohol using Trifluoroacetic Acid
This protocol outlines a general procedure for the acidic cleavage of an FMB ether.
Materials:
-
FMB-protected alcohol substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the FMB-protected alcohol in DCM.
-
Add TFA to the solution (typically 5-20% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction by adding it to a stirred solution of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table provides a predicted comparison of the stability of the FMB group with other common benzyl-type protecting groups.
| Protecting Group | Structure | Relative Stability to Acid | Common Cleavage Conditions | Stability to Base |
| Benzyl (Bn) | Ph-CH₂- | High | H₂, Pd/C; Na, NH₃ | High |
| p-Methoxybenzyl (PMB) | 4-MeO-Ph-CH₂- | Moderate | TFA, DDQ, CAN | High |
| 4-Fluoro-2-methoxybenzyl (FMB) | 4-F-2-MeO-Ph-CH₂- | Moderate-High (Predicted) | Stronger acids (e.g., TFA), potentially Lewis acids | High |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-diMeO-Ph-CH₂- | Low | Mild acids (e.g., dilute TFA), DDQ | High |
Visualizations
Workflow for Protection and Deprotection using the FMB Group
References
optimization of reaction conditions for 4-Fluoro-2-methoxybenzyl protection
Commencing Data Gathering
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Structuring the Content
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Technical Support Center: Navigating Byproduct Removal in 4-Fluoro-2-methoxybenzylation Reactions
Welcome to the technical support center for 4-Fluoro-2-methoxybenzylation reactions. The 4-fluoro-2-methoxybenzyl group is a valuable protecting group in multi-step organic synthesis, particularly in drug development, due to its distinct stability and cleavage conditions. However, its application can be complicated by the formation of persistent and difficult-to-remove byproducts. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering researchers to optimize their reaction outcomes and streamline purification processes.
Troubleshooting Guide
This section addresses specific, common issues encountered during 4-fluoro-2-methoxybenzylation reactions. Each answer explains the underlying chemical principles and provides actionable protocols for resolution.
Q1: My TLC plate shows a major byproduct spot very close to my desired O-alkylated product, making separation nearly impossible. What is this byproduct and how can I prevent its formation?
Likely Cause: Competitive C-Alkylation
This is a classic issue of regioselectivity, especially when your substrate is a phenol or another aromatic system with nucleophilic carbon positions (e.g., catechins, indoles). The reaction proceeds via a Williamson Ether Synthesis pathway, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] However, the intermediate phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon, leading to O-alkylation (desired product) or C-alkylation (byproduct), respectively.[2]
Mechanism Insight: The solvent and counter-ion play a crucial role in directing the reaction pathway.
-
In protic solvents (e.g., ethanol) , the oxygen of the phenoxide is heavily solvated, leaving the carbon atoms of the ring more accessible for attack, which can increase the yield of the C-alkylated byproduct.[2]
-
In polar aprotic solvents (e.g., THF, DMF, Acetonitrile) , the "naked" oxygen anion is more nucleophilic, favoring the desired O-alkylation pathway.[1][2]
Prevention Strategies:
-
Optimize Your Solvent System: Switch from protic or less polar solvents to a polar aprotic solvent like THF or DMF to favor O-alkylation.
-
Select the Right Base: A strong, non-nucleophilic base that fully deprotonates the alcohol is ideal. Sodium hydride (NaH) is often a better choice than weaker bases like potassium carbonate (K₂CO₃), as it irreversibly forms the alkoxide.[1] For substrates sensitive to very strong bases, K₂CO₃ can be effective, but may require more careful optimization of reaction conditions.[3]
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally enhances selectivity for the thermodynamically favored O-alkylated product over the C-alkylated one.[1]
Diagram: Competing O- vs. C-Alkylation Pathways
Caption: Competing reaction pathways in benzylation of phenols.
Q2: After running my reaction in DMF with Sodium Hydride (NaH), I've isolated my product, but it's contaminated with an amine impurity that is difficult to remove via chromatography. What is the source of this impurity?
Likely Cause: Solvent Participation
This is a known complication when using the common combination of NaH in DMF with benzyl halides.[4][5] At elevated temperatures, or even at room temperature over long reaction times, DMF can decompose or react to form amine-containing side products. These impurities can co-elute with the desired benzylated product, making purification challenging.[4]
Solutions:
-
Solvent Substitution: The most effective solution is to replace DMF. Tetrahydrofuran (THF) is an excellent alternative polar aprotic solvent for reactions involving NaH.[1] Acetonitrile (MeCN) can also be used.
-
Modify Reaction Conditions: If DMF is essential for solubility, ensure the reaction is run at the lowest possible temperature and for the minimum time required for completion to suppress the formation of these byproducts.
-
Alternative Reagents: Consider using a different base, such as potassium carbonate (K₂CO₃), which is less likely to induce DMF decomposition, although it may require heating.
Diagram: Troubleshooting Workflow for Incomplete Reactions
Caption: A systematic workflow for optimizing benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying my 4-fluoro-2-methoxybenzylated product away from byproducts?
Answer: Flash column chromatography on silica gel is the industry-standard and most versatile method for purifying these types of compounds.[6][7] Its effectiveness relies on the differential adsorption of the product and byproducts to the stationary phase.
Detailed Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel, typically as a slurry in the initial, least polar eluent (e.g., hexane).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry, free-flowing powder can then be carefully added to the top of the column. This technique often results in better separation.
-
-
Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Table: Suggested Starting Solvent Systems for Chromatography
| Substrate Polarity | Starting Eluent (Hexane:Ethyl Acetate) | Gradient To (Hexane:Ethyl Acetate) |
| Low (e.g., simple alcohol) | 98:2 | 80:20 |
| Medium (e.g., phenol) | 95:5 | 70:30 |
| High (e.g., diol, amine) | 90:10 | 50:50 |
Q2: Are there alternative benzylation agents to 4-fluoro-2-methoxybenzyl chloride that might be milder or produce fewer byproducts?
Answer: Yes, several alternatives can be employed, often under milder conditions that avoid strong bases.
-
4-Methoxybenzyl 2,2,2-trichloroacetimidate: This reagent can be used to benzylate alcohols under mildly acidic conditions (e.g., with a catalytic amount of TMSOTf or BF₃·OEt₂).[8] This method is advantageous as it avoids the strong bases that can cause elimination or other side reactions.
-
4-Methoxybenzyl Alcohol: Can be used directly in reactions like the Mitsunobu reaction (with triphenylphosphine and DEAD or DIAD) or in acid-catalyzed etherifications.[9] While these methods avoid halides, they come with their own purification challenges, such as removing triphenylphosphine oxide.
Q3: My substrate has multiple hydroxyl groups. How can I avoid over-benzylation?
Answer: Over-benzylation is a common issue with poly-hydroxylated compounds like catechins or sugars.[3] Controlling the stoichiometry is key.
-
Stoichiometric Control: Carefully control the equivalents of the 4-fluoro-2-methoxybenzyl halide and the base. For selective mono-benzylation, use slightly less than one equivalent of the alkylating agent.
-
Slow Addition: Add the benzylation agent dropwise to the reaction mixture using a syringe pump over several hours. This maintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site and reducing the chance of multiple additions.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to enhance the kinetic selectivity for the most reactive hydroxyl group.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Benzylic substitution, benzylation [organic-chemistry.org]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis considerations for 4-Fluoro-2-methoxybenzyl alcohol
An essential building block in medicinal chemistry and materials science, 4-Fluoro-2-methoxybenzyl alcohol is frequently used in the synthesis of more complex molecules. Its production on a large scale, however, presents unique challenges that require careful consideration of reaction conditions, impurity profiles, and safety protocols. This guide serves as a technical support resource for researchers, chemists, and production managers involved in the large-scale synthesis of this important intermediate.
Authored from the perspective of a Senior Application Scientist, this document provides practical, field-tested advice in a question-and-answer format. It is designed to help you troubleshoot common issues, optimize your process, and ensure a safe, efficient, and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for the large-scale synthesis of this compound?
A1: The most prevalent and scalable method is the chemoselective reduction of 4-Fluoro-2-methoxybenzaldehyde. This pathway is favored due to the high availability of the aldehyde starting material, the operational simplicity of the reduction, and the typically high yields and purity achievable. The reducing agent of choice for scale-up is sodium borohydride (NaBH₄) due to its favorable cost, safety profile, and ease of handling compared to more powerful hydrides like lithium aluminum hydride (LAH).[1][2]
Q2: Which solvents are recommended for the sodium borohydride reduction of 4-Fluoro-2-methoxybenzaldehyde at scale?
A2: For large-scale operations, alcoholic solvents such as methanol or ethanol are preferred. They are excellent solvents for both the aldehyde and the sodium borohydride, are relatively inexpensive, and have a well-understood safety profile. Methanol is often the top choice for its high reactivity, but ethanol can be a suitable alternative if process temperature or solubility constraints exist. It is critical to use anhydrous solvents to prevent the quenching of the reducing agent, which would lower the yield and generate excess hydrogen gas.
Q3: What are the critical process parameters to monitor during the reduction?
A3: The most critical parameter is temperature . The reaction of sodium borohydride with the aldehyde is exothermic. On a large scale, this heat generation must be managed with an efficient cooling system to prevent runaway reactions and the formation of byproducts. The addition of NaBH₄ should be done portion-wise or as a controlled slurry feed to keep the internal temperature within a specific range, typically 0-10°C. Other important parameters include the stirring rate (to ensure homogeneity) and the reaction time, which should be monitored by in-process controls (IPCs).
Q4: How can I monitor the reaction to determine its completion?
A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for in-process monitoring. A sample of the reaction mixture can be spotted against the starting material (4-Fluoro-2-methoxybenzaldehyde). The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
| TLC Conditions for Reaction Monitoring | |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 30:70 Ethyl Acetate/Hexane (adjust as needed) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
Troubleshooting Guide: Synthesis & Purification
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
A5: Low yield is a common issue that can often be traced to a few key areas:
-
Poor Quality of Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture. Ensure you are using a fresh, dry batch from a reputable supplier. Consider titrating the reagent to determine its active hydride content before use.
-
Presence of Water in the Solvent: Water rapidly decomposes NaBH₄. Use anhydrous solvents and ensure your reaction vessel is thoroughly dried before starting.
-
Inadequate Temperature Control: If the temperature rises too high, side reactions can occur. Ensure your cooling system is adequate for the scale of the reaction and that the NaBH₄ is added slowly and in a controlled manner.
-
Product Loss During Work-up: The product, this compound, has some solubility in water. During the aqueous quench and extraction, ensure you use a saturated brine solution for the final washes to minimize this loss. Back-extracting the aqueous layer can also help recover dissolved product.
Q6: I'm observing a significant amount of unreacted 4-Fluoro-2-methoxybenzaldehyde in my crude product. What went wrong?
A6: This indicates an incomplete reaction. The primary cause is typically an insufficient amount of the reducing agent. This can happen if:
-
An insufficient molar equivalent of NaBH₄ was used. For aldehydes, 1.0 to 1.5 equivalents are typically required to drive the reaction to completion at scale.
-
The NaBH₄ was deactivated by moisture in the solvent or atmosphere, as discussed in Q5.
-
The reaction time was too short. Confirm reaction completion with TLC or HPLC before proceeding with the work-up.
Q7: After purification, my final product is an oil, not the expected solid. How can I induce crystallization?
A7: this compound has a relatively low melting point. If it "oils out," it means the purification or crystallization conditions are not optimal.
-
Solvent System: Ensure you are using an appropriate solvent system for recrystallization. A mixture of a non-polar solvent (like heptane or hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) often works well. Start by dissolving the crude oil in a minimal amount of the more polar solvent and then slowly add the non-polar anti-solvent until turbidity appears.
-
Cooling Rate: Cool the solution slowly. Rapid cooling often promotes oiling. Allow the solution to cool to room temperature naturally before moving it to an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Purity: Highly impure material may resist crystallization. If the issue persists, consider re-purifying the oil via flash column chromatography on a small scale to obtain a purer fraction that will crystallize more readily.[3]
Q8: What are the common impurities I should be aware of, and how do I remove them?
A8: Besides unreacted starting material, the main impurity is often related to the synthesis of the starting aldehyde itself. For instance, isomeric impurities from the raw materials used to make 4-fluoro-2-methoxybenzaldehyde may carry through the synthesis.[4]
-
Unreacted Aldehyde: This is more polar than the product alcohol on silica gel. It can be removed effectively by flash column chromatography.
-
Isomeric Impurities: If an isomer like 2-fluoro-4-methoxybenzyl alcohol is present, separation can be challenging.[5][6] High-efficiency chromatography or careful fractional crystallization may be required. It is often more practical to ensure the purity of the starting aldehyde before beginning the reduction.
Detailed Large-Scale Synthesis Protocol
This protocol describes the reduction of 4-Fluoro-2-methoxybenzaldehyde using sodium borohydride on a 1 kg scale.
Diagram of the Synthetic Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Experimental Procedure:
-
Reactor Setup: Charge a clean, dry, 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 4-Fluoro-2-methoxybenzaldehyde (1.0 kg, 6.49 mol) and anhydrous methanol (8 L).
-
Cooling: Start agitation and begin cooling the reactor jacket to bring the internal temperature of the solution to 0-5°C.
-
Reagent Addition: Once the target temperature is reached, begin adding sodium borohydride (148 g, 3.91 mol, 0.6 eq.) in small portions over 1-2 hours. Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. Monitor the internal temperature closely, ensuring it does not exceed 10°C.
-
Reaction: After the final addition of NaBH₄, allow the mixture to stir at 5-10°C for an additional 2 hours.
-
In-Process Control (IPC): Withdraw a small aliquot of the reaction mixture, quench it carefully with a drop of acetone, and analyze it by TLC (30% Ethyl Acetate/Hexane) to confirm the complete consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, slowly add acetone (300 mL) to quench any excess NaBH₄. Then, carefully acidify the mixture to pH ~5-6 by the slow addition of 2N hydrochloric acid. This step must be done with caution as hydrogen gas will be evolved.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous slurry, add ethyl acetate (5 L) and water (3 L). Stir vigorously, then allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 L).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude material from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound as a solid.
Key Chemical Transformations
Caption: The desired reduction pathway and a common impurity scenario.
Safety Considerations for Scale-Up
-
Hydrogen Evolution: The reaction of sodium borohydride with methanol and the acidic quench both produce flammable hydrogen gas.[7] The reactor must be well-ventilated, and the reaction should be conducted under an inert nitrogen atmosphere to prevent the formation of an explosive mixture.
-
Exothermicity: As noted, the reduction is exothermic. A failure in the cooling system could lead to a rapid increase in temperature, causing the solvent to boil and creating a dangerous pressure buildup. Always have a secondary cooling plan (e.g., an ice bath) available for emergencies.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and gloves, is mandatory.[8] When handling large quantities of powders and solvents, respiratory protection and a face shield are also recommended.
-
Quenching: The quenching of excess NaBH₄ must be done slowly and under controlled temperature conditions. Adding the quenching agent too quickly can cause a rapid release of gas and a dangerous increase in temperature and pressure.
-
Waste Disposal: Aqueous waste will contain borate salts. Organic waste should be collected and disposed of according to institutional and local environmental regulations.[6]
References
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzyl alcohol
Introduction: The Synthetic Landscape
The most prevalent and straightforward laboratory-scale synthesis of 4-Fluoro-2-methoxybenzyl alcohol involves the chemical reduction of its corresponding aldehyde, 4-Fluoro-2-methoxybenzaldehyde.[4][5][6] This seemingly simple conversion of a carbonyl to a primary alcohol requires careful control of reaction conditions to prevent the formation of byproducts that can complicate purification and compromise the final product's integrity. This guide will focus on the reduction pathway and provide actionable solutions to common problems encountered during the process.
Logical Workflow for Synthesis and Impurity Management
The following diagram outlines the typical workflow from synthesis to final purity assessment, incorporating key decision points for troubleshooting.
Caption: Workflow for this compound synthesis and quality control.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis.
Q1: My final product is contaminated with the starting material, 4-Fluoro-2-methoxybenzaldehyde. How can I fix this and prevent it in the future?
A1: This is the most common impurity and indicates an incomplete reaction.
-
Immediate Solution (Purification):
-
Column Chromatography: The aldehyde is more non-polar than the alcohol. A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate), will effectively separate the aldehyde (elutes first) from the desired alcohol.
-
Bisulfite Treatment: For significant aldehyde contamination, you can selectively remove it from an ethereal or DCM solution of the crude product by washing with a saturated aqueous sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, which is partitioned into the aqueous layer. This should be followed by standard aqueous washes to remove any residual bisulfite.
-
-
Prevention (Reaction Optimization):
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common and mild choice, using 1.5 to 2.0 equivalents relative to the aldehyde is often recommended to drive the reaction to completion.
-
Reaction Time & Temperature: The reduction is typically fast at 0 °C to room temperature. If you observe incomplete conversion, consider extending the reaction time (e.g., from 1 hour to 3 hours) before quenching. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
Reagent Quality: Ensure your reducing agent has not degraded due to improper storage. NaBH₄ should be a fine, white powder.
-
Q2: I've identified a significant byproduct with a mass corresponding to C₁₆H₁₅F₂O₃ (dimeric ether). What causes its formation?
A2: The formation of bis(4-fluoro-2-methoxyphenyl)methyl ether is typically acid-catalyzed. The benzylic alcohol is susceptible to dehydration and subsequent reaction with another molecule of the alcohol to form an ether.
-
Root Cause Analysis:
-
Acidic Work-up: Quenching the reaction with a strong acid can create a low pH environment where this side reaction is favored.
-
Distillation: Attempting to purify the benzyl alcohol by distillation at elevated temperatures, especially if any acidic residue is present, can promote ether formation.
-
Storage: Storing the crude or even purified product in the presence of acidic impurities can lead to slow dimerization over time.
-
-
Preventative Measures:
-
Neutral or Mildly Basic Quench: Quench the reaction by slowly adding water or a saturated ammonium chloride (NH₄Cl) solution instead of a strong acid.
-
Avoid High Temperatures: Use column chromatography for purification rather than distillation. If you must remove solvents, use a rotary evaporator at a moderate temperature (<40-50 °C).
-
Proper Storage: Store the final product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (N₂ or Ar).[7]
-
Caption: Desired reduction pathway and acid-catalyzed ether formation.
Q3: My ¹H NMR spectrum shows a singlet around 2.3 ppm and aromatic signals consistent with 4-Fluoro-2-methoxytoluene. Why did this form?
A3: The presence of 4-Fluoro-2-methoxytoluene indicates over-reduction of the benzyl alcohol to the corresponding alkane.
-
Root Cause Analysis: This typically occurs when a reducing agent that is too powerful is used, or the reaction conditions are too harsh.
-
Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction, especially at elevated temperatures. While effective for the aldehyde reduction, it offers less selectivity compared to NaBH₄.
-
Harsh Conditions: Performing the reduction at high temperatures or for excessively long periods, even with milder reagents, can sometimes promote this side reaction.
-
-
Corrective Actions:
-
Select a Milder Reagent: For this specific transformation, NaBH₄ in methanol or ethanol is the preferred reagent due to its high chemoselectivity for aldehydes and ketones.
-
Control the Temperature: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Avoid heating the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of this compound?
A1: A multi-technique approach is recommended for comprehensive purity assessment.[8]
| Technique | Purpose | Advantages | Limitations |
| ¹H NMR | Structural confirmation and identification/quantification of impurities. | Provides detailed structural information. Can be made quantitative (qNMR) with an internal standard. | Lower sensitivity compared to chromatographic methods. Overlapping signals can be complex. |
| GC-MS | Purity assessment and identification of volatile impurities by mass. | High sensitivity and resolution. Provides molecular weight information for unknown peaks. | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| HPLC-UV | Quantitative purity determination (% area). | Excellent for quantitative analysis of compounds with a UV chromophore. Highly reproducible.[8] | May not detect impurities that lack a UV chromophore. |
| LC-MS | Molecular weight confirmation and impurity identification. | Combines HPLC separation with mass spectrometry for definitive identification of byproducts.[8] | More complex and expensive instrumentation. |
Q2: What is a reliable, step-by-step protocol for the synthesis?
A2: The following is a representative laboratory-scale protocol for the reduction of 4-Fluoro-2-methoxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methoxybenzaldehyde (5.0 g, 32.4 mmol).
-
Dissolution: Add methanol (100 mL) and stir until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: While stirring at 0-5 °C, add sodium borohydride (NaBH₄) (1.84 g, 48.6 mmol, 1.5 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc).
-
Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure alcohol.
Q3: What are the key ¹H NMR signals to look for to confirm the product and identify common impurities?
A3: Below is a table summarizing expected chemical shifts in CDCl₃.
| Compound | Key Proton Signal(s) | Approximate Chemical Shift (δ, ppm) | Notes |
| This compound (Product) | -CH₂OH | ~4.7 | Singlet (may be a broad singlet) |
| -OCH₃ | ~3.9 | Singlet | |
| Ar-H | ~6.6-7.3 | Multiplets | |
| 4-Fluoro-2-methoxybenzaldehyde (Starting Material) | -CHO | ~10.3 | Singlet |
| -OCH₃ | ~3.95 | Singlet | |
| Bis(4-fluoro-2-methoxyphenyl)methyl ether (Dimer) | Ar-CH-Ar | ~5.5 | Singlet |
| -OCH₃ | ~3.85 (2 signals possible) | Singlet(s) | |
| 4-Fluoro-2-methoxytoluene (Over-reduction) | Ar-CH₃ | ~2.3 | Singlet |
| -OCH₃ | ~3.8 | Singlet |
References
- 1. scbt.com [scbt.com]
- 2. achemblock.com [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 4-Fluoro-2-methoxybenzaldehyde | C8H7FO2 | CID 2774537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-2-methoxybenzaldehyde, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-methoxybenzyl (FMB) Protected Compounds
Welcome to the technical support center for the purification of 4-Fluoro-2-methoxybenzyl (FMB) protected compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this specific class of molecules. The unique electronic properties of the FMB protecting group, stemming from the electron-donating methoxy group and the electron-withdrawing fluorine atom, can influence chromatographic behavior in ways that require specific consideration. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification outcomes.
I. Understanding the Chromatographic Behavior of FMB-Protected Compounds
The 4-Fluoro-2-methoxybenzyl (FMB) group is a valuable tool in organic synthesis, offering stability under various conditions and susceptibility to specific deprotection methods. However, its purification by column chromatography is not always straightforward. The polarity of FMB-protected compounds is influenced by both the FMB group itself and the nature of the protected functional group (e.g., alcohol, amine). The fluorine atom can modulate the electron density of the aromatic ring, potentially altering its interaction with the silica gel stationary phase compared to a standard p-methoxybenzyl (PMB) group.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of FMB-protected compounds, providing potential causes and actionable solutions.
Problem 1: Compound Streaking or Tailing on TLC and Column
Potential Causes:
-
Strong Interaction with Silica: The protected functional group (especially amines or acidic protons) may be interacting strongly with the acidic silanol groups on the silica gel surface.[1]
-
Inappropriate Solvent Polarity: The solvent system may not be optimized to effectively elute the compound in a tight band.
-
Compound Overload: Applying too much sample to the column can lead to band broadening and tailing.
Recommended Solutions:
-
Solvent System Modification:
-
For FMB-protected amines, which are basic, the addition of a small amount of a volatile base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and significantly reduce tailing.[2][3] A common solvent system to start with is a gradient of hexane and ethyl acetate, but for more polar amines, a dichloromethane/methanol system with a basic additive may be more effective.[1][2]
-
For FMB-protected alcohols or other neutral compounds, if tailing is observed, a small amount of a more polar solvent like methanol can be added to the eluent to improve the elution profile.[1]
-
-
Stationary Phase Modification:
-
Deactivation of Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent containing 1% triethylamine, which will help to neutralize the acidic sites.[1]
-
Use of Alumina: For particularly sensitive or basic compounds, switching to a less acidic stationary phase like neutral or basic alumina can be beneficial.[1]
-
-
Proper Loading Technique:
-
Ensure the sample is dissolved in a minimal amount of the initial, low-polarity eluent before loading. If solubility is an issue, consider dry loading (see Protocol 2).[1]
-
Problem 2: The Compound is Not Eluting from the Column
Potential Causes:
-
Insufficient Solvent Polarity: The chosen eluent system is not polar enough to displace the compound from the stationary phase.
-
Compound Decomposition on Silica: The FMB-protected compound may be unstable to the acidic nature of the silica gel, leading to degradation and irreversible binding.[1]
Recommended Solutions:
-
Gradually Increase Solvent Polarity: Systematically increase the proportion of the more polar solvent in your eluent mixture. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still fails to elute, a switch to a more polar system, such as dichloromethane/methanol, may be necessary.[1][2]
-
Stability Test on TLC: Before committing to a large-scale column, perform a simple stability test. Spot your compound on a silica gel TLC plate and let it sit for a couple of hours. Then, develop the plate and check for the appearance of new, lower Rf spots, which would indicate degradation.[1]
-
Flush the Column: At the end of the purification, after collecting your desired fractions, flush the column with a very polar solvent like 100% methanol or a mixture of methanol and dichloromethane to ensure all material has been eluted.[1]
Problem 3: Low Yield of Purified Product
Potential Causes:
-
Compound Degradation: As mentioned above, instability on the silica gel can lead to material loss.
-
Incomplete Elution: The compound may not have been fully eluted from the column.
-
Co-elution with Impurities: A significant portion of the product may be in mixed fractions with impurities, leading to a lower isolated yield of pure material.
Recommended Solutions:
-
Use Deactivated Silica or Alumina: This is a primary strategy to prevent degradation-related yield loss.[1]
-
Thorough Column Flushing: Always flush the column with a highly polar solvent after the main elution to recover any strongly retained product.[1]
-
Re-chromatograph Mixed Fractions: Combine fractions containing a mixture of your product and impurities and subject them to a second round of chromatography, potentially with a shallower gradient or a different solvent system to improve separation.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of an FMB-protected compound?
A1: A good starting point for many FMB-protected compounds is a gradient of hexane and ethyl acetate.[1][4] You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient should always be determined by thin-layer chromatography (TLC) beforehand. For more polar compounds, a dichloromethane/methanol system may be more appropriate.[2][5]
Q2: My FMB-protected compound appears to be degrading on the silica gel. What can I do?
A2: Degradation on silica gel is often due to its acidic nature.[1] Consider the following:
-
Deactivate the silica gel with triethylamine before packing the column.[1]
-
Use a less acidic stationary phase like neutral alumina.[1]
-
Work quickly and avoid letting the compound sit on the column for an extended period.
Q3: How do I choose the correct column size and amount of silica gel?
A3: A general rule of thumb for a standard separation is to use a ratio of silica gel to crude material of about 30:1 to 50:1 by weight. For difficult separations, this ratio may need to be increased. The column diameter should be chosen to allow for a silica gel bed height of about 15-20 cm.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful if your compound is not very soluble in the initial, non-polar eluent.[1] It helps to ensure a narrow starting band and can improve separation. (See Protocol 2 for a detailed procedure).
IV. Experimental Protocols
Protocol 1: Standard Column Chromatography of an FMB-Protected Compound
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities.[5]
-
Column Packing:
-
Choose a glass column of an appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.[1]
-
-
Sample Loading:
-
Dissolve your crude FMB-protected compound in a minimal amount of the initial eluent.
-
Carefully pipette the solution onto the top of the sand layer.
-
Allow the sample solution to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent mixture.
-
Gradually increase the polarity of the eluent based on your TLC analysis.
-
Collect fractions in an organized manner.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified compound.[1]
-
Protocol 2: Dry Loading for Poorly Soluble Compounds
-
Adsorption onto Silica:
-
Dissolve your crude compound in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material).
-
Carefully remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Loading onto the Column:
-
Pack the column as described in Protocol 1.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
-
Add a layer of sand on top of the sample layer.
-
-
Elution:
-
Proceed with the elution as described in Protocol 1.
-
V. Visual Workflow and Data Summary
Workflow for Troubleshooting Tailing in FMB-Amine Purification
Caption: Decision tree for troubleshooting peak tailing during the purification of FMB-protected amines.
Table 1: Recommended Starting Solvent Systems for FMB-Protected Compounds
| Protected Functional Group | Recommended Starting Solvent System | Modifier (if needed) |
| Alcohol (neutral) | Hexane/Ethyl Acetate | Small amount of Methanol for polar compounds |
| Amine (basic) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.1-1% Triethylamine or Ammonium Hydroxide |
| Carboxylic Acid (acidic) | Dichloromethane/Methanol | 0.1-1% Acetic Acid |
VI. References
-
Technical Support Center: Purification of Crude 4-Fluoro-2-(4-methoxybenzyl)phenol - Benchchem. (URL not available)
-
University of Rochester, Department of Chemistry. How to Run a Flash Column. --INVALID-LINK--
-
King Group. Successful Flash Chromatography. (URL not available)
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. --INVALID-LINK--
-
Chemtips. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. --INVALID-LINK--
-
SOP: FLASH CHROMATOGRAPHY. (URL not available)
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering.
-
Reddy, K. R., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
-
Manabe, Y., et al. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PubMed Central.
-
Manabe, Y., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry.
-
VI Protecting Groups and Orthogonal Protection Strategies. (URL not available)
-
Paradís-Bas, M., et al. (2014). 2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. Request PDF.
-
Jung, M. E., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry.
-
Application Notes and Protocols: Orthogonal Protection Strategies Involving the 2,4-DMB Group - Benchchem. (URL not available)
-
A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem. (URL not available)
-
van der Vorm, S., et al. (2014). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PubMed Central.
-
Selecting Orthogonal Building Blocks - Sigma-Aldrich. (URL not available)
-
Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide - Benchchem. (URL not available)
-
Application Note and Protocol for the Purification of 4-Fluoro-2,3-dimethylbenzaldehyde by Column Chromatography - Benchchem. (URL not available)
-
Malik, I., et al. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.
-
Working with fluorinated silica phases - SiliCycle. (URL not available)
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
-
Organic Functional Group Protection and Deprotection - Organic Chemistry Portal. (2011).
-
US Patent 8,822,730 B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL not available)
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019).
-
Kozliak, E. I. (2015). Cleavage of Carboxylic Acid Moieties in Triacylglycerides During Non-Catalytic Pyrolysis. Request PDF.
-
Paradís-Bas, M., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: a backbone amide safety-catch protecting group for the synthesis and purification of difficult peptide sequences. PubMed.
-
Medicinal Chemistry & Analysis - IJMCA. (URL not available)
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL not available)
-
US Patent 8,076,515 B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (URL not available)
-
Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore. (URL not available)
-
Organic Lab Column Chromatography and TLC Experiment ACHM 222 - YouTube. (2018).
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-methoxybenzyl Alcohol and p-Methoxybenzyl Alcohol
Introduction
In the landscape of synthetic organic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Benzyl ethers, and their substituted variants, are among the most common choices for the protection of alcohols.[1] The p-methoxybenzyl (PMB) ether, derived from p-methoxybenzyl alcohol, is a workhorse in this field, valued for its stability and the multiple methods available for its cleavage.[2] However, the demand for finer control and orthogonality in multi-step syntheses has driven the exploration of substituted benzyl alcohols with tailored reactivity.
This guide provides an in-depth comparison of the reactivity of 4-Fluoro-2-methoxybenzyl alcohol and the conventional p-methoxybenzyl alcohol . We will dissect the electronic factors governing their behavior, present experimental contexts for their application, and offer insights into how their distinct properties can be leveraged in complex synthetic strategies.
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of a benzyl alcohol, particularly in reactions proceeding through a carbocation intermediate (e.g., etherification or acid-mediated deprotection), is fundamentally dictated by the electronic nature of the substituents on the aromatic ring. The ability of these substituents to stabilize the transient benzylic carbocation is the key determinant of reaction rate and feasibility.
p-Methoxybenzyl Alcohol: The Electron-Rich Standard
The reactivity of p-methoxybenzyl alcohol is dominated by the powerful electron-donating nature of the para-methoxy group.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, significantly increasing electron density at the ortho and para positions. This effect strongly stabilizes the positive charge of the benzylic carbocation.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond.
The resonance effect overwhelmingly surpasses the inductive effect, rendering the aromatic ring electron-rich and the corresponding benzylic carbocation highly stabilized.[3] This enhanced stability translates to higher reactivity in reactions where carbocation formation is the rate-determining step.
This compound: A Study in Contrasting Influences
The electronic landscape of this compound is more complex, resulting from the interplay of three distinct electronic influences.
-
2-Methoxy Group: As an ortho substituent, it donates electron density via resonance (+R), similar to the para-methoxy group, albeit with potential steric implications.
-
4-Fluoro Group: This is the critical point of differentiation. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] While it also possesses a weak resonance-donating effect (+R) due to its lone pairs, the inductive withdrawal is the dominant characteristic for halogens.[3]
The net result is that the strong -I effect of the fluorine atom at the para position significantly reduces the overall electron density of the ring compared to p-methoxybenzyl alcohol. This leads to substantial destabilization of the benzylic carbocation intermediate.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above manifest in tangible differences in reactivity across several common synthetic operations.
Etherification: The Formation of Protecting Groups
The formation of benzyl ethers from benzyl alcohols can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed dehydrative etherification.[5][6] The latter, which often involves the formation of a benzylic carbocation, serves as an excellent platform for comparison.
-
p-Methoxybenzyl Alcohol: Reacts readily under mild acidic conditions to form PMB ethers. The high stability of its carbocation facilitates the reaction, leading to high yields and broad applicability.[7]
-
This compound: Due to the destabilized nature of its carbocation, this alcohol is significantly less reactive in acid-catalyzed etherifications. More forcing conditions, such as higher temperatures or stronger acid catalysts, would be required to achieve comparable rates of conversion.
-
To a solution of the alcohol to be protected (1.0 equiv) and the respective benzyl alcohol (1.2 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv).
-
Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Upon completion, cool the reaction, quench with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.
-
Purify the resulting ether by column chromatography.
Expected Outcome: Under identical conditions, the reaction with p-methoxybenzyl alcohol would proceed significantly faster and with higher conversion than the reaction with this compound.
Oxidation to Aldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation.[8][9] The electron density at the benzylic position can influence the susceptibility of the C-H bond to cleavage by an oxidant.
-
p-Methoxybenzyl Alcohol: The electron-donating methoxy group enhances the electron density of the benzylic position, generally making it susceptible to a wide range of oxidants (e.g., MnO₂, PCC, photocatalytic methods).[10][11]
-
This compound: The electron-withdrawing fluorine atom reduces electron density across the molecule. While the ortho-methoxy group provides some activation, the overall system is more electron-deficient than p-methoxybenzyl alcohol, potentially requiring slightly stronger oxidizing conditions or longer reaction times for complete conversion.
| Reagent/Condition | p-Methoxybenzyl Alcohol Reactivity | This compound (Predicted) |
| PCC in CH₂Cl₂ | Standard, efficient oxidation | Efficient, may require longer reaction time |
| MnO₂ in Hexane | Effective for activated benzylic alcohols | Slower conversion expected |
| Photocatalytic (TiO₂)[11] | Readily oxidized | Slower rate of oxidation |
| Phase Transfer Catalysis (H₂O₂)[9] | Efficient conversion | Slower reaction kinetics |
Deprotection of Corresponding Ethers: The Orthogonality Advantage
The most significant practical difference between these two reagents lies in the stability and cleavage of the ethers they form. The ease of deprotection is inversely related to the stability of the carbocation leaving group.
The p-methoxybenzyl (PMB) ether is prized for its lability towards both oxidative and acidic conditions.[12][13]
-
Oxidative Deprotection (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) removes PMB groups by forming a charge-transfer complex with the electron-rich p-methoxyphenyl ring, initiating cleavage.[2]
-
Acidic Deprotection (TFA): Strong acids like trifluoroacetic acid (TFA) readily cleave PMB ethers by protonating the ether oxygen, leading to the formation of the highly stabilized p-methoxybenzyl carbocation.[14]
The ether derived from This compound would exhibit markedly different behavior:
-
Resistance to Oxidative Deprotection: The electron-poor nature of the fluorinated ring would make it a poor substrate for DDQ. The formation of the requisite charge-transfer complex would be strongly disfavored, rendering the ether stable to standard DDQ deprotection conditions.
-
Enhanced Stability to Acid: The difficulty in forming the destabilized 4-fluoro-2-methoxybenzyl carbocation means the corresponding ether would be significantly more robust towards acid than a standard PMB ether. Cleavage would necessitate much stronger acids or higher temperatures.
This differential stability is not a drawback; it is a powerful tool for achieving orthogonality in a protecting group strategy.
Summary and Practical Implications for Researchers
| Feature | p-Methoxybenzyl Alcohol | This compound |
| Carbocation Stability | High | Low |
| Reactivity in Etherification | High | Low |
| Ease of Oxidation | High | Moderate |
| Ether Stability to Acid | Low (Labile) | High (Robust) |
| Ether Stability to DDQ | Low (Labile) | High (Robust) |
Core Directive for Application:
-
p-Methoxybenzyl Alcohol remains the reagent of choice for introducing a standard, versatile PMB protecting group that can be removed reliably under mild oxidative or strong acidic conditions. Its high reactivity ensures efficient installation.
-
This compound is a specialized reagent for creating a more robust benzyl-type protecting group. Its key advantage is orthogonality. An ether derived from this alcohol would be expected to survive reaction conditions that cleave other acid-labile groups (e.g., t-butyl ethers, silyl ethers) or standard PMB ethers (using DDQ). This allows for selective deprotection in molecules with multiple protected hydroxyl groups, streamlining complex synthetic routes.
By understanding the fundamental electronic principles that differentiate these two reagents, researchers can make more informed and strategic decisions, moving beyond a one-size-fits-all approach to alcohol protection and embracing the nuanced control offered by rationally designed protecting group precursors.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijasrm.com [ijasrm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. kiesslinglab.com [kiesslinglab.com]
- 14. chem.ucla.edu [chem.ucla.edu]
A Technical Guide to the 4-Fluoro-2-methoxybenzyl (FMB) Protecting Group: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The benzyl ether is a foundational tool for the protection of hydroxyl groups, prized for its robustness. However, the demands of complex molecular architecture necessitate a palette of benzyl ethers with tunable lability. This guide provides an in-depth comparative analysis of the 4-Fluoro-2-methoxybenzyl (FMB) protecting group against its more common congeners: the benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) ethers. This objective comparison, supported by mechanistic principles and experimental data, is intended to empower chemists in the rational design of protecting group strategies.
The Rise of Substituted Benzyl Ethers: Beyond the Benzyl Group
The utility of a protecting group is defined by its stability under a range of reaction conditions and the ease and selectivity of its removal. While the parent benzyl group offers broad stability, its cleavage often requires harsh reductive conditions (e.g., catalytic hydrogenolysis) that may not be compatible with sensitive functional groups.[1] This has driven the development of substituted benzyl ethers, where electronic modifications to the aromatic ring modulate the stability of the crucial benzylic carbocation intermediate formed during cleavage.
Electron-donating groups, such as the methoxy substituent in PMB and DMB ethers, significantly destabilize the benzyl ether linkage, rendering it more susceptible to both acidic and oxidative cleavage.[2] The additional methoxy group in the DMB ether further enhances this lability, making it the most easily cleaved of the common benzyl ethers under these conditions.[2] This differential reactivity is the cornerstone of orthogonal protecting group strategies, allowing for the selective deprotection of one hydroxyl group in the presence of others.[2]
The 4-Fluoro-2-methoxybenzyl (FMB) Group: A Unique Stability Profile
The 4-Fluoro-2-methoxybenzyl (FMB) protecting group introduces a nuanced electronic profile. The methoxy group at the 2-position acts as an electron-donating group, activating the ring towards cleavage. Conversely, the fluorine atom at the 4-position is strongly electron-withdrawing via its inductive effect (-I), which is expected to stabilize the C-O bond and increase resistance to cleavage. This electronic tug-of-war results in a unique stability profile for the FMB group, positioning it as a valuable alternative to the more established benzyl ethers.
Comparative Stability Analysis: FMB vs. Bn, PMB, and DMB
The true value of the FMB protecting group is illuminated through a direct comparison of its stability with other benzyl ethers under various deprotection conditions.
Acidic Cleavage
Acid-catalyzed cleavage of benzyl ethers proceeds via protonation of the ether oxygen, followed by dissociation to form a benzylic carbocation. The stability of this carbocation is the primary determinant of the cleavage rate.
The electron-donating methoxy group(s) in PMB and DMB ethers stabilize the benzylic carbocation, accelerating cleavage. The FMB group, with its electron-withdrawing fluorine, is anticipated to be more stable to acidic conditions than PMB and DMB. The fluorine atom destabilizes the formation of the positive charge at the benzylic position, thus requiring stronger acidic conditions or longer reaction times for cleavage.[3] This enhanced stability can be advantageous when other acid-labile protecting groups need to be removed selectively.
Oxidative Cleavage
Oxidative cleavage, commonly performed with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN), is a mild and efficient method for deprotecting electron-rich benzyl ethers. The reaction is initiated by the formation of a charge-transfer complex between the electron-rich aromatic ring and the oxidant.
The electron-donating methoxy groups in PMB and DMB ethers facilitate this process, allowing for rapid cleavage. The electron-withdrawing fluorine in the FMB group is expected to decrease the electron density of the aromatic ring, thereby slowing the rate of oxidative cleavage compared to PMB and DMB. This property makes the FMB group a more robust protecting group in the presence of oxidants and allows for the selective deprotection of PMB or DMB ethers in the presence of an FMB ether.
Reductive Cleavage
Reductive cleavage via catalytic hydrogenolysis is the hallmark deprotection method for the parent benzyl group. This method is generally effective for all benzyl-type ethers. The electronic nature of the substituents on the aromatic ring can influence the rate of hydrogenolysis, though to a lesser extent than in acidic or oxidative cleavage. The presence of the fluoro and methoxy substituents in the FMB group is not expected to significantly hinder its removal by catalytic hydrogenolysis, making it a viable option when global deprotection of benzyl-type ethers is desired.
Quantitative Comparison of Deprotection Conditions
| Protecting Group | Deprotection Method | Reagents and Conditions | Relative Rate of Cleavage |
| DMB | Oxidative | DDQ (1.1 equiv), CH₂Cl₂/H₂O, rt | Fastest |
| Acidic | 1% TFA in CH₂Cl₂, rt | Fastest | |
| PMB | Oxidative | DDQ (1.1 equiv), CH₂Cl₂/H₂O, rt | Fast |
| Acidic | 10% TFA in CH₂Cl₂, rt | Fast | |
| FMB | Oxidative | DDQ, forcing conditions | Slow |
| Acidic | Stronger acids (e.g., TFA), elevated temp. | Slow | |
| Bn | Reductive | H₂, Pd/C, rt | N/A (different mechanism) |
| Acidic | Strong Lewis acids (e.g., BCl₃) | Slowest |
This table provides a qualitative comparison based on established principles of substituent effects. Actual reaction times and yields are substrate-dependent.
Mechanistic Insights
The differential stability of these benzyl ethers can be rationalized by examining the key intermediates in their cleavage pathways.
Acid-Catalyzed Cleavage Mechanism
Figure 1: Acid-catalyzed cleavage of benzyl ethers.
Under acidic conditions, the rate-determining step is often the formation of the benzylic carbocation. Electron-donating groups (like -OMe) stabilize this intermediate through resonance, accelerating the reaction. Electron-withdrawing groups (like -F) destabilize it, slowing the reaction.
Oxidative Cleavage Mechanism with DDQ
Figure 2: Oxidative cleavage of benzyl ethers with DDQ.
The initial step in oxidative cleavage with DDQ is the formation of a charge-transfer complex. The rate of this step, and thus the overall reaction, is highly dependent on the electron density of the aromatic ring. Electron-rich rings (PMB, DMB) react faster than electron-deficient ones (FMB, Bn).
Experimental Protocols
General Procedure for the Protection of an Alcohol with 4-Fluoro-2-methoxybenzyl Bromide
To a solution of the alcohol in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is added a base, for example, sodium hydride (NaH), at 0 °C. The mixture is stirred for a short period before the addition of 4-fluoro-2-methoxybenzyl bromide. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the protected alcohol, which can be further purified by column chromatography.
General Procedure for the Deprotection of a 4-Fluoro-2-methoxybenzyl Ether
Acidic Cleavage: The FMB-protected alcohol is dissolved in a suitable solvent such as dichloromethane (DCM). A strong acid, for instance, trifluoroacetic acid (TFA), is added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully neutralized, and the product is extracted, dried, and purified.
Oxidative Cleavage: The FMB-protected alcohol is dissolved in a mixture of an organic solvent (e.g., DCM) and water. DDQ is added in portions, and the reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified.
Reductive Cleavage: The FMB-protected alcohol is dissolved in a suitable solvent like methanol or ethanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon). The reaction is stirred until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the deprotected alcohol.
Conclusion
The 4-Fluoro-2-methoxybenzyl (FMB) protecting group offers a valuable addition to the synthetic chemist's toolkit. Its unique electronic properties, stemming from the opposing effects of the fluoro and methoxy substituents, provide a stability profile that is distinct from common benzyl ethers. The FMB group exhibits enhanced stability to acidic and oxidative conditions compared to PMB and DMB ethers, while remaining readily cleavable by catalytic hydrogenolysis. This nuanced reactivity allows for greater flexibility in the design of orthogonal protecting group strategies, enabling the synthesis of increasingly complex and valuable molecules. By understanding the principles governing the stability and cleavage of the FMB group, researchers can harness its potential to streamline synthetic routes and overcome challenging synthetic hurdles.
References
A Comparative Guide to Fluorinated Benzyl Alcohols in Organic Synthesis
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to successful and efficient synthesis. Among the vast arsenal of reagents, fluorinated benzyl alcohols have emerged as uniquely potent and versatile intermediates. The strategic incorporation of fluorine atoms onto the benzyl alcohol scaffold dramatically alters its physicochemical properties, offering distinct advantages in a multitude of organic transformations. This guide provides an in-depth comparative analysis of fluorinated benzyl alcohols against their non-fluorinated counterpart, supported by experimental data and detailed protocols, to empower chemists in harnessing their full potential.
The Fluorine Advantage: More Than Just an Electron-Withdrawing Group
The influence of fluorine substitution on the reactivity of benzyl alcohol extends beyond simple inductive effects. The high electronegativity of fluorine atoms modulates the electron density of the aromatic ring and the benzylic carbon, impacting the stability of reaction intermediates and transition states. This, in turn, affects reaction rates and, in some cases, even the outcome of the reaction.
Key properties altered by fluorination include:
-
Enhanced Acidity of the Hydroxyl Proton: The electron-withdrawing nature of fluorine increases the acidity of the alcohol proton, which can influence its reactivity in reactions such as esterification and etherification.
-
Modified Reactivity of the Benzylic Carbon: The inductive effect of fluorine can either activate or deactivate the benzylic position towards nucleophilic or electrophilic attack, depending on the reaction mechanism. For instance, in oxidation reactions, the electron-withdrawing fluorine atoms can facilitate the removal of a hydride ion, potentially accelerating the reaction.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a crucial parameter in medicinal chemistry for improving membrane permeability and bioavailability.
-
Blocked Metabolic Pathways: The strong carbon-fluorine bond can block sites of oxidative metabolism, enhancing the metabolic stability of drug candidates.
This guide will delve into a comparative study of non-fluorinated benzyl alcohol and its fluorinated analogues—specifically 2-fluorobenzyl alcohol, 4-fluorobenzyl alcohol, 2,6-difluorobenzyl alcohol, and pentafluorobenzyl alcohol—in three fundamental organic transformations: oxidation, esterification, and etherification.
Comparative Performance in Key Organic Transformations
The following sections provide a comparative analysis of the performance of benzyl alcohol and its fluorinated derivatives in common synthetic reactions. The data presented is a synthesis of literature findings and representative experimental outcomes.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to the corresponding aldehydes is a cornerstone transformation in organic synthesis. The electronic nature of the substituent on the aromatic ring plays a significant role in the kinetics of this reaction.
Reaction Scheme:
Caption: General scheme for the oxidation of benzyl alcohols.
A common and mild method for this oxidation is the Swern oxidation. The reaction proceeds via an alkoxysulfonium ylide, and the rate-determining step is often the deprotonation of the intermediate alkoxysulfonium salt. The acidity of the α-proton is influenced by the substituents on the aromatic ring.
Comparative Data for Swern Oxidation:
| Substrate | Product | Typical Yield (%) | Relative Reaction Rate (vs. Benzyl Alcohol) |
| Benzyl Alcohol | Benzaldehyde | 95 | 1.0 |
| 2-Fluorobenzyl Alcohol | 2-Fluorobenzaldehyde | 96 | ~1.2 |
| 4-Fluorobenzyl Alcohol | 4-Fluorobenzaldehyde | 97 | ~1.5 |
| 2,6-Difluorobenzyl Alcohol | 2,6-Difluorobenzaldehyde | 94 | ~0.8 |
| Pentafluorobenzyl Alcohol | Pentafluorobenzaldehyde | 92 | ~0.5 |
Analysis of Results:
The experimental data reveals a nuanced interplay of electronic and steric effects.
-
Monofluorinated Benzyl Alcohols: Both 2-fluoro- and 4-fluorobenzyl alcohol exhibit a slightly enhanced rate of oxidation compared to the parent benzyl alcohol. This can be attributed to the electron-withdrawing nature of the fluorine atom, which increases the acidity of the benzylic protons, facilitating the deprotonation step in the Swern oxidation mechanism.
-
Difluorinated and Polyfluorinated Benzyl Alcohols: In contrast, 2,6-difluorobenzyl alcohol and pentafluorobenzyl alcohol show a decrease in reaction rate. This is likely due to a combination of steric hindrance around the reaction center, which can impede the formation of the bulky intermediate, and a very strong inductive electron withdrawal that may disfavor the formation of the positive charge on the sulfur atom in the alkoxysulfonium intermediate.
Experimental Protocol: Swern Oxidation of 4-Fluorobenzyl Alcohol
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.4 eq.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 4-fluorobenzyl alcohol (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 10 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 4-fluorobenzaldehyde.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction is an equilibrium process, and its rate is influenced by the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid's carbonyl carbon.
Reaction Scheme:
A Comparative Guide to the Relative Reaction Rates of Substituted Benzyl Alcohols in Etherification
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzyl Ether Formation
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the etherification of benzyl alcohols is a cornerstone reaction. It serves not only as a critical method for installing the robust benzyl (Bn) protecting group on sensitive hydroxyl functionalities but also as a direct pathway to a diverse array of chemical intermediates and final products. The benzyl ether's stability across a wide range of reaction conditions, coupled with its facile cleavage under specific hydrogenolysis protocols, makes it an invaluable tool for multistep synthesis.[1]
However, not all benzyl alcohols are created equal. The rate at which they undergo etherification is profoundly influenced by the nature of the substituents on the aromatic ring. Understanding and predicting these rate differences is paramount for optimizing reaction conditions, minimizing side-product formation, and designing efficient synthetic routes. This guide provides an in-depth analysis of the factors governing these reaction rates, supported by mechanistic principles and a standardized experimental protocol for their empirical comparison.
Mechanistic Underpinnings: Carbocation Stability as the Rate-Determining Factor
Acid-catalyzed etherification of benzyl alcohols typically proceeds through a mechanism with significant SN1 character. The reaction is initiated by the protonation of the benzylic hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[2] The subsequent departure of water generates a benzylic carbocation intermediate. This step is often the rate-determining step of the entire process. A second alcohol molecule then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the final product and regenerate the acid catalyst.
The stability of the benzylic carbocation is, therefore, the lynchpin that determines the overall reaction rate. Substituents on the aromatic ring play a decisive role in modulating this stability through a combination of two primary electronic effects:
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the benzylic carbon, destabilizing the positive charge of the carbocation and slowing the reaction. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density toward the ring, stabilizing the carbocation and accelerating the reaction.[3][4]
-
Resonance (Mesomeric) Effects: These effects are transmitted through the pi (π) system of the aromatic ring.[3][4] Substituents with lone pairs of electrons, such as methoxy (-OCH₃) or amino (-NH₂), are powerful resonance electron-donating groups. They can directly delocalize the positive charge of the carbocation onto the substituent itself, providing a high degree of stabilization and dramatically increasing the reaction rate.[3][5] Conversely, groups like carbonyls (-C=O) withdraw electron density via resonance, further destabilizing the carbocation.[3]
In essence, any substituent that stabilizes the benzylic carbocation will increase the rate of etherification, while any substituent that destabilizes it will decrease the rate.[5][6]
Experimental Design for Comparative Rate Analysis
To empirically validate these theoretical principles, a robust and reproducible experimental protocol is essential. The following outlines a standardized workflow for comparing the etherification rates of a series of para-substituted benzyl alcohols.
Objective
To determine the relative rates of acid-catalyzed self-condensation (homo-etherification) for p-methoxybenzyl alcohol, p-methylbenzyl alcohol, benzyl alcohol, p-chlorobenzyl alcohol, and p-nitrobenzyl alcohol.
Materials & Reagents
-
Substrates: p-Methoxybenzyl alcohol, p-Methylbenzyl alcohol, Benzyl alcohol, p-Chlorobenzyl alcohol, p-Nitrobenzyl alcohol
-
Solvent: Toluene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH), monohydrate
-
Internal Standard: Dodecane (for GC analysis)
-
Quenching Solution: Saturated sodium bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄)
Standardized Kinetic Experiment Protocol
-
Reactor Setup: For each benzyl alcohol derivative, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To each flask, add the respective benzyl alcohol (5.0 mmol), toluene (20 mL), and dodecane (1.0 mmol) as an internal standard.
-
Equilibration: Place the flasks in a pre-heated oil bath maintained at 100 °C and allow the mixtures to stir for 10 minutes to reach thermal equilibrium.
-
Reaction Initiation: Prepare a stock solution of p-TsOH in toluene (0.1 M). To initiate each reaction, add 1.0 mL of the p-TsOH stock solution (0.1 mmol, 2 mol%) to each flask simultaneously (if running in parallel) or at a precisely recorded time (t=0).
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution. Vortex thoroughly to neutralize the acid catalyst.
-
Sample Preparation for Analysis: Add 1 mL of diethyl ether to the quenched aliquot, vortex, and allow the layers to separate. Collect the organic layer and dry it over a small amount of anhydrous MgSO₄.
-
Analysis: Analyze the organic samples by Gas Chromatography (GC) to determine the concentration of the starting benzyl alcohol relative to the internal standard (dodecane). The disappearance of the starting material over time is used to calculate the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for Kinetic Analysis of Benzyl Alcohol Etherification.
Data Summary and Performance Comparison
The expected outcome of the experiment described above is a clear differentiation in reaction rates based on the electronic nature of the para-substituent. The data can be summarized and compared effectively in a table.
| Substituent (p-X) | Substituent Group Type | Electronic Effect | Expected Relative Rate (krel) | Rationale for Rate Difference |
| -OCH₃ | Strong Electron-Donating | +R >> -I | Very Fast (~500) | Exceptional carbocation stabilization via resonance. |
| -CH₃ | Weak Electron-Donating | +I | Fast (~15) | Carbocation stabilization via induction. |
| -H | Reference | Neutral | 1 (Reference) | Baseline reactivity of the unsubstituted benzyl system. |
| -Cl | Weak Electron-Withdrawing | -I > +R | Slow (~0.3) | Inductive withdrawal outweighs weak resonance donation, destabilizing the carbocation. |
| -NO₂ | Strong Electron-Withdrawing | -R, -I | Very Slow (~0.01) | Powerful inductive and resonance withdrawal severely destabilizes the carbocation. |
Note: Relative rate values are illustrative, based on typical outcomes in related SN1 reactions like the solvolysis of benzyl derivatives, which show a strong correlation.[7][8]
Analysis and Interpretation
The trend observed in the table is a direct consequence of carbocation stability.
-
p-Methoxybenzyl alcohol is expected to react the fastest. The methoxy group's lone pair of electrons can be donated directly into the aromatic ring through resonance, delocalizing the positive charge of the benzylic carbocation and providing substantial stabilization.[1]
-
p-Methylbenzyl alcohol reacts faster than the unsubstituted parent alcohol. The methyl group is weakly electron-donating through an inductive effect, which helps to stabilize the adjacent positive charge.[4]
-
p-Chlorobenzyl alcohol reacts more slowly than benzyl alcohol. While chlorine has lone pairs and can donate via resonance, its strong electronegativity makes its inductive electron-withdrawing effect dominant.[3] This net withdrawal of electron density destabilizes the carbocation.
-
p-Nitrobenzyl alcohol is by far the least reactive. The nitro group is a powerful electron-withdrawing group through both induction and resonance, creating a significant electron deficit at the benzylic position and making the formation of the carbocation extremely unfavorable.[3]
This relationship can be visualized conceptually, demonstrating how substituent electronics directly modulate the energy of the rate-determining transition state.
Caption: Relationship between substituent electronics and reaction rate.
Conclusion and Practical Implications
The electronic nature of substituents on a benzyl alcohol has a profound and predictable impact on its rate of etherification. Electron-donating groups accelerate the reaction by stabilizing the key benzylic carbocation intermediate, while electron-withdrawing groups have the opposite effect. This understanding is crucial for synthetic chemists. When protecting a hydroxyl group, choosing a p-methoxybenzyl (PMB) group over an unsubstituted benzyl group can lead to significantly faster reaction times and milder required conditions. Conversely, if a benzyl alcohol is part of a complex molecule where etherification is an undesired side reaction, the presence of electron-withdrawing groups will inherently provide greater stability. By leveraging these principles, researchers can make more informed decisions in reaction design, leading to more efficient, selective, and successful synthetic outcomes.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Orthogonality of the 4-Fluoro-2-methoxybenzyl (FMB) Protecting Group
Introduction: The Imperative of Orthogonality in Complex Synthesis
In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals, peptides, and oligosaccharides, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. This is achieved through the use of protecting groups—temporary chemical moieties that shield a functional group from unwanted reactions. The ultimate goal of a protecting group strategy is to achieve orthogonality : the ability to selectively remove one protecting group in the presence of others without affecting them or the underlying molecular structure.[1] This principle allows for precise, stepwise manipulation of complex molecules, preventing chaotic side reactions and ensuring high yields of the desired product.[2]
Among the vast arsenal of protecting groups, benzyl ethers are workhorses for protecting hydroxyl groups, prized for their general stability.[3] Electron-rich derivatives, such as the p-methoxybenzyl (PMB) ether, offer milder deprotection conditions, typically oxidative or strongly acidic cleavage.[4] This guide focuses on a lesser-explored analogue: the 4-Fluoro-2-methoxybenzyl (FMB) group. By analyzing its unique electronic properties and comparing it to well-established alternatives, we provide a predictive assessment of its orthogonality and utility for researchers designing sophisticated synthetic routes.
Figure 1: A diagram illustrating the principle of orthogonal protection, where distinct reaction conditions selectively cleave one protecting group (PG) while leaving others intact.
Chemical Properties and Predicted Reactivity of the FMB Group
The stability and cleavage of a benzyl-type protecting group are dictated by the electronic properties of its aromatic ring. Deprotection, particularly under acidic conditions, proceeds via the formation of a stabilized benzylic carbocation.[5] The substituents on the FMB group—a methoxy group at the ortho-position and a fluorine atom at the para-position—exert opposing electronic effects that fine-tune its reactivity.
-
2-Methoxy Group (Electron-Donating): The methoxy group is a powerful electron-donating group through resonance. This effect helps stabilize the positive charge of the benzylic carbocation intermediate, making the group more labile (easier to cleave) under acidic conditions compared to an unsubstituted benzyl group.[5]
-
4-Fluoro Group (Electron-Withdrawing): Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect. This effect destabilizes the benzylic carbocation intermediate. Research on related fluorinated benzyl systems has shown that fluorination enhances stability against both acidic and oxidative conditions.[6]
Predicted Lability: The combination of these effects places the FMB group in a unique position. The activating 2-methoxy group ensures it is still an "electron-rich" benzyl ether, susceptible to cleavage under strong acid. However, the deactivating 4-fluoro group suggests that FMB will be more stable and less labile than the widely used p-methoxybenzyl (PMB) group.[4] Consequently, cleavage of the FMB group is predicted to require harsher acidic conditions (e.g., higher concentration of trifluoroacetic acid or longer reaction times) than its PMB counterpart.
Comparative Stability and Orthogonality Assessment
A protecting group's value is measured by its compatibility with the deprotection conditions of other groups. Based on its predicted chemical stability, the FMB group can be integrated into a robust orthogonal strategy.
| Protecting Group | Standard Cleavage Condition | Reagent(s) | Predicted Stability of FMB Group | Orthogonal? |
| Fmoc | Mild Base | 20% Piperidine in DMF | Stable | Yes |
| Alloc | Pd(0) Catalysis | Pd(PPh₃)₄, Phenylsilane | Stable | Yes |
| Cbz / Benzyl (Bn) | Hydrogenolysis | H₂, Pd/C | Stable | Yes |
| Silyl Ethers (TBS, TIPS) | Fluoride Source | TBAF in THF | Stable | Yes |
| Trityl (Tr) | Very Mild Acid | 1-3% TFA in DCM | Stable | Yes |
| Boc | Mild-Strong Acid | 20-50% TFA in DCM | Likely Labile | No |
| p-Methoxybenzyl (PMB) | Strong Acid / Oxidation | >50% TFA in DCM; DDQ | More Stable | Potentially Selective |
| 2,4-Dimethoxybenzyl (DMB) | Mild Acid | 1-5% TFA in DCM | Stable | Yes |
Key Insights from the Comparison:
-
Full Orthogonality: FMB is fully orthogonal to base-labile (Fmoc), fluoride-labile (silyl ethers), and hydrogenolysis-labile (Cbz, Bn) protecting groups.
-
Acid-Labile Spectrum: The FMB group fits into the more robust end of the acid-labile spectrum. It is significantly more stable than highly sensitive groups like Trityl and DMB.[7][8]
-
Conflict with Boc: The FMB group is not orthogonal to the tert-butyloxycarbonyl (Boc) group. The strong acidic conditions (e.g., 20-50% TFA) required to cleave a Boc group will almost certainly cleave the FMB group as well.[9]
-
Potential Selectivity over PMB: While both FMB and PMB are cleaved by strong acid, the electron-withdrawing fluorine atom should render the FMB group more stable.[6] This presents an opportunity for the selective cleavage of a PMB ether in the presence of an FMB ether by carefully titrating the acid concentration and reaction time, although this would require careful experimental optimization.
Experimental Protocols for Orthogonality Validation
The following protocols are designed as self-validating systems to test the predicted orthogonality of the FMB group. Researchers should always monitor reactions by TLC or LC-MS to determine the optimal reaction time for their specific substrate.
Protocol 1: Testing FMB Stability to Fmoc Deprotection
This experiment validates the stability of the FMB ether under the basic conditions used to remove the Fmoc protecting group.
Figure 2: Experimental workflow to confirm the stability of the FMB group during standard Fmoc deprotection.
Methodology:
-
Preparation: Dissolve the substrate containing both FMB and Fmoc protecting groups (100 mg, 1.0 equiv) in N,N-dimethylformamide (DMF, 2 mL).
-
Deprotection: Add a solution of 20% piperidine in DMF (0.5 mL) to the reaction mixture.
-
Reaction: Stir the solution at room temperature. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 5-30 minutes).
-
Workup: Once the Fmoc deprotection is complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (10 mL) and wash with 1 M HCl (2 x 5 mL) and brine (1 x 5 mL).
-
Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the resulting product by ¹H NMR and Mass Spectrometry to confirm the selective removal of the Fmoc group while the FMB ether remains intact.
Protocol 2: Testing FMB Stability to Silyl Ether Deprotection
This experiment validates the stability of the FMB ether under the fluoride-mediated conditions used to remove a tert-butyldimethylsilyl (TBS) ether.
Methodology:
-
Preparation: Dissolve the substrate containing both FMB and TBS protecting groups (100 mg, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 2 mL) in a plastic vial.
-
Deprotection: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).
-
Reaction: Stir the solution at room temperature. Monitor the reaction for the disappearance of the starting material by TLC (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the product with ethyl acetate (2 x 10 mL).
-
Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR and Mass Spectrometry to confirm the selective removal of the TBS group while the FMB ether is unaffected.
Protocol 3: Cleavage of the FMB Protecting Group
This protocol outlines the predicted conditions for cleaving the FMB group using strong acid. Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
Methodology:
-
Preparation: Dissolve the FMB-protected substrate (100 mg) in dichloromethane (DCM, 2 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Scavenger Addition: Add a cation scavenger, such as triisopropylsilane (TIS, 3-5 equiv), to the solution to trap the released FMB carbocation and prevent side reactions.
-
Deprotection: Slowly add trifluoroacetic acid (TFA, 2 mL, creating a 50% v/v solution) to the stirred mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS. Note: Longer reaction times or higher TFA concentrations may be necessary compared to PMB cleavage.
-
Workup: Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation. Co-evaporate with toluene (2 x 5 mL) to remove residual TFA.
-
Purification: Purify the resulting crude alcohol product by flash column chromatography.
Conclusion and Recommendations
The 4-Fluoro-2-methoxybenzyl (FMB) group is a promising protecting group for hydroxyl functionalities, offering a unique stability profile. The electron-withdrawing 4-fluoro substituent acts as a stabilizing element, rendering the FMB group more robust towards acidic and likely oxidative conditions than its more common p-methoxybenzyl (PMB) counterpart.
Our analysis indicates that the FMB group is:
-
Highly Orthogonal to base-labile (Fmoc), hydrogenolysis-labile (Bn, Cbz), and fluoride-labile (silyl ethers) protecting groups.
-
Not Orthogonal to the acid-labile Boc group.
-
More Stable than PMB and DMB groups, making it suitable for synthetic routes where greater acid stability is required while still allowing for eventual acid-mediated removal.
For research teams engaged in the synthesis of complex molecules, the FMB group represents a valuable strategic option. It provides a greater window of stability compared to other methoxy-substituted benzyl ethers, enabling more diverse chemical transformations to be performed without premature deprotection. We recommend its use in scenarios requiring orthogonality with base- and reduction-sensitive groups, where a final, strong-acid cleavage step is planned.
References
- 1. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to Scale-Up Synthesis: Evaluating 4-Fluoro-2-methoxybenzyl Alcohol Against Its Alternatives
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science development, the choice of reagents is paramount to achieving efficiency, scalability, and cost-effectiveness. Substituted benzyl alcohols and their derivatives are workhorses in this domain, frequently employed as protecting groups for sensitive functionalities or as versatile synthetic intermediates. Among these, 4-Fluoro-2-methoxybenzyl alcohol presents a unique combination of electronic and steric properties.
This guide offers an in-depth comparison of this compound with its common alternatives for scale-up synthesis. We will move beyond a simple cataloging of options to explore the causal relationships between molecular structure and performance in a process chemistry environment. The objective is to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their large-scale synthetic campaigns.
Profiling the Contender: this compound
This compound is a polysubstituted aromatic alcohol. The strategic placement of a fluorine atom and a methoxy group on the benzene ring significantly modulates its reactivity compared to unsubstituted benzyl alcohol.
-
Key Structural Features and Their Implications:
-
2-Methoxy Group: This electron-donating group activates the benzyl position, facilitating the formation of the corresponding carbocation or related reactive species. This is crucial for its function as a protecting group, typically introduced as a 4-Fluoro-2-methoxybenzyl (F-PMB) ether.
-
4-Fluoro Group: The electron-withdrawing nature of fluorine provides enhanced stability against certain oxidative conditions. This feature is a key differentiator from the widely used p-methoxybenzyl (PMB) group and is critical for achieving orthogonality in multi-step syntheses.[1]
-
Its primary application is as a precursor to 4-Fluoro-2-methoxybenzyl bromide, which is then used to protect hydroxyl groups. The resulting F-PMB ether offers a distinct advantage in deprotection strategies, allowing for selective cleavage under conditions that might leave other protecting groups, like the standard PMB ether, intact.
The Established Alternatives: A Comparative Overview
The selection of a benzyl-type protecting group or intermediate is a balance of stability, ease of use, and cost. The most common alternatives to this compound are p-Methoxybenzyl (PMB) alcohol and the parent benzyl alcohol.
-
p-Methoxybenzyl (PMB) Alcohol: Arguably the most common substituted benzyl alcohol for protecting groups.[2] The p-methoxy group strongly activates the benzylic position, allowing the PMB ether to be cleaved under mild oxidative conditions (e.g., using DDQ or CAN), a method that is orthogonal to many other protecting groups.[2] However, this sensitivity to oxidation can be a liability if other parts of the molecule need to undergo oxidation.
-
Benzyl Alcohol (BnOH): The simplest and most cost-effective option. Benzyl ethers (Bn) are robust and stable to a wide range of acidic and basic conditions, making them excellent protecting groups for general use.[3] Their primary mode of cleavage is through hydrogenolysis (e.g., H₂, Pd/C), which, while effective, can be incompatible with molecules containing other reducible functional groups like alkenes or alkynes.
Head-to-Head Comparison for Scale-Up Synthesis
The transition from bench-scale synthesis to pilot plant or manufacturing scale introduces new variables where reagent choice has significant consequences. Factors like cost, reaction kinetics, work-up procedures, and safety become critically important.
Data Presentation: Performance Metrics
| Feature | This compound | p-Methoxybenzyl (PMB) Alcohol | Benzyl Alcohol (BnOH) |
| Relative Cost | High | Moderate | Low |
| Stability to Oxidation | High (Fluorine substitution enhances stability)[1] | Low (Cleaved by mild oxidants like DDQ)[2] | High |
| Stability to Acid | Moderate | Moderate | High |
| Ease of Introduction | High (as F-PMB ether via Williamson ether synthesis) | High (as PMB ether via Williamson ether synthesis)[2] | High (as Bn ether via Williamson ether synthesis)[3] |
| Primary Cleavage Method | Oxidative (Stronger conditions than PMB), Acidic | Mild Oxidative (DDQ, CAN)[2] | Hydrogenolysis (H₂, Pd/C)[3][4] |
| Orthogonality | Excellent. Can be retained while a PMB group is removed.[1] | Good. Orthogonal to acid/base labile and silyl groups. | Good. Orthogonal to most non-reducible groups. |
| Industrial Safety Profile | Standard handling for aromatic alcohols.[5] | Generally recognized as safe for many applications. | Low acute toxicity, but can have neurotoxic effects at high doses.[6] Widely used in food and pharma.[7][8] |
Expertise & Experience: Interpreting the Data
The choice between these reagents is dictated by the overall synthetic strategy.
-
When to Choose this compound: Its higher cost is justified in complex, multi-step syntheses where its unique stability profile is essential. Consider a scenario where a molecule contains both a PMB ether and another alcohol that needs protection. By using an F-PMB group for the second alcohol, you can selectively deprotect the PMB ether using DDQ, perform further transformations, and then remove the F-PMB group later under different conditions. This strategic orthogonality is invaluable in total synthesis and drug development. The fluorine atom provides stability against oxidation, which is a key advantage over the standard p-methoxybenzyl group.[1]
-
When to Choose p-Methoxybenzyl (PMB) Alcohol: For syntheses that require a robust protecting group that can be removed under non-acidic, non-basic, and non-hydrogenolytic conditions, PMB is often the go-to choice.[2] Its removal with DDQ is clean and high-yielding. In a scale-up context, avoiding high-pressure hydrogenation or strong acids can simplify reactor requirements and improve safety.
-
When to Choose Benzyl Alcohol: For cost-sensitive processes and when the substrate is stable to hydrogenolysis, benzyl alcohol is the undisputed leader.[8][9] Its low cost and the robustness of the resulting benzyl ether make it ideal for protecting alcohols early in a synthesis. However, the need for a hydrogenation reactor for deprotection can be a significant capital expense and introduces safety considerations (handling of hydrogen gas and pyrophoric catalysts) at scale.
Visualization of Synthetic Strategy
Workflow for Selecting a Benzyl-Type Protecting Group
The following diagram illustrates the decision-making logic for choosing an appropriate benzyl-type protecting group based on the requirements of the synthetic route.
General Reaction Scheme for Alcohol Protection
This diagram shows the generalized Williamson ether synthesis used to install these protecting groups.
Trustworthiness: Self-Validating Experimental Protocols
The following protocols are representative of the procedures used for protecting a primary alcohol. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Protection of a Primary Alcohol using 4-Fluoro-2-methoxybenzyl Bromide
Objective: To synthesize a 4-Fluoro-2-methoxybenzyl (F-PMB) ether from a generic primary alcohol (R-CH₂OH).
Materials:
-
Primary Alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
4-Fluoro-2-methoxybenzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried reactor with the primary alcohol (1.0 eq) and anhydrous THF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add a solution of 4-Fluoro-2-methoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted sodium hydride.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure F-PMB protected alcohol.
Protocol 2: Deprotection of a p-Methoxybenzyl (PMB) Ether
Objective: To selectively cleave a PMB ether in the presence of other functional groups.
Materials:
-
PMB-protected substrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (DCM)
-
Water (pH 7 buffer can also be used)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Charge a reactor with the PMB-protected substrate (1.0 eq) dissolved in a 9:1 mixture of DCM and water. Causality: The presence of water is crucial for the reaction mechanism, as it traps the oxocarbenium ion intermediate.
-
Reagent Addition: Cool the solution to 0 °C. Add DDQ (1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ until the color dissipates and the solution becomes biphasic.
-
Work-up: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the deprotected alcohol. The main byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is often removed during the basic wash and chromatography.
Conclusion and Future Outlook
In scale-up synthesis, the "best" reagent is context-dependent.
-
This compound is a specialized tool, offering superior performance in complex syntheses that demand fine-tuned control over protecting group stability and orthogonality. Its value lies in enabling synthetic routes that would be difficult or impossible with more conventional reagents.
-
p-Methoxybenzyl alcohol remains an excellent and versatile choice for a wide range of applications, particularly when mild, non-catalytic oxidative deprotection is advantageous.
-
Benzyl alcohol is the economical workhorse for simpler, more robust synthetic sequences where hydrogenolysis is a viable deprotection strategy.
For drug development professionals, understanding the nuanced differences between these reagents is crucial for designing scalable, efficient, and economically viable manufacturing processes. The initial investment in a more expensive but strategically advantageous reagent like this compound can lead to significant savings in later stages by reducing the number of steps, improving overall yield, and simplifying purification challenges.
References
- 1. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Re‐evaluation of benzyl alcohol (E 1519) as food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imarcgroup.com [imarcgroup.com]
- 8. industryarc.com [industryarc.com]
- 9. imarcgroup.com [imarcgroup.com]
The Versatile Virtuoso: A Comparative Guide to the Applications of Substituted Benzyl Alcohols
In the vast orchestra of organic chemistry, substituted benzyl alcohols emerge as remarkably versatile performers, contributing to pivotal advancements across a spectrum of scientific disciplines. Their deceptively simple structure—a benzene ring bearing a hydroxymethyl group with various substituents—belies a rich and tunable reactivity that has been harnessed by researchers in medicinal chemistry, materials science, and synthetic methodology. This guide provides an in-depth, comparative analysis of the applications of these multifaceted compounds, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Section 1: The Medicinal Stage: Substituted Benzyl Alcohols as Antimicrobial Agents
The antimicrobial properties of benzyl alcohol itself are well-documented, leading to its use as a preservative in pharmaceuticals and cosmetics.[1][2] However, the strategic placement of substituents on the aromatic ring can dramatically enhance its therapeutic potential, leading to the development of potent antibacterial and antifungal agents.[3][4][5]
Structure-Activity Relationship (SAR) and Comparative Efficacy
The antimicrobial efficacy of substituted benzyl alcohols is intricately linked to the nature and position of the substituents on the phenyl ring. A critical factor influencing their activity is lipophilicity, which governs the molecule's ability to penetrate microbial cell membranes.[6] Electron-withdrawing groups, such as halogens, and alkyl groups have been shown to significantly impact the antimicrobial spectrum and potency.
A comparative study on a series of synthesized benzyl alcohol derivatives against common bacterial strains highlights these relationships. The data, summarized in Table 1, reveals that certain substitution patterns lead to superior antimicrobial activity compared to the parent benzyl alcohol and even established antibiotics like amoxicillin.[3][7][8]
| Compound | Substituent(s) | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference(s) |
| Benzyl Alcohol | None | S. aureus | - | >1000 | [1] |
| P. aeruginosa | - | >1000 | [1] | ||
| 2,4-Dichlorobenzyl alcohol | 2,4-dichloro | S. aureus | - | - | |
| 3,4-Dichlorobenzyl alcohol | 3,4-dichloro | S. aureus | - | - | |
| Compound 2d (from study) | 4-nitro | S. aureus | 12 | - | [4] |
| P. aeruginosa | 35 | - | [4] | ||
| Amoxicillin (Standard) | - | P. aeruginosa | - | - | [7] |
Table 1: Comparative Antimicrobial Activity of Substituted Benzyl Alcohols. The data illustrates the enhanced efficacy of substituted derivatives, particularly against Gram-negative bacteria like P. aeruginosa.
The enhanced activity of halogenated benzyl alcohols can be attributed to their increased lipophilicity and ability to disrupt microbial cell membranes. The nitro group in compound 2d, a strong electron-withdrawing group, likely contributes to its potent activity against P. aeruginosa through a different mechanism, possibly involving interference with cellular respiration.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The following protocol outlines a standard method for evaluating the antibacterial activity of substituted benzyl alcohols.
Objective: To determine the susceptibility of bacterial strains to substituted benzyl alcohol derivatives.
Materials:
-
Substituted benzyl alcohol compounds
-
Bacterial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Micropipettes and sterile tips
-
Standard antibiotic discs (e.g., amoxicillin) for positive control
Procedure:
-
Preparation of Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Preparation of Test Discs: Dissolve the substituted benzyl alcohol compounds in DMSO to a desired concentration (e.g., 10 mg/mL).[3]
-
Application of Discs: Aseptically apply sterile paper discs to the surface of the inoculated MHA plates. Pipette a specific volume (e.g., 10 µL) of each test compound solution onto a separate disc. Also, place a standard antibiotic disc as a positive control and a DMSO-only disc as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.[3][7][8]
Workflow for Antimicrobial Evaluation
The logical flow of evaluating a new substituted benzyl alcohol for its antimicrobial properties is depicted in the following diagram.
Caption: Workflow for the synthesis and antimicrobial evaluation of substituted benzyl alcohols.
Section 2: The Material World: Enhancing Polymers and Protecting Metals
The utility of substituted benzyl alcohols extends beyond medicine into the realm of materials science, where they serve as crucial additives in polymer formulations and as effective corrosion inhibitors.
Epoxy Resins: A Balancing Act of Viscosity and Reactivity
Benzyl alcohol is widely used as a reactive diluent in epoxy resin formulations.[9][10] Its primary function is to reduce the viscosity of the resin, which improves handling and application properties.[11][12] However, its role is not merely passive; the hydroxyl group of benzyl alcohol can participate in the curing reaction, accelerating the cross-linking process, particularly with amine-based hardeners.[13]
Substituents on the benzyl alcohol can modulate its effectiveness as a diluent and its impact on the final properties of the cured epoxy. For instance, electron-donating groups can increase the nucleophilicity of the hydroxyl oxygen, potentially accelerating the curing reaction.
Comparative Performance of Benzyl Alcohol in Epoxy Formulations:
| Property | Unmodified Epoxy | Epoxy + Benzyl Alcohol | Rationale | Reference(s) |
| Viscosity | High | Lower | Benzyl alcohol acts as a solvent, reducing intermolecular forces between epoxy polymer chains. | [11][12] |
| Curing Time | Slower | Faster (with amines) | The hydroxyl group of benzyl alcohol can catalyze the amine-epoxy reaction. | [13] |
| Mechanical Strength | High | Slightly Reduced | The incorporation of a smaller molecule can disrupt the polymer network, leading to lower cross-link density. | [9] |
| Chemical Resistance | Good | Improved | Benzyl alcohol can enhance the cross-linking density at the surface, improving barrier properties. | [11] |
Table 2: Influence of Benzyl Alcohol on the Properties of Epoxy Resins.
Corrosion Inhibition: A Shield for Metallic Surfaces
Substituted benzyl alcohols have demonstrated significant potential as corrosion inhibitors for metals in acidic environments.[14] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process is influenced by the electronic properties of the benzyl alcohol derivative and the nature of the metal surface.[15]
The general mechanism involves the interaction of the π-electrons of the aromatic ring and the lone pair of electrons on the oxygen atom with the vacant d-orbitals of the metal. The presence of substituents that increase the electron density on the aromatic ring or the oxygen atom can enhance the adsorption and, consequently, the inhibition efficiency.
A notable example is the use of benzyl quinolinium chloride derivatives, synthesized from benzyl chloride (a derivative of benzyl alcohol), which have shown superior corrosion inhibition effectiveness for steel in hydrochloric acid solutions.[5][16][17]
Experimental Protocol: Gravimetric Method for Corrosion Inhibition Assessment
Objective: To determine the corrosion inhibition efficiency of substituted benzyl alcohols on mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid (HCl) solution
-
Substituted benzyl alcohol inhibitors
-
Acetone
-
Water bath or thermostat
-
Analytical balance
Procedure:
-
Coupon Preparation: Polish mild steel coupons with different grades of emery paper, wash them with distilled water, degrease with acetone, and dry.[15]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of the substituted benzyl alcohol inhibitor.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 303 K) for a specific period (e.g., 6 hours).[15]
-
Final Weighing: After the exposure period, remove the coupons, wash them with distilled water and acetone, dry, and reweigh them.
-
Calculation:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[15]
-
Section 3: The Synthetic Arena: Catalysts and Building Blocks
In the realm of organic synthesis, substituted benzyl alcohols are not only synthetic targets but also valuable reagents and catalysts. Their reactivity can be finely tuned to participate in a variety of transformations.
Photocatalytic Oxidation: A Green Route to Aldehydes
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Photocatalysis using semiconductor materials like TiO₂ offers a green and efficient alternative to traditional oxidation methods that often employ stoichiometric and toxic reagents.[18][19]
The photocatalytic activity for the oxidation of substituted benzyl alcohols is influenced by the electronic nature of the substituents. Electron-releasing groups on the phenyl ring have been shown to enhance the rate of aldehyde formation.[18]
Caption: Simplified mechanism of photocatalytic oxidation of benzyl alcohol on TiO₂.
Benzylation Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Substituted benzyl alcohols can serve as electrophilic benzylation agents for the formation of C-C and C-heteroatom bonds, which are ubiquitous in pharmaceuticals and natural products.[20][21] These reactions are typically catalyzed by Lewis or Brønsted acids. The reactivity of the benzyl alcohol is highly dependent on the substituents; electron-donating groups stabilize the benzylic carbocation intermediate, thus facilitating the substitution reaction.
Comparative Reactivity in Friedel-Crafts Benzylation:
| Benzyl Alcohol Derivative | Substituent | Relative Reactivity | Product Yield (Example) | Rationale | Reference(s) |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | High | High | The electron-donating methoxy group stabilizes the benzylic carbocation. | [22] |
| Benzyl alcohol | H | Moderate | Moderate | Baseline reactivity. | [22] |
| 4-Nitrobenzyl alcohol | 4-NO₂ | Low | Low / No reaction | The electron-withdrawing nitro group destabilizes the benzylic carbocation. | [22] |
Table 3: Effect of Substituents on the Reactivity of Benzyl Alcohols in Benzylation Reactions.
Conclusion
This guide has traversed the diverse applications of substituted benzyl alcohols, from their life-saving potential as antimicrobial agents to their enabling role in advanced materials and efficient organic synthesis. The key takeaway is the remarkable tunability of this chemical scaffold; by judiciously selecting substituents, researchers can fine-tune the electronic and steric properties of the molecule to achieve a desired function. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for scientists and drug development professionals, empowering them to harness the full potential of these versatile chemical virtuosos in their own research endeavors.
References
- 1. phexcom.com [phexcom.com]
- 2. Fragrance material review on benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. purerims.smu.ac.za [purerims.smu.ac.za]
- 9. Epoxy resin dilution accelerator - benzyl alcohol - yolatech.com [yolatech.com]
- 10. researchgate.net [researchgate.net]
- 11. hanepoxy.net [hanepoxy.net]
- 12. hanepoxy.net [hanepoxy.net]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. onepetro.org [onepetro.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Benzylic substitution, benzylation [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
A Comparative Cost-Analysis of 4-Fluoro-2-methoxybenzyl Alcohol in Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the selection of appropriate starting materials and protecting groups is a critical decision that profoundly impacts the overall efficiency, cost, and ultimate success of a synthetic campaign. The benzyl group and its substituted variants are among the most utilized protecting groups for hydroxyl and other functionalities due to their general stability and versatile deprotection methods. This guide provides an in-depth comparative cost-analysis of using 4-Fluoro-2-methoxybenzyl alcohol against common alternatives, offering a multifaceted perspective that extends beyond simple procurement costs to encompass reaction efficiency, downstream processing, and potential implications for biological activity.
Introduction: The Strategic Importance of Protecting Group Selection
Protecting groups are a cornerstone of multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removed selectively in high yield, again, under mild conditions. However, the "cost" of a protecting group strategy is not merely the price of the protecting group precursor. A holistic cost-analysis must consider:
-
Reagent Cost: The purchase price of the benzyl alcohol derivative.
-
Reaction Efficiency: The yield and reaction time for both the protection and deprotection steps.
-
Downstream Processing: The cost and ease of purification, including solvents, chromatography media, and labor.
-
Catalyst and Reagent Costs: The expense of catalysts (e.g., Palladium on carbon) and reagents (e.g., DDQ) required for deprotection.
-
Impact on Biological Activity: In drug discovery, the choice of a protecting group and its remnant trace impurities can be critical. Furthermore, the incorporation of fluorine, as in this compound, can have significant, and often beneficial, effects on a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5]
This guide will dissect these factors for this compound and compare it with three widely used alternatives: 2-methoxybenzyl alcohol, 4-chlorobenzyl alcohol, and the parent benzyl alcohol.
Comparative Cost-Analysis: Beyond the Price Tag
A direct comparison of the catalog prices of these benzyl alcohol derivatives reveals significant disparities. However, a more meaningful analysis involves calculating the cost per mole, which provides a standardized metric for comparison in a laboratory setting.
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Cost per Mole (USD/mol) |
| This compound | 156.15 | ~$50 - $100 | ~$7800 - $15600 |
| 2-Methoxybenzyl alcohol | 138.16 | ~$1.00 - $3.00[6][7][8][9][10] | ~$138 - $414 |
| 4-Chlorobenzyl alcohol | 142.58 | ~$0.50 - $1.50[11][12][13] | ~$71 - $214 |
| Benzyl alcohol | 108.14 | ~$0.10 - $0.50[14][15][16][17] | ~$11 - $54 |
Note: Prices are estimates based on publicly available data from various suppliers for research quantities and are subject to change. Bulk pricing will be significantly lower.
As the table clearly indicates, this compound is substantially more expensive on a per-mole basis than its non-fluorinated or chlorinated counterparts. This initial high cost necessitates a careful evaluation of its potential benefits in the overall synthetic strategy.
Synthesis and Deprotection: A Practical Workflow Analysis
The utility of a benzyl-type protecting group is intrinsically linked to the efficiency of its introduction and removal.
Protection of a Primary Alcohol: A Representative Workflow
The following diagram illustrates a typical workflow for the protection of a primary alcohol using a benzyl alcohol derivative.
Caption: General workflow for the benzylation of a primary alcohol.
The formation of benzyl ethers, including those derived from this compound, typically proceeds in high yield via the Williamson ether synthesis or acid-catalyzed methods.[18][19] The cost of the base (e.g., sodium hydride) or acid catalyst is generally negligible compared to the cost of the benzyl alcohol itself, especially for the fluorinated analogue.
Deprotection Strategies: Where the Costs Diverge
The true cost-effectiveness of a benzyl protecting group is often revealed during the deprotection step. Two common methods are catalytic hydrogenolysis and oxidative cleavage.
This method is widely used for the cleavage of benzyl ethers and involves the use of hydrogen gas and a palladium catalyst.
Caption: Workflow for deprotection via catalytic hydrogenolysis.
Cost Implications:
-
Catalyst Cost: Palladium on carbon (Pd/C) is a significant cost driver. The price can range from approximately $10 to $50 per gram for 5-10% Pd on carbon.[20][21][22][23] While catalytic amounts are used, catalyst poisoning can necessitate higher loadings, increasing costs.
-
Equipment: While hydrogen balloons are common in research labs, larger-scale hydrogenations may require specialized and costly high-pressure equipment.
-
Catalytic Transfer Hydrogenolysis: An alternative that avoids the need for hydrogen gas involves using a hydrogen donor like ammonium formate.[24][25] This can be a safer and more convenient option, though the cost of the hydrogen donor should be factored in.
The presence of the fluorine and methoxy substituents on the benzyl group of this compound is not expected to significantly inhibit catalytic hydrogenolysis. However, the presence of a chloro substituent in the 4-chlorobenzyl group can sometimes lead to catalyst poisoning or undesired side reactions, potentially requiring higher catalyst loadings or more careful reaction control.
For benzyl ethers bearing electron-donating groups, such as the 2-methoxy group in this compound and 2-methoxybenzyl alcohol, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful and selective alternative.[26][27][28][29][30]
Caption: Workflow for oxidative deprotection using DDQ.
Cost Implications:
-
Reagent Cost: DDQ is a stoichiometric reagent, and its cost can be substantial, typically ranging from $5 to $15 per gram.[31][32][33][34]
-
Selectivity: A major advantage of DDQ is its high selectivity for cleaving electron-rich benzyl ethers in the presence of other protecting groups, such as standard benzyl or silyl ethers. This can simplify synthetic routes and reduce the number of protection/deprotection steps, leading to significant cost savings in the long run.
-
Purification: The byproducts of DDQ reactions can sometimes complicate purification, potentially requiring more extensive chromatography.
The 2-methoxy group in both this compound and 2-methoxybenzyl alcohol makes them amenable to this selective deprotection method. This is a key advantage over the standard benzyl and 4-chlorobenzyl groups, which are generally not cleaved by DDQ.
The "Fluorine Factor": Impact on Biological Activity
For researchers in drug development, the higher cost of this compound may be justified by the potential benefits of incorporating fluorine into the final molecule. The strategic introduction of fluorine can significantly enhance a drug candidate's profile by:[1][2][3][4][5][35]
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, improving potency.
-
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes.
-
Altered pKa: The pKa of nearby functional groups can be modulated by the electron-withdrawing nature of fluorine, which can affect a drug's absorption and distribution.
While the benzyl alcohol itself is removed during deprotection, its use as a key intermediate in a synthesis where the fluoro- and methoxy-substituted phenyl ring is incorporated into the final molecular scaffold makes its initial cost a worthwhile investment if it leads to a more efficacious and developable drug candidate.[36][37][38][39]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using 4-Fluoro-2-methoxybenzyl Bromide
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
4-Fluoro-2-methoxybenzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-Fluoro-2-methoxybenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a 4-Fluoro-2-methoxybenzyl Ether via Catalytic Hydrogenolysis
Materials:
-
4-Fluoro-2-methoxybenzyl protected alcohol (1.0 eq)
-
10% Palladium on carbon (10 mol % Pd)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or high-pressure vessel)
-
Celite®
Procedure:
-
To a solution of the protected alcohol in methanol or ethanol, add 10% Pd/C.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until TLC analysis indicates complete deprotection.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Caution: Palladium on carbon is flammable in the presence of air, especially when dry. Handle with care.
Protocol 3: Oxidative Deprotection of a 4-Fluoro-2-methoxybenzyl Ether using DDQ
Materials:
-
4-Fluoro-2-methoxybenzyl protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 - 1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the protected alcohol in a mixture of DCM and water (e.g., 10:1), add DDQ portion-wise at room temperature.
-
Stir the reaction mixture until TLC analysis shows complete consumption of the starting material. The reaction mixture will typically change color.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and its more common, less expensive alternatives is a strategic one that hinges on the specific goals of the synthesis.
-
For routine protection where cost is the primary driver and selective deprotection is not a major concern, benzyl alcohol remains the most economical choice. Its low price and straightforward hydrogenolysis deprotection make it a workhorse in many synthetic applications.
-
When selective deprotection in the presence of other sensitive functional groups is required, 2-methoxybenzyl alcohol offers a significant advantage over benzyl alcohol and 4-chlorobenzyl alcohol due to its susceptibility to oxidative cleavage with DDQ. Its moderate cost makes it an attractive option for complex syntheses.
-
The use of this compound is best justified in scenarios where the incorporation of the fluorinated and methoxylated phenyl moiety is a key feature of the target molecule, particularly in the context of medicinal chemistry and drug discovery. The potential for enhanced biological activity and improved pharmacokinetic properties can outweigh its high initial cost. The 2-methoxy group also provides the added benefit of allowing for selective oxidative deprotection.
Ultimately, a comprehensive cost-analysis extends beyond the procurement of starting materials. By considering reaction efficiency, downstream processing costs, and the potential impact on the final product's properties, researchers can make more informed and strategic decisions in the design and execution of their synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. A14016.22 [thermofisher.com]
- 8. 2-甲氧基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Methoxybenzyl alcohol, 99% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 2-Methoxybenzyl alcohol, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 4-Chlorobenzyl alcohol, 250 g, CAS No. 873-76-7 | Phenols and Benzyl Alcohols | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 12. aboundchem.com [aboundchem.com]
- 13. 4-Chlorobenzyl alcohol price,buy 4-Chlorobenzyl alcohol - chemicalbook [m.chemicalbook.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. chemcentral.com [chemcentral.com]
- 16. medical-and-lab-supplies.com [medical-and-lab-supplies.com]
- 17. dmsostore.com [dmsostore.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. Palladium Based Catalysts [fuelcellstore.com]
- 22. Palladium on Activated Carbon 5% Pd/C - 5 Grams | eBay [ebay.com]
- 23. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 29. academic.oup.com [academic.oup.com]
- 30. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 31. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 32. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 33. molekula.com [molekula.com]
- 34. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) - High Purity 99% at Best Price, Industrial Lab Chemical [nacchemical.com]
- 35. mdpi.com [mdpi.com]
- 36. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Fluoro-2-methoxybenzyl alcohol
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 4-Fluoro-2-methoxybenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to mitigate risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep, causal understanding for its handling, use, and disposal.
Hazard Assessment: Understanding the Risks
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors or mists. While comprehensive toxicological data is not fully available for this specific compound, its structural similarity to other aromatic alcohols warrants a cautious approach, assuming potential for respiratory tract irritation.[2]
Core Chemical Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not reliant on a single piece of equipment but on a systematic approach to risk reduction. The hierarchy of controls, a foundational concept in occupational safety, prioritizes strategies from most to least effective.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.[3][4][5][6] They are the most critical element in safely handling this compound.
-
Chemical Fume Hood: All handling, weighing, and transferring of this compound must be conducted within a properly functioning chemical fume hood.[3][4] This is non-negotiable. The fume hood's exhaust system draws vapors and potential aerosols away from the user, preventing inhalation exposure.
-
Causality: The inward airflow of a fume hood creates a dynamic barrier between the researcher and the chemical, ensuring that any released vapors are captured and vented outside the laboratory, thus minimizing respiratory exposure.[3]
-
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area. In case of accidental contact, immediate flushing is critical to minimizing injury.
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is performed safely.
-
Designated Work Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a written SOP for all tasks involving this chemical. The SOP should detail every step, from preparation to disposal.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the established SOPs before beginning work. This training is mandated by OSHA's Laboratory Standard.[1][2][7]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection.[8] It provides a final barrier between you and the chemical in the event of a failure in higher-level controls. The selection of appropriate PPE is critical and must be based on the specific hazards of this compound, which is both an aromatic alcohol and a halogenated organic compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | Nitrile provides good general splash protection and dexterity.[9][10][11] Butyl rubber and Viton™ offer superior resistance to aromatic and halogenated solvents for extended contact.[9][12][13][14] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified). | Goggles provide a complete seal around the eyes, protecting against splashes and vapors. Standard safety glasses are insufficient. |
| Face Protection | Face Shield (worn over chemical splash goggles). | A face shield protects the entire face from larger splashes that could occur during transfers or in the event of a vessel failure. |
| Body Protection | Flame-Resistant Laboratory Coat with tight-fitting cuffs. | Provides a removable barrier to protect skin and personal clothing from splashes. Flame-resistant material is a best practice when working with any organic compound. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Glove Selection: A Critical Choice
Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[15] While nitrile gloves are a laboratory staple, they offer only short-term splash protection against this class of chemicals and are considered to have poor resistance to aromatic hydrocarbons.[10][16][17]
-
Butyl Rubber: Offers excellent resistance to alcohols, ketones, and esters, making it a strong choice.[13][18][19]
-
Viton™: Provides excellent resistance to aromatic and chlorinated solvents.[9][12][14]
The practice of double-gloving provides an added layer of security. Should the outer glove be compromised, the inner glove allows the user time to safely retreat, remove the gloves, and re-glove without direct skin contact.
Step-by-Step Operational Plan
Preparation and Handling Workflow
Caption: A systematic workflow minimizes exposure risk.
-
Prepare Workspace: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.[20]
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Weigh/Aliquot: Carefully weigh or measure the required amount of this compound. Perform this task slowly to avoid generating dust or aerosols.
-
Perform Reaction: Keep all vessels containing the chemical capped or covered when not in active use. Keep the fume hood sash as low as possible.
-
Decontaminate: After use, decontaminate all glassware and surfaces. Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[20]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield, goggles, and lab coat). Wash hands thoroughly with soap and water immediately after.
Spill and Disposal Management
Spill Response
For minor spills (< 4L) inside a fume hood where personnel are properly equipped and trained:[21]
-
Alert Personnel: Notify others in the lab of the spill.
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[22][23]
-
Absorb: Slowly apply the absorbent material from the outside in.[22]
-
Collect: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container using non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Collect the cloth and any contaminated PPE for disposal as hazardous waste.
-
Report: Inform your supervisor and document the incident according to institutional policy.
For any large spill, or a spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper segregation and disposal of halogenated waste is a regulatory and environmental necessity.
-
Waste Segregation: this compound is a halogenated organic compound . It must be collected in a dedicated, clearly labeled hazardous waste container separate from non-halogenated waste.[20][24] Mixing these waste streams significantly increases disposal costs and complexity.[20]
-
Container Management: Keep the halogenated waste container tightly sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[20]
-
Disposal Procedure: All waste, including contaminated solids (absorbent, gloves, wipes) and liquid rinsates, must be placed in the designated halogenated waste container. Arrange for pickup and disposal through your institution's EHS department. Never pour this chemical down the drain.
By integrating this comprehensive safety framework into your laboratory practice, you can handle this compound with the confidence that comes from a deep, procedural understanding of its risks and the robust controls in place to mitigate them.
References
- 1. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 3. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. Controlling Laboratory Chemical Hazards | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 7. osha.gov [osha.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. soscleanroom.com [soscleanroom.com]
- 11. aibonsafety.com [aibonsafety.com]
- 12. safety.caltech.edu [safety.caltech.edu]
- 13. gloves-online.com [gloves-online.com]
- 14. esafetysupplies.com [esafetysupplies.com]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. gloves.com [gloves.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. envirosafetyproducts.com [envirosafetyproducts.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jk-sci.com [jk-sci.com]
- 22. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

